molecular formula C61H107N3O6 B15576413 Lipid 331

Lipid 331

Número de catálogo: B15576413
Peso molecular: 978.5 g/mol
Clave InChI: UGSRIRFHGLQYBQ-HBZIWDQGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Lipid 331 is a useful research compound. Its molecular formula is C61H107N3O6 and its molecular weight is 978.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C61H107N3O6

Peso molecular

978.5 g/mol

Nombre IUPAC

tert-butyl 1-[2-(2-ethylpiperidin-1-yl)ethyl]-5,5-bis[4-[(9Z,12Z)-octadeca-9,12-dienoxy]-4-oxobutyl]-2H-imidazole-2-carboxylate

InChI

InChI=1S/C61H107N3O6/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-34-36-40-52-68-56(65)45-42-47-61(54-62-58(59(67)70-60(4,5)6)64(61)51-50-63-49-39-38-44-55(63)9-3)48-43-46-57(66)69-53-41-37-35-33-31-29-27-25-23-21-19-17-15-13-11-8-2/h16-19,22-25,54-55,58H,7-15,20-21,26-53H2,1-6H3/b18-16-,19-17-,24-22-,25-23-

Clave InChI

UGSRIRFHGLQYBQ-HBZIWDQGSA-N

Origen del producto

United States

Foundational & Exploratory

In-Depth Technical Guide to the Structure and Application of Lipid 331

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipid 331 has emerged as a potent, biodegradable, and immunostimulatory ionizable lipid, demonstrating significant promise for the delivery of mRNA-based therapeutics and vaccines. Identified through high-throughput screening of a 480-member lipid library, this compound is distinguished by its unique cyclic amine headgroup, which contributes to its enhanced adjuvant properties. This guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of this compound, along with detailed protocols for its use in the formulation of lipid nanoparticles (LNPs) for mRNA delivery.

Introduction to this compound

This compound is a novel, biodegradable ionizable lipid developed for enhanced mRNA delivery and immunogenicity. Unlike traditional linear ionizable lipids, this compound possesses a cyclic amine headgroup, a key structural feature that has been shown to augment the immune response to mRNA vaccines.[1][2] Its synthesis is achieved through a one-pot Ugi three-component reaction (Ugi-3CR), which allows for rapid and diverse lipid generation.[3] In preclinical studies, LNPs formulated with this compound have demonstrated comparable mRNA delivery efficiency to established lipids like DLin-MC3-DMA (MC3) and have elicited more robust T-cell activation and higher antibody titers than LNPs formulated with ALC-0315, an ionizable lipid used in the Pfizer-BioNTech COVID-19 vaccine.[3]

It is important to note that the term "this compound" has also been informally associated with ALC-0315 , chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate). This guide focuses on the novel cyclic ionizable lipid described by Li et al. in 2023, which is scientifically designated as this compound in that seminal work.

Chemical Structure and Physicochemical Properties

The precise chemical structure of this compound, as identified by its formal name, is di((9Z,12Z)-octadeca-9,12-dien-1-yl) 4,4'-(2-(tert-butoxycarbonyl)-1-(2-(2-ethylpiperidin-1-yl)ethyl)-2,5-dihydro-1H-imidazole-5,5-diyl)dibutyrate.[4] This structure is composed of a cyclic amine headgroup, an isocyanoacetate linker, and two unsaturated lipid tails.

A key physicochemical parameter for ionizable lipids is the acid dissociation constant (pKa), which governs the lipid's charge state within different cellular compartments and is critical for mRNA encapsulation and endosomal escape.

Quantitative Data Summary
PropertyValueReference
Chemical Name di((9Z,12Z)-octadeca-9,12-dien-1-yl) 4,4'-(2-(tert-butoxycarbonyl)-1-(2-(2-ethylpiperidin-1-yl)ethyl)-2,5-dihydro-1H-imidazole-5,5-diyl)dibutyrate[4]
Molecular Formula C₆₁H₁₀₇N₃O₆[4]
Molecular Weight 978.5 g/mol [4]
pKa 7.53[4]
In Vivo Transfection Efficiency Comparable to DLin-MC3-DMA[3]
Immune Response (vs. ALC-0315) Higher antibody titers and more robust T-cell activation[3]

Synthesis of this compound

This compound is synthesized via a Ugi three-component reaction (Ugi-3CR), a multi-component reaction that allows for the efficient, one-pot synthesis of complex molecules from simple starting materials.[3]

Logical Flow of this compound Synthesis

G cluster_reactants Starting Materials Cyclic Amine Headgroup Cyclic Amine Headgroup Ugi-3CR Ugi-3CR Cyclic Amine Headgroup->Ugi-3CR Isocyanoacetate Linker Isocyanoacetate Linker Isocyanoacetate Linker->Ugi-3CR Lipid Ketone Tail Lipid Ketone Tail Lipid Ketone Tail->Ugi-3CR Purification Purification Ugi-3CR->Purification This compound This compound Purification->this compound

General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on the Ugi three-component reaction for the synthesis of the lipid library from which this compound was identified. The precise, scaled-up synthesis of pure this compound may require further optimization.

Materials:

  • Cyclic amine headgroup precursor

  • Isocyanoacetate linker precursor

  • Lipid ketone tail precursor

  • Methanol (or other suitable solvent)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • In a clean, dry reaction vessel, dissolve equimolar amounts of the cyclic amine headgroup precursor, the isocyanoacetate linker precursor, and the lipid ketone tail precursor in methanol.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product using silica (B1680970) gel column chromatography, eluting with a suitable solvent gradient (e.g., hexane/ethyl acetate) to isolate the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Formulation of this compound-Containing Lipid Nanoparticles (LNPs)

For in vivo applications, this compound is formulated into lipid nanoparticles (LNPs) to encapsulate and deliver mRNA.

LNP Formulation Workflow

G cluster_phases Component Phases Lipid Phase This compound, DOPE, Cholesterol, C14-PEG in Ethanol (B145695) Microfluidic Mixing Microfluidic Mixing Lipid Phase->Microfluidic Mixing Aqueous Phase mRNA in Acidic Buffer (e.g., Sodium Acetate) Aqueous Phase->Microfluidic Mixing Dialysis Dialysis Microfluidic Mixing->Dialysis Sterile Filtration Sterile Filtration Dialysis->Sterile Filtration LNP Formulation LNP Formulation Sterile Filtration->LNP Formulation

Workflow for the formulation of this compound LNPs.
Experimental Protocol: LNP Formulation

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG)

  • mRNA

  • Ethanol

  • Sodium acetate (B1210297) buffer (or other suitable acidic buffer)

  • Phosphate-buffered saline (PBS)

  • Microfluidic mixing device

  • Dialysis cassette

Procedure:

  • Prepare the Lipid Phase: Dissolve this compound, DOPE, cholesterol, and C14-PEG in ethanol at a molar ratio of 30:39:30:1. The total lipid concentration will depend on the specific microfluidic device and desired final LNP concentration.[3]

  • Prepare the Aqueous Phase: Dissolve the mRNA in a sodium acetate buffer (e.g., 50 mM, pH 4.0).

  • Microfluidic Mixing: Using a microfluidic mixing device, combine the lipid phase and the aqueous phase at a defined flow rate ratio (e.g., 3:1 aqueous to lipid phase). The rapid mixing facilitates the self-assembly of the lipids around the mRNA, forming LNPs.

  • Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa) to remove ethanol and raise the pH.

  • Sterile Filtration: Filter the dialyzed LNP formulation through a 0.22 µm sterile filter.

  • Characterization: Characterize the final LNP formulation for particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

In Vivo Evaluation

LNPs formulated with this compound have been evaluated in vivo in murine models, demonstrating efficient mRNA delivery and potent induction of immune responses.

Experimental Protocol: In Vivo mRNA Delivery and Immunogenicity

Animal Model:

  • BALB/c or C57BL/6 mice

Procedure:

  • Administer the this compound-LNP-mRNA formulation to mice via intramuscular or intranasal routes. The dosage will depend on the specific mRNA and experimental design.[3]

  • For Transfection Efficiency: If the mRNA encodes a reporter protein (e.g., luciferase), measure protein expression at various time points (e.g., 6, 24, 48 hours) post-administration using an in vivo imaging system.[3]

  • For Immunogenicity: If the mRNA encodes an antigen, collect blood samples at specified time points (e.g., day 14 and day 35 post-prime immunization) to measure antigen-specific antibody titers (e.g., IgG) by ELISA.[1][3]

  • For T-cell Response: At the study endpoint, isolate splenocytes and perform an ELISpot assay to quantify antigen-specific IFN-γ-secreting T-cells.[1][3]

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its unique cyclic structure confers potent adjuvant properties, leading to enhanced immune responses compared to established lipids. The efficient one-pot synthesis and favorable in vivo performance make this compound a compelling candidate for the development of next-generation mRNA vaccines and therapeutics. Further research is warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy in larger animal models and ultimately in clinical settings.

References

In Vivo Biodegradability of Lipid 331: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid 331 is a novel, biodegradable, cyclic ionizable lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). Its unique chemical structure, which incorporates ester linkages, is designed for esterase-mediated metabolism within the body. This inherent biodegradability leads to enhanced tissue clearance and an improved safety and tolerability profile compared to non-degradable ionizable lipids. Furthermore, this compound has been shown to possess intrinsic immunostimulatory properties, acting as an adjuvant to enhance the immune response to mRNA vaccines. This technical guide provides an in-depth overview of the in vivo biodegradability of this compound, including quantitative data on its clearance, the experimental protocols used for its assessment, and the biological pathways it influences.

Data Presentation: In Vivo Biodegradation of this compound

The in vivo clearance of this compound has been quantified and compared to the well-characterized ionizable lipid, DLin-MC3-DMA (MC3). The following table summarizes the key quantitative finding regarding the retention of these lipids at the site of intramuscular injection in mice.

Time PointThis compound (% of injected dose remaining)MC3 (% of injected dose remaining)
3 days post-injection< 5%> 30%

This data clearly demonstrates the superior clearance of this compound from the injection site, a critical attribute for reducing local toxicity and improving the overall safety profile of LNP-based therapeutics.

Experimental Protocols

The assessment of this compound's in vivo biodegradability involves a series of well-defined experimental procedures. Below are the detailed methodologies for the key experiments.

In Vivo Biodegradation Assessment

Objective: To quantify the residual amount of this compound at the injection site over time.

Animal Model: BALB/c mice (female, 6-8 weeks old).

LNP Formulation:

  • Lipids: this compound or MC3, DSPC, cholesterol, and DMG-PEG 2000 in a molar ratio of 50:10:38.5:1.5.

  • mRNA: Firefly luciferase (FFL) mRNA.

  • Preparation: Lipids are dissolved in ethanol (B145695) and mixed with an aqueous solution of mRNA in a microfluidic mixing device to form LNPs. The resulting LNPs are dialyzed against phosphate-buffered saline (PBS) to remove ethanol.

Administration:

  • Mice are anesthetized using isoflurane.

  • A total of 50 µL of the LNP-mRNA formulation is injected into the tibialis anterior muscle.

Tissue Collection and Processing:

  • At predetermined time points (e.g., 3 days post-injection), mice are euthanized.

  • The tibialis anterior muscle is excised.

  • The muscle tissue is homogenized in a suitable buffer.

  • Lipids are extracted from the homogenate using a biphasic solvent system (e.g., Folch method with chloroform/methanol/water).

Quantification of Residual Lipid:

  • The lipid extract is dried and reconstituted in a suitable solvent for analysis.

  • The concentration of this compound or MC3 is quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

    • Chromatography: Reversed-phase HPLC with a C18 column.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used to specifically detect and quantify the parent and a characteristic fragment ion of the target lipid.

  • A standard curve is generated using known concentrations of this compound or MC3 to ensure accurate quantification.

  • The amount of residual lipid is expressed as a percentage of the total injected dose.

In Vitro Esterase-Mediated Degradation

Objective: To confirm that the degradation of this compound is mediated by esterases.

Methodology:

  • This compound is incubated with a pooled human liver S9 fraction, which contains a mixture of metabolic enzymes, including esterases.

  • A control sample with this compound in PBS without the S9 fraction is run in parallel.

  • Samples are incubated at 37°C for a specified period.

  • The reaction is quenched, and the mixture is analyzed by LC-MS/MS to identify and quantify the parent this compound and its predicted esterase-cleaved metabolites.

  • An increase in the concentration of metabolites in the presence of the S9 fraction compared to the control confirms esterase-mediated degradation.

Signaling Pathways and Experimental Workflows

The biodegradability of this compound is a key feature that contributes to its safety profile. The following diagrams illustrate the logical relationship of its degradation and the general workflow for assessing its in vivo clearance.

cluster_0 In Vivo Biodegradation of this compound LNP LNP containing this compound Metabolism Esterase-Mediated Metabolism LNP->Metabolism Ester Linkages Metabolites Lipid Metabolites Metabolism->Metabolites Clearance Tissue Clearance Metabolites->Clearance

Caption: Logical relationship of this compound's in vivo biodegradation.

cluster_1 Experimental Workflow for In Vivo Biodegradation Assessment Formulation LNP Formulation (this compound + mRNA) Administration Intramuscular Injection (Mouse Model) Formulation->Administration Collection Tissue Collection (e.g., Muscle) Administration->Collection Extraction Lipid Extraction Collection->Extraction Analysis LC-MS/MS Quantification Extraction->Analysis Data Data Analysis (% Residual Lipid) Analysis->Data

Caption: Workflow for assessing the in vivo biodegradation of this compound.

The immunostimulatory properties of ionizable lipids are thought to be mediated through innate immune signaling pathways. While the specific pathway for this compound is an area of active research, a general proposed mechanism for ionizable lipids involves the activation of Toll-like receptor 4 (TLR4).

cluster_2 Proposed Immunostimulatory Signaling Pathway LNP_Uptake LNP Uptake by Antigen-Presenting Cell TLR4 TLR4 Activation LNP_Uptake->TLR4 MyD88 MyD88-Dependent Pathway TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Immune_Response Enhanced Adaptive Immune Response Cytokines->Immune_Response

Caption: Proposed signaling pathway for ionizable lipid-mediated immunostimulation.

Conclusion

This compound represents a significant advancement in the design of ionizable lipids for mRNA delivery. Its engineered biodegradability, mediated by esterase cleavage, results in rapid clearance from tissues, thereby enhancing its safety and tolerability. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this promising lipid. Further investigation into the specific metabolites and detailed signaling pathways will continue to elucidate the full potential of this compound in the next generation of mRNA-based therapeutics and vaccines.

An In-depth Technical Guide to the pKa of Lipid 331 and Its Significance in mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ionizable lipid, Lipid 331, with a particular focus on its pKa value and the profound implications for its use in messenger RNA (mRNA) delivery systems. This document delves into the physicochemical properties of this compound, the methodologies for pKa determination, and the mechanistic significance of its unique pKa in the context of therapeutic and vaccine applications.

Introduction to this compound

This compound is a novel, biodegradable, cyclic ionizable cationic lipid that has demonstrated significant promise in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA.[1][2] Its unique chemical structure, featuring a cyclic amine headgroup, contributes to its efficacy and distinct immunological properties. Unlike many ionizable lipids optimized for systemic delivery to the liver, this compound has shown remarkable potential for mucosal applications, particularly for nasal and lung delivery of mRNA vaccines.[1][2][3][4]

The pKa Value of this compound

The acid dissociation constant (pKa) is a critical physicochemical parameter for ionizable lipids as it dictates their charge state in response to the pH of their environment. This pH-responsive behavior is fundamental to their function in mRNA encapsulation and endosomal escape.

ParameterValueSource
Chemical Name This compoundMedChemExpress, Cayman Chemical
Molecular Formula C61H107N3O6Cayman Chemical
Molecular Weight 978.5 g/mol Cayman Chemical
pKa 7.53 Cayman Chemical

The Significance of a pKa of 7.53

The pKa value of 7.53 for this compound is notably higher than the typically cited optimal range of 6.2-6.7 for ionizable lipids used in LNP formulations for systemic siRNA and mRNA delivery.[5][6] This deviation is not a limitation but rather a key feature that defines its specific applications and mechanism of action.

pH-Dependent Protonation and Endosomal Escape

The canonical mechanism of LNP-mediated mRNA delivery relies on the protonation of the ionizable lipid within the acidic environment of the endosome.[7][8] As the endosome matures, its internal pH drops from early endosomes (pH ~6.5) to late endosomes and lysosomes (pH ~4.5-5.5). This acidification leads to the protonation of the ionizable lipid's amine headgroup, imparting a positive charge to the LNP. This positive charge facilitates electrostatic interactions with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the mRNA cargo into the cytoplasm.[7]

A higher pKa of 7.53 implies that this compound will be more readily protonated at a milder acidic pH compared to lipids with a lower pKa. This suggests that LNPs formulated with this compound may initiate the endosomal escape process in the earlier stages of endosomal maturation.

dot

Endosomal_Escape_Pathway pH-Dependent Endosomal Escape of LNPs cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell LNP_neutral Lipid Nanoparticle (LNP) Ionizable Lipid is Neutral Endocytosis Endocytosis LNP_neutral->Endocytosis Cellular Uptake Early_Endosome Early Endosome pH ~6.5 This compound becomes partially protonated Endocytosis->Early_Endosome Late_Endosome Late Endosome pH ~5.0-6.0 This compound is significantly protonated Early_Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm (mRNA Release) Early_Endosome->Cytoplasm Endosomal Escape (Membrane Destabilization) Lysosome Lysosome pH ~4.5 Degradation Late_Endosome->Lysosome Late_Endosome->Cytoplasm Endosomal Escape (Membrane Destabilization)

Caption: pH-dependent protonation of this compound drives endosomal escape.

Role of the Cyclic Headgroup

Structure-activity relationship studies have suggested that the cyclic headgroups of ionizable lipids, such as that in this compound, can facilitate more potent interactions with the mRNA backbone and enhance the process of endosomal escape.[2][9][10] This structural feature, in concert with its pKa, likely contributes to the efficient release of its mRNA payload.

Immunostimulatory Properties and Vaccine Adjuvanticity

A key differentiator for this compound is its inherent immunostimulatory activity.[1][11] The ionizable lipid component of an LNP formulation can act as an adjuvant, potentiating the immune response to the encoded antigen.[1] Studies have shown that LNPs formulated with this compound lead to a more robust immune activation compared to LNPs containing lipids like MC3.[1] This enhanced immunogenicity is not solely due to superior transfection potency but is attributed to the distinct structural features of this cyclic lipid.[1] This makes this compound particularly well-suited for vaccine development, where a strong immune response is desired.

dot

Signaling_Pathway Immunostimulatory Signaling of this compound-LNP LNP_331 This compound-LNP (mRNA cargo) APC Antigen Presenting Cell (APC) LNP_331->APC Uptake TLR Toll-like Receptor (TLR) Sensing of mRNA APC->TLR Endosomal Recognition Innate_Immunity Innate Immune Activation Cytokine Production (e.g., IFN-γ) TLR->Innate_Immunity Signaling Cascade Adaptive_Immunity Adaptive Immune Response T-cell and B-cell activation Antibody Production Innate_Immunity->Adaptive_Immunity Activation

Caption: Adjuvant effect of this compound enhancing immune responses.

Efficacy in Mucosal Delivery

The physicochemical properties of this compound, including its pKa, make it highly effective for mucosal routes of administration, such as nasal and lung delivery.[1][4] Intranasal administration of LNPs formulated with this compound has been shown to result in robust transfection in the nasal and lung tissues.[2][3] This is particularly advantageous for vaccines against respiratory pathogens, as it can induce both systemic and mucosal immunity.

Experimental Determination of pKa: The TNS Assay

The apparent pKa of an ionizable lipid within an LNP formulation is commonly determined using a fluorescence-based assay with 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) as a probe.

Principle of the TNS Assay

TNS is a fluorescent dye that exhibits low fluorescence in aqueous environments but becomes highly fluorescent upon binding to hydrophobic regions, such as the core of an LNP. The binding of the negatively charged TNS to the LNP is dependent on the positive charge of the protonated ionizable lipid. As the pH of the solution is lowered, the ionizable lipid becomes protonated, leading to an increase in TNS binding and a corresponding increase in fluorescence intensity. The pKa is determined as the pH at which 50% of the maximum fluorescence is observed.

Experimental Protocol
  • Preparation of Buffers: A series of buffers with a range of pH values (e.g., from pH 3 to 10) are prepared.

  • LNP Formulation: Lipid nanoparticles are formulated with this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid.

  • Incubation: The LNPs are incubated with the TNS probe in the different pH buffers.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer at an excitation wavelength of approximately 321 nm and an emission wavelength of around 447 nm.

  • Data Analysis: The fluorescence intensity is plotted against the pH, and the data is fitted to a sigmoidal curve. The pKa is the pH value at the inflection point of the curve, representing half-maximal fluorescence.

dot

TNS_Assay_Workflow Workflow for pKa Determination using TNS Assay Start Start Buffer_Prep Prepare Buffers (pH 3 to 10) Start->Buffer_Prep LNP_Prep Prepare LNPs with this compound Start->LNP_Prep Incubation Incubate LNPs with TNS in different pH buffers Buffer_Prep->Incubation LNP_Prep->Incubation Measurement Measure Fluorescence (Ex: 321 nm, Em: 447 nm) Incubation->Measurement Analysis Plot Fluorescence vs. pH Determine pKa at 50% max fluorescence Measurement->Analysis End End Analysis->End

Caption: A streamlined workflow for determining the pKa of LNPs.

Conclusion

The pKa of 7.53 for this compound, while outside the conventional range for systemic mRNA delivery, is a key determinant of its unique and advantageous properties. This higher pKa, combined with its cyclic headgroup structure, facilitates efficient endosomal escape and confers potent immunostimulatory effects. These characteristics make this compound a highly promising ionizable lipid for the development of next-generation mRNA vaccines, particularly for mucosal administration against respiratory diseases. A thorough understanding of its pKa and the resulting mechanistic implications is crucial for the rational design and optimization of LNP-based mRNA therapeutics and vaccines.

References

An In-depth Technical Guide to the Discovery and Synthesis of Lipid 331

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid 331 is a novel, biodegradable, cyclic ionizable lipid that has demonstrated significant potential as a key component of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery. Its discovery through high-throughput combinatorial chemistry and subsequent characterization have revealed potent immunostimulatory properties, positioning it as a promising candidate for the development of next-generation mRNA vaccines and therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, including detailed experimental protocols and quantitative data to support further research and development in the field of nucleic acid delivery.

Discovery of this compound: A High-Throughput Screening Approach

This compound was identified from a rationally designed library of 480 biodegradable ionizable lipids. The synthesis of this library was achieved using a one-pot Ugi three-component reaction (Ugi-3CR), a powerful tool in combinatorial chemistry that allows for the rapid generation of a diverse set of molecules from simple starting materials.

The discovery process involved a multi-step in vivo screening workflow designed to identify lipids with superior mRNA delivery efficiency. This systematic approach, outlined below, facilitated the rapid identification of this compound as a lead candidate.

Discovery_Workflow cluster_synthesis Lipid Library Synthesis cluster_screening In Vivo Screening Cascade cluster_identification Lead Identification synthesis Ugi 3-Component Reaction (480 unique lipids) screening1 Round 1: Head Group Screening (Pooled lipids with varied head groups) synthesis->screening1 Formulate into LNPs with luciferase mRNA screening2 Round 2: Lipid Tail Screening (Pooled lipids with varied tails) screening1->screening2 Identify top-performing head groups screening3 Round 3: Individual Lipid Screening (Top candidates from Rounds 1 & 2) screening2->screening3 Identify top-performing lipid tails identification Identification of this compound as a top-performing candidate screening3->identification Select lead lipid based on highest in vivo luciferase expression

Figure 1: High-throughput discovery workflow for this compound.

Synthesis and Characterization of this compound

Synthesis of this compound via Ugi Three-Component Reaction

The synthesis of this compound is accomplished through a Ugi three-component reaction. This one-pot reaction involves the condensation of a ketone, an amine, and an isocyanide to form an α-acylamino amide. The specific reactants for the synthesis of this compound are detailed in the protocol below.

Experimental Protocol: Synthesis of this compound

  • Reactant Preparation:

    • Ketone: Prepare a solution of the ketone component in a suitable solvent (e.g., methanol).

    • Amine: Prepare a solution of the amine component in the same solvent.

    • Isocyanide: Prepare a solution of the isocyanide component in the same solvent.

  • Reaction Setup:

    • In a clean, dry reaction vessel, combine equimolar amounts of the ketone, amine, and isocyanide solutions.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification:

    • Upon completion of the reaction, the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound.

Physicochemical Properties and Characterization

This compound is a biodegradable, cyclic ionizable cationic lipid. Its key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C61H107N3O6
Molecular Weight 978.5 g/mol
pKa 7.53
Appearance Colorless to light yellow liquid

Table 1: Physicochemical Properties of this compound.

Formulation of this compound into Lipid Nanoparticles (LNPs)

For the delivery of mRNA, this compound is formulated into LNPs along with other lipid components. A typical formulation consists of the ionizable lipid (this compound), a phospholipid (e.g., DOPE), cholesterol, and a PEGylated lipid. The formulation is achieved through a rapid mixing process, often using a microfluidic device, to ensure the formation of uniform nanoparticles.

LNP_Formulation cluster_inputs Input Solutions cluster_process Formulation Process cluster_output Final Product lipids Lipid Mixture in Ethanol (B145695) (this compound, DOPE, Cholesterol, PEG-lipid) mixing Microfluidic Mixing lipids->mixing mrna mRNA in Aqueous Buffer (e.g., citrate (B86180) buffer, pH 4.0) mrna->mixing dialysis Dialysis (against PBS, pH 7.4) mixing->dialysis Ethanol removal and buffer exchange lnps mRNA-loaded LNPs dialysis->lnps

Figure 2: General workflow for the formulation of this compound-containing LNPs.

Experimental Protocol: LNP Formulation

  • Solution Preparation:

    • Prepare a stock solution of this compound, DOPE, cholesterol, and a PEGylated lipid in ethanol at a specific molar ratio.

    • Prepare a stock solution of mRNA in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid solution and the mRNA solution into separate syringes.

    • Pump the two solutions through a microfluidic mixing device at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Dialysis and Concentration:

    • Collect the resulting nanoparticle suspension.

    • Dialyze the LNP suspension against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and raise the pH.

    • Concentrate the LNP suspension to the desired final concentration using a suitable method (e.g., centrifugal filtration).

Characterization of this compound LNPs

The formulated LNPs are characterized for their physicochemical properties to ensure quality and consistency.

ParameterTypical Value
Size (Z-average diameter) 80 - 120 nm
Polydispersity Index (PDI) < 0.2
mRNA Encapsulation Efficiency > 90%

Table 2: Typical Physicochemical Properties of this compound LNPs.

In Vitro and In Vivo Performance of this compound LNPs

The efficacy of this compound LNPs for mRNA delivery and induction of an immune response has been evaluated in various in vitro and in vivo models.

In Vitro Transfection Efficiency

The ability of this compound LNPs to deliver functional mRNA to cells is a critical performance metric. This is often assessed using a reporter gene, such as luciferase, and measuring its expression in a relevant cell line.

Experimental Protocol: In Vitro Transfection Assay

  • Cell Culture:

    • Plate a suitable cell line (e.g., HeLa or HEK293T cells) in a multi-well plate and grow to a desired confluency (e.g., 70-80%).

  • LNP Treatment:

    • Dilute the mRNA-LNP formulation in cell culture medium to the desired concentration.

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation and Analysis:

    • Incubate the cells for a specified period (e.g., 24-48 hours).

    • Lyse the cells and measure the reporter protein activity (e.g., luciferase activity using a luminometer).

In Vivo mRNA Delivery and Immunogenicity

In vivo studies are essential to evaluate the delivery efficiency and the immunological properties of this compound LNPs.

In Vivo ModelAssayKey Finding with this compound LNPs
Mice Intramuscular injection of luciferase mRNA-LNPsHigh levels of luciferase expression at the injection site.
Mice Immunization with ovalbumin (OVA) mRNA-LNPsSignificantly higher anti-OVA IgG titers compared to LNPs formulated with other ionizable lipids (e.g., MC3, ALC-0315).
Mice Splenocyte analysis after immunizationIncreased frequency of IFN-γ-secreting T cells, indicating a robust cell-mediated immune response.

Table 3: Summary of In Vivo Performance of this compound LNPs.

Mechanism of Action: Immunostimulatory Properties of this compound

A key feature of this compound is its intrinsic adjuvant activity. It has been shown to activate the innate immune system, contributing to the enhanced immunogenicity of mRNA vaccines. The proposed mechanism involves the activation of Toll-like receptor 4 (TLR4), leading to the downstream activation of Interferon Regulatory Factors (IRFs).

Signaling_Pathway cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) lnp This compound LNP (with mRNA) endocytosis Endocytosis lnp->endocytosis endosome Endosome endocytosis->endosome tlr4 TLR4 endosome->tlr4 This compound interacts with TLR4 myd88 MyD88 tlr4->myd88 Recruitment of adaptor proteins irfs IRF Activation myd88->irfs cytokines Pro-inflammatory Cytokine Production (e.g., IFN-β) irfs->cytokines

Figure 3: Proposed signaling pathway for the immunostimulatory activity of this compound.

Experimental Protocol: IRF Activation Reporter Assay

  • Cell Line:

    • Use a THP-1 monocyte reporter cell line that expresses a secreted luciferase under the control of an IRF-inducible promoter.

  • Cell Treatment:

    • Plate the THP-1 reporter cells in a multi-well plate.

    • Treat the cells with different LNP formulations (including this compound LNPs and control LNPs) for a specified duration (e.g., 24 hours).

  • Luciferase Assay:

    • Collect the cell culture supernatant.

    • Measure the luciferase activity in the supernatant using a suitable luciferase assay system. An increase in luciferase activity indicates the activation of the IRF pathway.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its discovery through a high-throughput, rational design approach and its demonstrated ability to enhance the immunogenicity of mRNA vaccines highlight the potential of this molecule for the development of novel and more effective therapies. The detailed protocols and data presented in this guide are intended to facilitate further research and application of this compound in the scientific community.

Foundational Studies of Lipid 331 for siRNA Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational studies related to the novel ionizable lipid, Lipid 331, and its application in small interfering RNA (siRNA) delivery. While specific quantitative data for this compound in siRNA formulations is emerging, this document synthesizes the available information and provides representative protocols and data from closely related, well-established lipid nanoparticle (LNP) systems to guide researchers in this area.

Introduction to this compound

This compound is a biodegradable, cyclic ionizable cationic lipid that has shown significant promise in the formulation of lipid nanoparticles for nucleic acid delivery.[1] A key study identified this compound as a top-performing lipid from a library of synthetic ionizable lipids, demonstrating its potential for potent in vivo delivery.[2] While the primary focus of published research on this compound has been on mRNA vaccine applications, its structural characteristics suggest its utility for siRNA delivery.

Key Features of this compound:

  • Biodegradability: Designed with ester linkages, this compound is metabolized in vivo, which can improve the tolerability and safety profile of LNP formulations.[2]

  • Immunostimulatory Properties: Formulations containing this compound have been shown to induce a more robust immune response compared to conventional ionizable lipids like DLin-MC3-DMA (MC3) and ALC-0315, suggesting an adjuvant effect.[1][2]

  • Efficient Delivery: In mRNA studies, this compound demonstrated delivery efficiency comparable to MC3 and slightly lower than ALC-0315.[2]

Quantitative Data Summary

Direct quantitative data for this compound-formulated siRNA nanoparticles is not yet widely available in peer-reviewed literature. However, to provide a practical reference for researchers, the following tables summarize typical physicochemical characteristics and in vivo efficacy for LNPs formulated with the well-characterized ionizable lipid, DLin-MC3-DMA, which is a benchmark for hepatic siRNA delivery.[3]

Table 1: Representative Physicochemical Properties of siRNA-LNP Formulations

ParameterRepresentative ValueMethod of Analysis
Particle Size (Diameter) 80 - 100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential (at neutral pH) -5 to +5 mVLaser Doppler Velocimetry
siRNA Encapsulation Efficiency > 90%RiboGreen Assay

Note: These values are representative of LNPs formulated with ionizable lipids like DLin-MC3-DMA for siRNA delivery and may vary depending on the specific formulation parameters.

Table 2: Representative In Vivo Gene Silencing Efficacy of siRNA-LNPs in Mice (Hepatic Target)

Ionizable LipidTarget GeneDose (mg/kg)% Gene KnockdownAnimal Model
DLin-MC3-DMAFactor VII0.03~87%C57BL/6 Mice
DLin-MC3-DMABCR-ABL5Significant ReductionNSG Mice

Source: Data compiled from studies on DLin-MC3-DMA-based siRNA LNPs.[4][5]

Experimental Protocols

The following are detailed, representative methodologies for the formulation, characterization, and evaluation of siRNA-LNP systems. These protocols are based on established techniques in the field and can be adapted for use with this compound.

LNP-siRNA Formulation via Microfluidic Mixing

This protocol describes the preparation of siRNA-loaded LNPs using a microfluidic device, a method that allows for reproducible and scalable production.[4][6]

Materials:

  • Ionizable Lipid (e.g., this compound) in ethanol (B145695)

  • Helper Lipid (e.g., DOPE or DSPC) in ethanol

  • Cholesterol in ethanol

  • PEG-Lipid (e.g., DMG-PEG 2000) in ethanol

  • siRNA in an aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in 100% ethanol to the desired stock concentrations.

  • Prepare Lipid Mixture: Combine the lipid stock solutions in an appropriate molar ratio. A common starting ratio for ionizable lipid:helper lipid:cholesterol:PEG-lipid is 50:10:38.5:1.5.

  • Prepare siRNA Solution: Dissolve the siRNA in the aqueous buffer to the desired concentration.

  • Microfluidic Mixing: Load the lipid mixture (in ethanol) into one syringe and the siRNA solution (in aqueous buffer) into another syringe.

  • Set up the Microfluidic System: Connect the syringes to the microfluidic device and set the desired flow rates. A typical total flow rate is 2 mL/min with a 3:1 aqueous to alcoholic phase ratio.

  • Initiate Mixing: Start the syringe pump to initiate the rapid mixing of the two solutions within the microfluidic cartridge, leading to the self-assembly of LNPs.

  • Dialysis: Collect the resulting LNP suspension and dialyze against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove ethanol and raise the pH.

  • Sterilization: Sterilize the final LNP-siRNA formulation by passing it through a 0.22 µm filter.

  • Storage: Store the formulated LNPs at 4°C.

Physicochemical Characterization of LNP-siRNA

3.2.1. Particle Size and Polydispersity Index (PDI) Measurement

  • Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of the nanoparticles.

  • Procedure:

    • Dilute the LNP-siRNA sample in PBS to an appropriate concentration.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate at 25°C.

3.2.2. Zeta Potential Measurement

  • Principle: Laser Doppler Velocimetry measures the electrophoretic mobility of the nanoparticles in an applied electric field, which is then converted to the zeta potential.

  • Procedure:

    • Dilute the LNP-siRNA sample in 10 mM NaCl.

    • Load the sample into a folded capillary cell.

    • Measure the zeta potential using a suitable instrument.

    • Perform measurements in triplicate at 25°C.

3.2.3. siRNA Encapsulation Efficiency Quantification

  • Principle: The RiboGreen assay utilizes a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent, the amount of encapsulated siRNA can be determined.

  • Procedure:

    • Prepare a standard curve of the siRNA of interest using the RiboGreen reagent.

    • Divide the LNP-siRNA sample into two aliquots.

    • To one aliquot, add Triton X-100 (to a final concentration of 0.5%) to disrupt the LNPs and expose all siRNA.

    • To the other aliquot, add an equal volume of buffer (to measure the fluorescence of unencapsulated siRNA).

    • Add the RiboGreen reagent to both aliquots and the standards.

    • Incubate for 5 minutes in the dark.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total siRNA fluorescence) - (Free siRNA fluorescence)] / (Total siRNA fluorescence) * 100

In Vitro Gene Silencing Assessment

This protocol outlines a typical cell-based assay to determine the gene knockdown efficiency of the LNP-siRNA formulation.

Materials:

  • Target cell line (e.g., HeLa cells expressing a reporter gene like luciferase, or a cell line endogenously expressing the target gene).

  • Cell culture medium and supplements.

  • LNP-siRNA targeting the gene of interest.

  • LNP-siRNA with a non-targeting (scramble) control sequence.

  • Reagents for quantifying gene expression (e.g., Luciferase assay kit for reporter genes, or reagents for qRT-PCR or Western blotting for endogenous genes).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Incubation: Allow the cells to adhere overnight in a CO2 incubator.

  • Transfection: Prepare serial dilutions of the LNP-siRNA formulations (targeting and control) in serum-free medium.

  • Treatment: Remove the old medium from the cells and add the diluted LNP-siRNA formulations.

  • Incubation: Incubate the cells with the LNPs for 4-6 hours.

  • Medium Change: After the incubation period, replace the treatment medium with fresh, complete medium.

  • Further Incubation: Incubate the cells for an additional 24-72 hours to allow for gene silencing to occur.

  • Analysis: Lyse the cells and quantify the expression of the target gene using the appropriate method (e.g., luciferase assay, qRT-PCR, or Western blot).

  • Data Analysis: Normalize the target gene expression to a housekeeping gene or total protein content. Calculate the percentage of gene knockdown relative to the cells treated with the non-targeting control LNP-siRNA.

In Vivo Gene Silencing Study in Mice

This protocol provides a general framework for evaluating the in vivo efficacy of LNP-siRNA formulations in a mouse model.

Materials:

  • Animal model (e.g., C57BL/6 mice).

  • LNP-siRNA targeting the gene of interest (e.g., Factor VII for hepatic silencing).

  • LNP-siRNA with a non-targeting control sequence.

  • Sterile saline or PBS for injection.

  • Anesthesia.

  • Materials for blood collection and tissue harvesting.

  • Reagents for analyzing gene expression in tissues (e.g., qRT-PCR or ELISA).

Procedure:

  • Animal Acclimation: Acclimate the mice to the facility for at least one week before the experiment.

  • Dose Preparation: Dilute the LNP-siRNA formulations to the desired concentration in sterile saline or PBS.

  • Administration: Administer the LNP-siRNA formulations to the mice via the desired route (e.g., intravenous tail vein injection for hepatic targeting).

  • Monitoring: Monitor the animals for any adverse effects.

  • Sample Collection: At a predetermined time point (e.g., 48-72 hours post-injection), anesthetize the mice and collect blood samples via cardiac puncture.

  • Tissue Harvesting: Euthanize the mice and harvest the target organ (e.g., liver).

  • Analysis:

    • Serum Analysis: Analyze the serum for the levels of the protein product of the target gene (e.g., Factor VII ELISA).

    • Tissue Analysis: Extract RNA or protein from the harvested tissue to measure the mRNA or protein levels of the target gene (e.g., qRT-PCR or Western blot).

  • Data Analysis: Calculate the percentage of gene knockdown in the treated groups compared to the control group.

Mandatory Visualizations

LNP-siRNA Formulation Workflow

LNP_Formulation_Workflow cluster_lipids Lipid Phase (Ethanol) cluster_aqueous Aqueous Phase (Buffer) Lipid331 This compound Mixer Microfluidic Mixing Lipid331->Mixer Helper Helper Lipid Helper->Mixer Chol Cholesterol Chol->Mixer PEG PEG-Lipid PEG->Mixer siRNA siRNA siRNA->Mixer Dialysis Dialysis (vs. PBS) Mixer->Dialysis Filter Sterile Filtration Dialysis->Filter Final LNP-siRNA Formulation Filter->Final

Caption: Workflow for LNP-siRNA formulation using microfluidic mixing.

Cellular Uptake and Endosomal Escape Pathway

Endosomal_Escape_Pathway Extracellular Extracellular Space LNP LNP-siRNA Endocytosis Endocytosis LNP->Endocytosis CellMembrane Cell Membrane EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Maturation Escape Endosomal Escape EarlyEndosome->Escape Lysosome Lysosome (Degradation) LateEndosome->Lysosome Fusion LateEndosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm RISC RISC Loading Cytoplasm->RISC siRNA Release Silencing mRNA Cleavage (Gene Silencing) RISC->Silencing Endosomal_Escape_Mechanism cluster_endosome Endosome Lumen (Acidic pH) Protonation This compound Protonation (Becomes Cationic) Interaction Electrostatic Interaction Protonation->Interaction EndoMemb Endosomal Membrane (Anionic Lipids) EndoMemb->Interaction PhaseTrans Lipid Phase Transition (Hexagonal Phase) Interaction->PhaseTrans Destabilization Membrane Destabilization PhaseTrans->Destabilization Release siRNA Release into Cytoplasm Destabilization->Release

References

An In-depth Technical Guide to Lipid 331: Physicochemical Properties and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid 331 is a novel, biodegradable, and immunostimulatory ionizable lipid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, particularly mRNA vaccines and siRNA therapies.[1] Its unique cyclic amine head group contributes to its potent adjuvant properties, enhancing the immunogenicity of mRNA vaccines.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for its application in the formulation of lipid nanoparticles.

Physicochemical Properties of this compound

This compound is a cationic ionizable lipid characterized by a cyclic amine headgroup, a biodegradable linker, and hydrophobic tails. Its pH-sensitive nature is crucial for the effective encapsulation of nucleic acids at low pH and their subsequent release into the cytoplasm at physiological pH.

Chemical and Physical Data
PropertyValueSource
Chemical Formula C61H107N3O6Vendor Data
Molecular Weight 978.5 g/mol Calculated
pKa 7.53Vendor Data
Appearance Colorless to light yellow liquidVendor Data
Solubility Soluble in Chloroform, Methanol, and Ethanol (B145695)Vendor Data

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis of cyclic ionizable lipids via the Ugi reaction and the formulation of this compound into lipid nanoparticles for mRNA delivery.

Synthesis of Cyclic Ionizable Lipids via Ugi Three-Component Reaction

While a specific, detailed protocol for the synthesis of this compound is not publicly available, it is known to be synthesized via a Ugi three-component reaction.[1] The following is a general protocol for the synthesis of a library of biodegradable cyclic ionizable lipids, from which this compound was identified as a top performer.[1]

Materials:

  • Cyclic amine (e.g., piperazine, piperidine (B6355638) derivatives)

  • Isocyanide/isocyano acetate (B1210297) linker

  • Aldehyde or Ketone with lipid tails

  • Methanol (or other suitable solvent)

  • Reactants for purification (e.g., silica (B1680970) gel for column chromatography, solvents for extraction)

Procedure:

  • In a clean, dry reaction vessel, dissolve the cyclic amine head group, the isocyanide linker, and the lipid tail component (aldehyde/ketone) in methanol. The molar ratios of the reactants should be optimized for the specific desired product.

  • Stir the reaction mixture at room temperature. The reaction is typically carried out for 24 to 48 hours.

  • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product using silica gel column chromatography to isolate the desired ionizable lipid. The choice of eluent will depend on the polarity of the product.

  • Characterize the purified lipid using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Formulation of this compound-Containing Lipid Nanoparticles (LNPs) for mRNA Delivery

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing technique, which allows for precise control over nanoparticle size and polydispersity.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000)

  • mRNA

  • Ethanol

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DOPE, cholesterol, and C14-PEG2000 in 100% ethanol to prepare a lipid stock solution. A common molar ratio for intramuscular administration is 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:C14-PEG2000). For intranasal administration, a formulation with DOTAP instead of DOPE at a molar ratio of 30:39:30:1 (this compound:DOTAP:Cholesterol:C14-PEG2000) has been used.

  • Preparation of mRNA Solution:

    • Dilute the mRNA to the desired concentration in a 10 mM citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing instrument according to the manufacturer's instructions.

    • Load the lipid solution into one syringe and the mRNA solution into another.

    • Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1). The total flow rate will influence the size of the resulting LNPs.

    • Initiate the mixing process. The rapid mixing of the two solutions leads to the self-assembly of the lipids and mRNA into LNPs.

  • Purification and Concentration:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA. Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

    • Concentrate the purified LNPs using a centrifugal filter device if necessary.

  • Characterization:

    • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using dynamic light scattering (DLS).

    • Zeta Potential: Determine the surface charge of the LNPs.

    • mRNA Encapsulation Efficiency: Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay).

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Ugi Three-Component Reaction cluster_purification Purification & Characterization cyclic_amine Cyclic Amine (Head Group) reaction One-Pot Synthesis in Methanol (Room Temperature) cyclic_amine->reaction isocyanide Isocyanide (Linker) isocyanide->reaction lipid_tail Aldehyde/Ketone (Lipid Tails) lipid_tail->reaction purification Solvent Removal & Silica Gel Chromatography reaction->purification characterization NMR & Mass Spectrometry purification->characterization product Purified this compound characterization->product

Caption: General workflow for the synthesis of this compound via a Ugi three-component reaction.

LNP_Formulation_Workflow cluster_inputs Input Solutions cluster_process LNP Formulation & Purification cluster_characterization Characterization lipid_solution This compound, DOPE, Cholesterol, PEG-Lipid in Ethanol mixing Microfluidic Mixing lipid_solution->mixing mrna_solution mRNA in Citrate Buffer (pH 4.0) mrna_solution->mixing purification Dialysis against PBS (pH 7.4) mixing->purification dls Size (DLS) & PDI purification->dls zeta Zeta Potential purification->zeta encapsulation Encapsulation Efficiency (RiboGreen Assay) purification->encapsulation final_product mRNA-LNP Formulation dls->final_product zeta->final_product encapsulation->final_product

Caption: Workflow for the formulation and characterization of this compound-containing mRNA-LNPs.

Safety and Toxicology

The biodegradability of this compound, attributed to its hydrolyzable ester and carbonate groups, is a key feature designed to improve its safety profile by allowing for rapid clearance from the body.[2] General nonclinical safety evaluations of novel ionizable lipids for mRNA delivery typically involve in silico toxicity assessments, genotoxicity assays, and in vivo dose-range finding toxicity studies.[3] While specific toxicology data for this compound is not extensively published, the broader class of ionizable lipids used in approved mRNA vaccines has undergone rigorous safety testing. Researchers should consult relevant regulatory guidelines and conduct appropriate safety studies for their specific LNP formulations.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for nucleic acid delivery. Its unique chemical structure imparts both potent adjuvant activity and a favorable safety profile due to its biodegradability. The experimental protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for utilizing this compound in their work. Further optimization of LNP formulations and in-depth in vivo studies will continue to unlock the full therapeutic potential of this promising lipid.

References

In-Depth Technical Guide: Understanding the Cationic Nature and Immunostimulatory Properties of Lipid 331

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lipid 331, a novel, biodegradable, cyclic ionizable cationic lipid integral to the next generation of lipid nanoparticle (LNP) formulations for mRNA delivery. This document details the core physicochemical properties, experimental methodologies for its characterization, and the underlying mechanisms of its potent immunostimulatory effects.

Core Characteristics of this compound

This compound is distinguished by its unique cyclic amine headgroup, which contributes to its ionizable nature and significant adjuvant properties. Developed through a high-throughput synthesis and screening process, it has been identified as a top-performing lipid for enhancing the immunogenicity of mRNA vaccines.[1][2] Its biodegradability is a key feature designed to improve the safety profile of LNP-based therapeutics.

Chemical and Physical Properties

This compound is an ionizable lipid, meaning its charge is pH-dependent. At a physiological pH of 7.4, it remains largely neutral, which is crucial for minimizing toxicity and non-specific interactions in systemic circulation. However, in the acidic environment of the endosome (pH 5.5–6.5), its cyclic amine headgroup becomes protonated, leading to a positive charge. This cationic charge is fundamental to its mechanism of action, facilitating the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm.

The key quantitative physicochemical properties of this compound and its LNP formulations are summarized below.

PropertyValueMethod of Determination
Chemical Formula C61H107N3O6-
Molecular Weight 978.52 g/mol -
pKa 7.53TNS Fluorescence Assay
LNP Size (Z-average) < 100 nmDynamic Light Scattering (DLS)
LNP Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
LNP Zeta Potential Near-neutral at physiological pHElectrophoretic Light Scattering (ELS)
mRNA Encapsulation Efficiency ≥ 75%RiboGreen Assay

Table 1: Summary of Quantitative Data for this compound and its LNP Formulations.

Caption: Chemical Structure of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis, formulation, and characterization of this compound-containing LNPs, based on established and cited protocols.

Synthesis of this compound via Ugi Three-Component Reaction (Ugi-3CR)

This compound is synthesized using a one-pot Ugi three-component reaction, which allows for rapid and efficient combinatorial creation of ionizable lipids.[2][3][4]

Methodology:

  • Reactant Preparation: Prepare equimolar solutions of the three core components: a cyclic amine headgroup, an isocyanide linker, and a lipid tail containing an aldehyde or ketone.

  • Reaction: Combine the reactants in a suitable solvent (e.g., methanol (B129727) or ethanol) in a sealed reaction vessel.

  • Incubation: Stir the reaction mixture at room temperature for 24-48 hours.

  • Purification: Following the reaction, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography (e.g., silica (B1680970) gel) with an appropriate solvent gradient (e.g., hexane/ethyl acetate) to isolate the pure this compound.

  • Verification: The structure and purity of the final product are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

LNP Formulation via Microfluidic Mixing

This compound-based LNPs are formulated using a microfluidic mixing technique to ensure uniform particle size and high encapsulation efficiency.[5][6][7][8][9]

Methodology:

  • Lipid Phase Preparation: Dissolve this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid (e.g., C14-PEG2000) in ethanol (B145695). The typical molar ratio for intramuscular administration is 35:16:46.5:2.5 (Ionizable lipid:DOPE:Cholesterol:PEG-lipid). For intranasal administration, a formulation of this compound/DOTAP/Cholesterol/C14-PEG2000 at a molar ratio of 30:39:30:1 has been used.

  • Aqueous Phase Preparation: Dissolve the mRNA cargo in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and mount them on a syringe pump connected to a microfluidic mixing device (e.g., a staggered herringbone micromixer).

  • Mixing Parameters: Pump the two phases through the microfluidic device at a defined flow rate ratio (typically 3:1 aqueous to organic phase) and a total flow rate (e.g., 12 mL/min). The rapid mixing of the ethanol phase with the aqueous anti-solvent causes the lipids to precipitate and self-assemble into nanoparticles, encapsulating the mRNA.

  • Dialysis: The resulting LNP solution is collected and dialyzed against phosphate-buffered saline (PBS, pH 7.4) overnight using a dialysis cassette (e.g., 20K MWCO) to remove ethanol and buffer exchange to a physiological pH.

Characterization of this compound LNPs

2.3.1 pKa Determination using TNS Assay

The apparent pKa of the LNPs, which governs their pH-responsive behavior, is determined using a fluorescent probe, 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS).[10][11][12][13][14]

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 3.0 to 10.0.

  • Sample Preparation: Dilute the blank LNP formulation (without mRNA) into each buffer of the pH series to a final lipid concentration of approximately 25-50 µM.

  • TNS Addition: Add a stock solution of TNS (in DMSO) to each LNP-buffer solution to a final concentration of approximately 1-6 µM.

  • Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorescence plate reader with an excitation wavelength of ~320-325 nm and an emission wavelength of ~447-450 nm.

  • Data Analysis: Plot the fluorescence intensity as a function of pH. The data is fitted to a sigmoidal curve, and the pH at which 50% of the maximum fluorescence is observed is defined as the apparent pKa of the LNP.

2.3.2 Particle Size and Zeta Potential Measurement

The size, polydispersity index (PDI), and surface charge of the LNPs are critical quality attributes.

Methodology:

  • Sample Preparation: Dilute the LNP formulation in an appropriate buffer. For size and PDI measurements, 1x PBS is typically used. For zeta potential, a lower ionic strength buffer like 0.1x PBS is recommended to obtain accurate readings.[15]

  • Instrumentation: Use a dynamic light scattering (DLS) instrument (e.g., Zetasizer) for analysis.

  • Size and PDI Measurement (DLS): The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles. The hydrodynamic diameter (Z-average) and the PDI are calculated from these fluctuations.

  • Zeta Potential Measurement (ELS): The instrument applies an electric field across the sample and measures the velocity of the particles using laser Doppler velocimetry. The zeta potential is calculated from the electrophoretic mobility.

2.3.3 mRNA Encapsulation Efficiency using RiboGreen Assay

This assay quantifies the amount of mRNA successfully encapsulated within the LNPs.[16][17][18]

Methodology:

  • Reagent Preparation: Prepare a RiboGreen working solution by diluting the stock reagent in TE buffer. Prepare a lysis buffer containing a surfactant like Triton X-100 (e.g., 0.5% v/v) in TE buffer.

  • Standard Curve: Prepare a standard curve of known mRNA concentrations.

  • Sample Measurement:

    • To measure total mRNA (encapsulated + free), mix the LNP sample with the lysis buffer to disrupt the particles and release the mRNA. Then add the RiboGreen reagent.

    • To measure free mRNA only, mix the LNP sample with TE buffer (without surfactant) and add the RiboGreen reagent.

  • Fluorescence Reading: Measure the fluorescence of the standards and samples using a fluorescence plate reader (excitation ~480 nm, emission ~520 nm).

  • Calculation: Determine the concentration of total and free mRNA from the standard curve. The encapsulation efficiency (EE) is calculated as: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

LNP_Workflow cluster_synthesis This compound Synthesis (Ugi-3CR) cluster_formulation LNP Formulation cluster_characterization LNP Characterization s1 Combine Reactants: - Cyclic Amine - Isocyanide Linker - Lipid Tail s2 Reaction (Room Temp, 24-48h) s1->s2 s3 Purification (Chromatography) s2->s3 f1 Prepare Organic Phase: This compound, Helper Lipids, Cholesterol, PEG-Lipid in EtOH s3->f1 f3 Microfluidic Mixing f1->f3 f2 Prepare Aqueous Phase: mRNA in Citrate Buffer (pH 4.0) f2->f3 f4 Dialysis vs. PBS (pH 7.4) f3->f4 c1 Size & PDI (DLS) f4->c1 c2 Zeta Potential (ELS) f4->c2 c3 pKa (TNS Assay) f4->c3 c4 Encapsulation Efficiency (RiboGreen Assay) f4->c4

Caption: Experimental workflow for this compound synthesis, LNP formulation, and characterization.

Mechanism of Action: Cationic Nature and Immune Activation

The cationic nature of this compound is central to both its function as a delivery vehicle and its role as an adjuvant.

Endosomal Escape

Upon cellular uptake via endocytosis, the LNP is trafficked into the endosome. The endosomal proton pumps decrease the internal pH, triggering the protonation of this compound's amine headgroup. The resulting positive charge on the LNP surface facilitates electrostatic interactions with the negatively charged lipids of the endosomal membrane. This interaction destabilizes the membrane, leading to the formation of non-bilayer lipid phases, which ultimately rupture the endosome and release the mRNA cargo into the cytosol for translation.

Innate Immune Activation

Beyond its role in delivery, this compound acts as a potent adjuvant, stimulating the innate immune system. Studies have shown that LNPs formulated with certain ionizable lipids can activate pattern recognition receptors (PRRs). Specifically, the amine headgroups of ionizable lipids have been implicated in the activation of Toll-like receptor 4 (TLR4). This activation initiates a downstream signaling cascade that leads to the activation of key transcription factors, including Interferon Regulatory Factor (IRF) and Nuclear Factor-kappa B (NF-κB). The activation of these pathways results in the production of Type I interferons (e.g., IFN-β) and pro-inflammatory cytokines, which are critical for priming a robust adaptive immune response against the antigen encoded by the delivered mRNA. Formulations with this compound have been shown to induce higher levels of IFN-γ-positive splenocytes and lead to greater antigen-specific antibody titers compared to LNPs made with other established ionizable lipids like MC3 and ALC-0315.[1]

Signaling_Pathway lnp This compound LNP (in Endosome) tlr4 TLR4 lnp->tlr4 Activation myd88 MyD88 tlr4->myd88 trif TRIF tlr4->trif irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 nfkb NF-κB Activation traf6->nfkb cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) nfkb->cytokines traf3 TRAF3 trif->traf3 tbk1 TBK1/IKKε traf3->tbk1 irf IRF3/7 Activation tbk1->irf ifn Type I Interferons (IFN-α/β) irf->ifn

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Lipid 331: An Immunostimulatory Ionizable Lipid for mRNA Delivery

Introduction: The Role of Ionizable Lipids in mRNA Therapeutics

The advent of mRNA-based vaccines and therapeutics represents a paradigm shift in modern medicine. The success of this platform is critically dependent on advanced drug delivery systems, with lipid nanoparticles (LNPs) emerging as the clinical standard. LNPs are typically composed of four key components: a PEGylated lipid to enhance stability and circulation time, a helper phospholipid and cholesterol to provide structural integrity, and an ionizable lipid.[1][2]

The ionizable lipid is arguably the most crucial component, responsible for both encapsulating the negatively charged mRNA and facilitating its escape from the endosome into the cytoplasm, where it can be translated into protein.[2][3] These lipids are engineered to have a pKa value that allows them to be neutral at physiological pH (~7.4) and become protonated (positively charged) within the acidic environment of the endosome (pH ~5.0-6.5).[4] This pH-dependent charge switch is fundamental to their function and safety profile. Recently, it has become evident that the ionizable lipid itself can possess intrinsic adjuvant properties, actively stimulating the immune system to enhance the efficacy of mRNA vaccines.[5]

This guide focuses on This compound , a novel, biodegradable, cyclic ionizable lipid that has demonstrated significant potential in enhancing the immunogenicity of mRNA vaccines through its inherent immunostimulatory activity.[4][5][6]

Physicochemical and Biological Properties of this compound

This compound is distinguished by its cyclic amine headgroup, a structural feature linked to its enhanced immunostimulatory properties.[5] Its key characteristics are summarized below.

PropertyValueSource
Description Biodegradable cyclic ionizable cationic lipid[4][6]
pKa 7.53[6]
Formal Name di((9Z,12Z)-octadeca-9,12-dien-1-yl) 4,4'-(2-(tert-butoxycarbonyl)-1-(2-(2-ethylpiperidin-1-yl)ethyl)-2,5-dihydro-1H-imidazole-5,5-diyl)dibutyrate[6]
Molecular Formula C₆₁H₁₀₇N₃O₆[6][7]
Formula Weight 978.5 g/mol [6]
Primary Application mRNA and siRNA delivery via Lipid Nanoparticles (LNPs)[6][7]
Key Biological Activity Induces Interferon Regulatory Factor (IRF) activation, acting as an adjuvant to enhance immune responses to mRNA vaccines.[5][6][8]

Synthesis and Formulation of this compound Nanoparticles

Synthesis via Ugi Three-Component Reaction (3CR)

This compound was identified from a library of ionizable lipids synthesized using a high-throughput Ugi three-component reaction (3CR). This multicomponent reaction strategy allows for the rapid generation of a diverse library of lipids by combining three building blocks—a cyclic amine head group, an isocyanide linker, and a lipid tail—in a single pot.[5][9] This method is highly efficient, avoiding the complex, multi-step processes typical of traditional lipid synthesis.[5]

Ugi_Synthesis_Workflow cluster_components Reactant Components cluster_process Reaction Process cluster_screening Screening & Identification Amine Cyclic Amine (Head Group) Ugi One-Pot Ugi-3CR (High-Throughput Synthesis) Amine->Ugi Iso Isocyanide (Linker) Iso->Ugi Ketone Alkyl Ketone (Lipid Tail) Ketone->Ugi Library Diverse Ionizable Lipid Library Ugi->Library Generates LNP_Form Formulate LNPs with Firefly Luciferase mRNA Library->LNP_Form Used for InVivo In Vivo Screening in Mice (Orthogonal Batch Analysis) LNP_Form->InVivo Tested via Lipid331 Identify Lead Candidate: This compound InVivo->Lipid331 Identifies

Caption: Workflow for this compound identification via Ugi 3-Component Reaction.
LNP Formulation via Microfluidic Mixing

This compound is formulated into LNPs using microfluidic mixing, a reproducible method that allows for precise control over particle size and polydispersity.[8][10] An ethanolic solution containing the lipids is rapidly mixed with an acidic aqueous buffer (pH 4.0) containing the mRNA. This rapid change in solvent polarity triggers the self-assembly of the lipids around the mRNA core, resulting in the formation of LNPs.[8][11]

LNP_Formulation_Workflow cluster_phases Input Solutions cluster_process Manufacturing Process LipidPhase Lipid Phase (in Ethanol) - this compound - DOPE (Helper Lipid) - Cholesterol - C14-PEG2000 Microfluidics Microfluidic Mixing (Rapid Nanoprecipitation) LipidPhase->Microfluidics AqueousPhase Aqueous Phase (Citrate Buffer, pH 4) - mRNA Cargo AqueousPhase->Microfluidics Dialysis Dialysis / TFF (Buffer Exchange to PBS, pH 7.4) Microfluidics->Dialysis Self-Assembly Sterilization Sterile Filtration (0.22 µm filter) Dialysis->Sterilization Purification FinalLNP Final LNP Suspension (Ready for use) Sterilization->FinalLNP

Caption: LNP formulation workflow using microfluidic mixing.
Formulation Composition

The precise molar ratio of the lipid components is critical for the stability and efficacy of the LNP. A formulation used for in vivo studies with this compound is detailed below.

ComponentMolar Ratio (%)Role
Ionizable Lipid (this compound) 35mRNA encapsulation and endosomal escape
DOPE (Helper Lipid) 16Facilitates membrane fusion and structural integrity
Cholesterol 46.5Stabilizes the LNP structure
C14-PEG2000 2.5Provides a protective hydrophilic layer, prevents aggregation, and increases circulation time
Table based on formulation for intramuscular administration.[5]

Mechanism of Action

Endosomal Escape

The primary function of an ionizable lipid is to deliver its mRNA payload to the cytoplasm. After an LNP enters a cell via endocytosis, the endosome begins to mature and its internal pH drops.[4][7] The amine headgroup of this compound becomes protonated, giving the LNP a net positive charge. This charge facilitates an interaction with negatively charged lipids on the inner leaflet of the endosomal membrane.[12] This interaction disrupts the membrane's bilayer structure, inducing a transition to a non-bilayer hexagonal phase (HII), which ultimately leads to membrane rupture and the release of the mRNA cargo into the cytosol.[3][4][12]

Endosomal_Escape Uptake 1. LNP Uptake (Endocytosis) Acid 2. Endosome Acidification (pH 7.4 ➔ ~6.0) Uptake->Acid Proton 3. This compound Protonation (Neutral ➔ Positive Charge) Acid->Proton Interact 4. Interaction with Endosomal Membrane Proton->Interact Phase 5. HII Phase Transition (Membrane Destabilization) Interact->Phase Release 6. mRNA Release into Cytoplasm Phase->Release

Caption: pH-triggered mechanism of LNP-mediated endosomal escape.
Innate Immune Activation (Adjuvant Effect)

Beyond its role in delivery, this compound acts as an adjuvant, enhancing the immune response to the encoded antigen.[5] When the mRNA is released into the cytoplasm, it can be detected by cytosolic pattern recognition receptors (PRRs) like RIG-I and MDA5.[2][13] This sensing event initiates a signaling cascade through the mitochondrial antiviral-signaling protein (MAVS), leading to the activation of TANK-binding kinase 1 (TBK1).[2] TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of Type I interferons (e.g., IFN-β), key cytokines that promote an antiviral state and shape the adaptive immune response.[2][13][14] The unique cyclic structure of this compound appears to potentiate this pathway, leading to a more robust T-cell activation and higher antibody titers compared to other clinically used ionizable lipids.[5]

Signaling_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus mRNA mRNA released from LNP RIGI RIG-I / MDA5 (Sensors) mRNA->RIGI sensed by MAVS MAVS (Adaptor) RIGI->MAVS activates TBK1 TBK1 (Kinase) MAVS->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes ISRE ISRE (Promoter) pIRF3->ISRE translocates & binds to IFN Type I Interferon Genes (IFN-β) ISRE->IFN drives transcription Outcome Enhanced Antigen-Specific Immunity IFN->Outcome promotes

Caption: Innate immune signaling pathway activated by LNP-delivered mRNA.

In Vivo Performance and Efficacy

Studies comparing this compound LNPs to those formulated with clinically established ionizable lipids, DLin-MC3-DMA (MC3) and ALC-0315, have revealed its superior immunogenicity.

MetricThis compound LNPMC3 LNPALC-0315 LNP
mRNA Delivery Efficiency Comparable to MC3, slightly lower than ALC-0315BaselineHigher than this compound and MC3
Antigen-Specific IgG Titers Significantly Higher LowerLower
IFN-γ Secretion (T-cell response) ~4-fold Higher vs. MC3BaselineHigher than MC3
Data synthesized from Li, B., et al. Nat. Biomed. Eng. (2023).[5]

These findings highlight that the enhanced performance of this compound is not merely due to superior mRNA delivery but is a direct result of its intrinsic adjuvant properties.[5] Furthermore, intranasal administration of LNPs containing this compound and DOTAP has been shown to result in robust transfection in nasal and lung tissues, increasing serum anti-SARS-CoV-2 spike protein IgG titers in mice and suggesting its utility for respiratory vaccines.[4][6]

Detailed Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol is adapted from standard methods.[1][10][15]

  • Preparation of Solutions:

    • Lipid Stock: Prepare a stock solution in 100% ethanol (B145695) containing this compound, DOPE, cholesterol, and C14-PEG2000 at a molar ratio of 35:16:46.5:2.5.

    • mRNA Stock: Dilute the mRNA (e.g., encoding Firefly Luciferase or a target antigen) in a 10-50 mM citrate (B86180) buffer at pH 4.0.

  • Microfluidic Setup:

    • Prime a microfluidic mixing device (e.g., from Precision NanoSystems or a custom setup) with ethanol and the aqueous buffer.[10][15]

    • Load the lipid solution into a syringe for the organic phase inlet and the mRNA solution into a syringe for the aqueous phase inlet.

  • Mixing and Self-Assembly:

    • Pump the two solutions through the microfluidic chip at a defined total flow rate and flow rate ratio (e.g., 3:1 aqueous:organic).[15] The rapid mixing induces nanoprecipitation and LNP self-assembly.

  • Purification and Concentration:

    • Collect the resulting LNP suspension.

    • Immediately dialyze the sample against sterile 1x PBS (pH 7.4) for at least 6 hours, with multiple buffer changes, to remove ethanol and non-encapsulated components. Tangential Flow Filtration (TFF) can be used for larger scales.

  • Final Steps:

    • Recover the purified LNP suspension and pass it through a 0.22 µm sterile filter.

    • Characterize the LNPs for size (Dynamic Light Scattering), polydispersity index (PDI), and mRNA encapsulation efficiency (e.g., RiboGreen assay).[1] Store at 4°C.

In Vivo Immunogenicity Assessment in Mice

This protocol outlines a general approach for evaluating vaccine immunogenicity.[16][]

  • Animal Model: Use 6-8 week old C57BL/6 mice.

  • Vaccination Schedule:

    • Prime (Day 0): Administer a 50 µL intramuscular injection of the mRNA-LNP vaccine (e.g., containing 0.5-15 µg of mRNA) into the hind limb.[5] Include a control group receiving PBS or LNPs with a different lipid (e.g., MC3).

    • Boost (Day 21): Administer a second identical dose.

  • Sample Collection:

    • Collect blood via submandibular or tail vein bleed at specified time points (e.g., Day 14, Day 35) to isolate serum for antibody analysis.[18]

    • At the study endpoint (e.g., Day 35), euthanize mice and harvest spleens for T-cell analysis.

  • Antibody Titer Measurement (ELISA):

    • Coat 96-well plates with the recombinant target antigen and incubate overnight.

    • Block the plates (e.g., with BSA or non-fat milk).

    • Add serial dilutions of the collected mouse serum to the wells and incubate.

    • Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG).

    • Wash again and add a substrate (e.g., TMB). Stop the reaction and measure the absorbance at 450 nm. The titer is the reciprocal of the highest dilution giving a signal above background.[]

  • T-Cell Response Measurement (ELISpot):

    • Isolate splenocytes from the harvested spleens.

    • Add a defined number of splenocytes to an ELISpot plate pre-coated with an anti-IFN-γ capture antibody.

    • Stimulate the cells ex vivo with a peptide corresponding to a known T-cell epitope of the target antigen.

    • After incubation (24-48 hours), wash the cells and add a biotinylated anti-IFN-γ detection antibody.

    • Add a streptavidin-enzyme conjugate, followed by a substrate that forms an insoluble spot.

    • Count the spots, where each spot represents a single IFN-γ-secreting T-cell.[]

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its unique cyclic structure not only ensures efficient encapsulation and endosomal escape of mRNA but also confers a potent, built-in adjuvant effect that enhances the magnitude and quality of the adaptive immune response.[5] The ability to stimulate innate immunity via the IRF pathway distinguishes it from more conventional ionizable lipids, which are often designed to be as immunologically inert as possible.[5] This dual-functionality makes this compound and similar immunostimulatory lipids promising candidates for the development of next-generation mRNA vaccines with improved potency and efficacy, particularly for challenging targets in infectious disease and oncology.

References

Methodological & Application

Application Notes and Protocols for Lipid 331 LNP Formulation for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The ionizable lipid component of these LNPs is a critical determinant of their efficacy, influencing mRNA encapsulation, stability, and, crucially, endosomal escape for cytoplasmic delivery. Lipid 331 is a novel, biodegradable, cyclic ionizable lipid that has shown significant promise in preclinical studies for enhancing the immunogenicity of mRNA vaccines.[1] This document provides a detailed protocol for the formulation, characterization, and application of this compound-containing LNPs for mRNA delivery.

Data Presentation

The following table summarizes the typical physicochemical characteristics of LNPs formulated with a classical lipid composition, using DLin-MC3-DMA or ALC-0315 as representative ionizable lipids. Preclinical data suggests that LNPs formulated with this compound demonstrate comparable mRNA delivery efficiency to those formulated with DLin-MC3-DMA and slightly lower efficiency than those with ALC-0315.[1] Therefore, the values presented below can be considered a reasonable proxy for the expected characteristics of a classical this compound LNP formulation.

ParameterDLin-MC3-DMA LNPsALC-0315 LNPsReference
Particle Size (Z-average, nm) ~80 - 120~80 - 100[2][3]
Polydispersity Index (PDI) < 0.2< 0.2[2][3]
mRNA Encapsulation Efficiency (%) > 90%> 90%[2]

Experimental Protocols

LNP Formulation via Microfluidics

This protocol describes the formulation of this compound LNPs using a microfluidic mixing device. This method allows for precise control over particle size and polydispersity, ensuring high reproducibility.

Materials:

  • This compound (in ethanol)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (in ethanol)

  • Cholesterol (in ethanol)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG 2000) (in ethanol)

  • mRNA (in an aqueous buffer, e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Syringes and tubing compatible with the microfluidic system

  • Ethanol (B145695), absolute

  • Nuclease-free water

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), sterile

Lipid Stock Solutions:

Prepare individual stock solutions of this compound, DOPE, cholesterol, and C14-PEG 2000 in absolute ethanol at appropriate concentrations to achieve the desired molar ratios in the final lipid mixture.

LNP Formulation Procedure:

  • Prepare the Lipid Mixture (Organic Phase):

    • For a classical formulation , combine the lipid stock solutions to achieve a molar ratio of approximately 50:10:38.5:1.5 (this compound:DOPE:Cholesterol:C14-PEG 2000).

    • For an intranasal formulation , a reported molar ratio is 30:39:30:1 (this compound:DOTAP:Cholesterol:C14-PEG 2000).

    • Vortex the lipid mixture thoroughly to ensure homogeneity.

  • Prepare the mRNA Solution (Aqueous Phase):

    • Dilute the mRNA stock to the desired concentration in a low pH aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0). The acidic pH ensures the protonation of the ionizable lipid, facilitating mRNA encapsulation.

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the lipid mixture into one syringe and the mRNA solution into another.

    • Set the Total Flow Rate (TFR) and Flow Rate Ratio (FRR) . Typical starting parameters for LNP formulation are a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic) . These parameters can be optimized to achieve the desired particle size.

    • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

  • Purification:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • To remove the ethanol and unencapsulated mRNA, dialyze the LNP solution against sterile PBS at 4°C for at least 6 hours, with at least two buffer changes.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

LNP Characterization

a) Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

  • Dilute the LNP sample in sterile PBS to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the particle size (Z-average) and PDI using a DLS instrument (e.g., Malvern Zetasizer).

  • Perform measurements in triplicate and report the average and standard deviation.

b) mRNA Encapsulation Efficiency by Ribogreen Assay

This assay quantifies the amount of mRNA protected within the LNPs.

Materials:

  • Quant-iT™ RiboGreen™ RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v in TE buffer)

  • 96-well black, flat-bottom plate

  • Plate reader with fluorescence detection (Excitation: ~480 nm, Emission: ~520 nm)

Procedure:

  • Prepare RNA Standards: Create a standard curve of the free mRNA used in the formulation by serially diluting it in TE buffer.

  • Sample Preparation:

    • Total RNA (Lysed LNPs): Dilute the LNP sample in TE buffer containing 2% Triton X-100. The detergent will lyse the LNPs, releasing the encapsulated mRNA.

    • Free RNA (Intact LNPs): Dilute the LNP sample to the same concentration in TE buffer without Triton X-100.

  • Assay:

    • Add the prepared standards and samples to the 96-well plate in triplicate.

    • Add the diluted RiboGreen reagent to all wells.

    • Incubate the plate in the dark for 5 minutes.

    • Measure the fluorescence intensity using the plate reader.

  • Calculation:

    • Generate a standard curve by plotting the fluorescence of the RNA standards against their concentrations.

    • Determine the concentration of total RNA and free RNA in your samples from the standard curve.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Storage Lipid_Stocks Lipid Stocks (this compound, DOPE, Chol, PEG-Lipid) in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Stocks->Microfluidic_Mixing Organic Phase mRNA_Solution mRNA in Aqueous Buffer (pH 4.0) mRNA_Solution->Microfluidic_Mixing Aqueous Phase Dialysis Dialysis vs. PBS Microfluidic_Mixing->Dialysis Sterile_Filtration Sterile Filtration (0.22 µm) Dialysis->Sterile_Filtration Storage Storage (4°C or -80°C) Sterile_Filtration->Storage

Caption: Experimental workflow for this compound LNP formulation.

Endosomal_Escape_Pathway cluster_cell Host Cell cluster_escape_mechanism Mechanism of Endosomal Escape LNP_Uptake LNP Uptake via ApoE-mediated Endocytosis Early_Endosome Early Endosome (pH ~6.5) LNP_Uptake->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape Protonation Ionizable Lipid (this compound) becomes protonated in acidic endosome mRNA_Translation mRNA Translation (Protein Expression) Cytoplasm->mRNA_Translation Membrane_Interaction Protonated lipid interacts with anionic endosomal lipids Protonation->Membrane_Interaction Membrane_Destabilization Disruption of endosomal membrane Membrane_Interaction->Membrane_Destabilization mRNA_Release mRNA released into the cytoplasm Membrane_Destabilization->mRNA_Release

Caption: Signaling pathway of LNP endosomal escape.

References

Application Notes and Protocols for In Vivo Studies Using Lipid 331

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Lipid 331, a biodegradable, cyclic ionizable lipid, for the in vivo delivery of messenger RNA (mRNA). The protocols detailed below are based on established methodologies and findings from peer-reviewed research, offering a framework for preclinical studies in animal models.

Introduction to this compound

This compound is an advanced ionizable lipid designed for the formulation of lipid nanoparticles (LNPs) to deliver RNA therapeutics. A key feature of this compound is its inherent adjuvant activity, which can enhance the immunogenicity of mRNA vaccines.[1] Studies have demonstrated its efficacy in robust transfection in nasal and lung tissues, making it a promising candidate for vaccines against respiratory pathogens.[1][2] Formulations incorporating this compound have been shown to elicit higher antigen-specific antibody titers compared to conventional ionizable lipids like MC3 and ALC-0315.[1]

Key Applications for In Vivo Studies

  • mRNA Vaccine Development: this compound's immunostimulatory properties make it an excellent candidate for formulating mRNA vaccines to enhance cellular and humoral immune responses.

  • Gene Delivery to the Lungs: Formulations can be optimized for intranasal administration, targeting lung epithelial cells and lung-resident antigen-presenting cells (APCs).[1][2]

  • Comparative Immunogenicity Studies: this compound LNPs can serve as a benchmark for evaluating the adjuvant effects of novel delivery systems.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the formulation and in vivo application of this compound LNPs.

Table 1: LNP Formulation Parameters

ParameterIntramuscular FormulationIntranasal Formulation
Ionizable Lipid This compoundThis compound
Helper Lipid(s) DOPE, CholesterolDOTAP, Cholesterol
PEGylated Lipid C14-PEG2000C14-PEG2000
Molar Ratio 35:16:46.5:2.5 (this compound:DOPE:Chol:PEG)[1]30:39:30:1 (this compound:DOTAP:Chol:PEG)[1]
mRNA to Lipid Ratio Starting point: 1:10 (w/w)Starting point: 1:10 (w/w)

Table 2: Recommended In Vivo Study Parameters (Mouse Models)

ParameterIntramuscular AdministrationIntranasal Administration
Animal Model C57BL/6J miceC57BL/6J or Ai14 reporter mice
mRNA Dose 0.5 µg - 15 µg per mouse[1]1 µg per mouse[1]
Injection Volume 50 µL20-30 µL
Primary Efficacy Readout Antigen-specific IgG titers, IFN-γ secretionTransfection of nasal and lung tissue, local immune response
Time Points for Analysis Day 14 post-vaccination for immune response[1]6 hours post-administration for initial transfection[1]

Experimental Protocols

LNP Formulation using Microfluidics

This protocol describes the formulation of this compound-containing LNPs using a microfluidic mixing device, such as the NanoAssemblr.

Materials:

  • This compound (in ethanol)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (in ethanol)

  • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) (in ethanol)

  • Cholesterol (in ethanol)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000) (in ethanol)

  • mRNA transcript in 10 mM citrate (B86180) buffer (pH 3.0)

  • Absolute ethanol (B145695)

  • Sterile, RNase-free water

  • Phosphate-buffered saline (PBS), sterile

Protocol:

  • Prepare Lipid Stock Solutions: Dissolve each lipid in 100% ethanol to create stock solutions. Ensure complete dissolution, warming gently if necessary.

  • Prepare Lipid Mixture (Organic Phase):

    • For Intramuscular Formulation: In a sterile microfuge tube, combine this compound, DOPE, cholesterol, and C14-PEG2000 to achieve a molar ratio of 35:16:46.5:2.5.[1]

    • For Intranasal Formulation: In a sterile microfuge tube, combine this compound, DOTAP, cholesterol, and C14-PEG2000 to achieve a molar ratio of 30:39:30:1.[1]

    • Vortex the lipid mixture thoroughly.

  • Prepare mRNA Solution (Aqueous Phase): Dilute the mRNA stock in 10 mM citrate buffer (pH 3.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture into one syringe and the mRNA solution into another.

    • Set the flow rate ratio to 3:1 (Aqueous:Organic).

    • Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Purification:

    • Dialyze the resulting LNP solution against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and unencapsulated mRNA.

    • Change the PBS buffer at least twice during dialysis.

  • Characterization and Storage:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

    • Sterile-filter the final LNP formulation through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

In Vivo Administration in Mice

Animal Handling: All animal procedures must be performed in accordance with institutional and national guidelines for animal care and use.

Intramuscular Administration:

  • Thaw the this compound LNP-mRNA formulation on ice.

  • Dilute the formulation in sterile PBS to the desired final concentration for injection.

  • Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).

  • Administer a 50 µL injection into the tibialis anterior muscle of the hind limb using an insulin (B600854) syringe.

Intranasal Administration:

  • Thaw the this compound LNP-mRNA formulation on ice.

  • Dilute in sterile PBS if necessary.

  • Lightly anesthetize the mouse.

  • Hold the mouse in a supine position.

  • Carefully administer 10-15 µL of the LNP solution into each nostril, allowing the mouse to inhale the droplets.

Visualization of Workflows and Pathways

LNP_Formulation_Workflow cluster_prep Preparation cluster_process Processing Lipid Stocks Lipid Stocks Lipid Mixture Lipid Mixture Lipid Stocks->Lipid Mixture mRNA Stock mRNA Stock mRNA Solution mRNA Solution mRNA Stock->mRNA Solution Microfluidic Mixing Microfluidic Mixing Lipid Mixture->Microfluidic Mixing mRNA Solution->Microfluidic Mixing Dialysis Dialysis Microfluidic Mixing->Dialysis Characterization Characterization Dialysis->Characterization Final LNP Product Final LNP Product Characterization->Final LNP Product

Caption: Workflow for this compound LNP Formulation.

InVivo_Study_Workflow cluster_admin Administration cluster_analysis Analysis LNP Formulation LNP Formulation Intramuscular Intramuscular LNP Formulation->Intramuscular Intranasal Intranasal LNP Formulation->Intranasal Animal Model (Mice) Animal Model (Mice) Biodistribution (IVIS) Biodistribution (IVIS) Animal Model (Mice)->Biodistribution (IVIS) Immunogenicity (ELISA, ELISpot) Immunogenicity (ELISA, ELISpot) Animal Model (Mice)->Immunogenicity (ELISA, ELISpot) Toxicity Assessment Toxicity Assessment Animal Model (Mice)->Toxicity Assessment Intramuscular->Animal Model (Mice) Intranasal->Animal Model (Mice)

Caption: General Workflow for In Vivo Studies.

Post-Administration Analysis Protocols

Biodistribution using In Vivo Imaging System (IVIS)

This protocol is for tracking the localization of mRNA expression using a luciferase reporter.

  • Formulate this compound LNPs with mRNA encoding Firefly Luciferase (Fluc).

  • Administer the LNPs to mice via the desired route.

  • At the desired time point (e.g., 6 hours), administer D-luciferin substrate via intraperitoneal injection (150 mg/kg).

  • After 10-15 minutes, anesthetize the mice and place them in the IVIS imaging chamber.

  • Acquire bioluminescence images.

  • For ex vivo analysis, euthanize the mice, harvest organs of interest (e.g., muscle, lungs, spleen, liver), and image them in a petri dish with D-luciferin solution.

  • Quantify the bioluminescent signal (photons/second) in regions of interest using the accompanying software.

Assessment of Humoral Immune Response (ELISA)
  • At a specified time point post-vaccination (e.g., day 14 or 21), collect blood samples from the mice via submandibular or retro-orbital bleed.

  • Isolate serum by allowing the blood to clot and then centrifuging.

  • Coat a 96-well ELISA plate with the recombinant antigen of interest overnight at 4°C.

  • Wash the plate and block with a suitable blocking buffer (e.g., 5% BSA in PBS-T).

  • Serially dilute the mouse serum and add to the wells. Incubate for 2 hours at room temperature.

  • Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG). Incubate for 1 hour.

  • Wash the plate and add a TMB substrate. Stop the reaction with a stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the antibody endpoint titers.

Assessment of Cellular Immune Response (ELISpot)
  • At the desired time point, euthanize the mice and aseptically harvest the spleens.

  • Prepare single-cell suspensions of splenocytes.

  • Coat an ELISpot plate with a capture antibody for the cytokine of interest (e.g., IFN-γ).

  • Block the plate.

  • Add the splenocytes to the wells and stimulate with the relevant peptide antigen.

  • Incubate the plate for 18-24 hours at 37°C.

  • Wash the plate and add a biotinylated detection antibody.

  • Add streptavidin-HRP and incubate.

  • Add a substrate to develop the spots.

  • Wash and dry the plate, then count the spots using an ELISpot reader.

Toxicity Assessment

A preliminary toxicity assessment of this compound LNP formulations is recommended.

  • Observation: Monitor the animals for any changes in weight, behavior, or signs of distress post-administration.

  • Histopathology: At the study endpoint, harvest major organs (liver, spleen, kidneys, lungs, heart) and the injection site. Fix the tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A qualified pathologist should examine the slides for any signs of inflammation or tissue damage.

  • Serum Chemistry: Collect blood at various time points to analyze serum levels of liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine) to assess systemic toxicity.

By following these detailed application notes and protocols, researchers can effectively utilize this compound for a range of in vivo studies, from fundamental research to the preclinical development of novel mRNA-based therapeutics and vaccines.

References

Application Notes and Protocols for Lipid 331 in SARS-CoV-2 Vaccine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid 331 is a biodegradable, cyclic ionizable lipid that has demonstrated significant potential as a key component of lipid nanoparticle (LNP) delivery systems for mRNA vaccines, particularly in the context of SARS-CoV-2. Its unique structure contributes to both efficient mRNA encapsulation and potent adjuvant properties, leading to enhanced immunogenicity. These application notes provide a comprehensive overview of this compound's use in SARS-CoV-2 vaccine research, including detailed formulation protocols and methodologies for evaluating its efficacy.

Key Applications of this compound in SARS-CoV-2 Vaccine Research

This compound-formulated LNPs are primarily utilized for the delivery of mRNA encoding SARS-CoV-2 antigens, such as the Spike (S) protein or its Receptor-Binding Domain (RBD). The inherent adjuvant properties of this compound can stimulate a more robust immune response compared to conventional ionizable lipids.

Advantages of this compound:

  • Enhanced Immunogenicity: Studies have shown that LNP formulations incorporating this compound can induce higher antigen-specific antibody titers and more robust T-cell activation compared to LNPs formulated with other ionizable lipids like DLin-MC3-DMA (MC3) and ALC-0315.[1]

  • Innate Immune Activation: this compound has been shown to activate innate immune pathways, leading to the upregulation of activation markers on dendritic cells and the secretion of pro-inflammatory cytokines.[1] This adjuvant effect is crucial for shaping a strong adaptive immune response.

  • Biodegradability: The inclusion of ester linkages in its structure allows for esterase-mediated metabolism in vivo, which can lead to improved tissue clearance and a better safety profile for LNP formulations.[1]

  • Versatile Administration Routes: this compound has been effectively used in LNP formulations for both intramuscular and intranasal administration, demonstrating its adaptability for different vaccination strategies.[1]

Data Presentation

Table 1: Comparative Immunogenicity of this compound-LNP-mRNA Vaccine
Ionizable LipidmRNA Dose (µg)Mean Anti-OVA IgG Titer (Day 14)IFN-γ Spot-Forming Cells / 10^6 Splenocytes
This compound 15~1,200,000~2,500
MC315~400,000~600
ALC-031515~600,000~800
This compound 0.5~50,000Not specified
MC30.5~20,000Not specified
ALC-03150.5~30,000Not specified

Data extracted and synthesized from figures in Li et al., Nature Biomedical Engineering, 2023.[1]

Table 2: Dendritic Cell Activation by this compound-LNP
LNP FormulationCD40 MFICD86 MFI
This compound ~10,000~5,500
MC3~3,000~2,000
ALC-0315~4,000~2,500

MFI: Mean Fluorescence Intensity. Data extracted and synthesized from figures in Li et al., Nature Biomedical Engineering, 2023.[1]

Experimental Protocols

Protocol 1: Formulation of this compound-Containing Lipid Nanoparticles (LNPs)

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing technique.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) or C14-PEG2000

  • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) (for intranasal formulation)

  • SARS-CoV-2 antigen-encoding mRNA

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solutions:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol.

  • Prepare Lipid Mixture:

    • For Intramuscular (IM) Administration: Mix the lipid stock solutions to achieve a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).[2]

    • For Intranasal (IN) Administration: Mix the lipid stock solutions to achieve a molar ratio of 30:39:30:1 (this compound:DOTAP:Cholesterol:C14-PEG2000).[1]

  • Prepare mRNA Solution:

    • Dilute the mRNA in citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set the flow rate ratio of the aqueous phase (mRNA solution) to the ethanol phase (lipid mixture) to 3:1.

    • Pump the two solutions through the microfluidic mixing device to allow for the self-assembly of LNPs.

  • Purification:

    • Dialyze the resulting LNP solution against PBS overnight at 4°C to remove ethanol and non-encapsulated mRNA.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 2: In Vivo Immunization in Mice

This protocol outlines the procedure for immunizing mice with this compound-LNP-mRNA vaccines.

Materials:

  • This compound-LNP-mRNA vaccine formulation

  • 6-8 week old C57BL/6 mice

  • Sterile syringes and needles

Procedure:

  • Acclimatization:

    • Acclimatize mice for at least one week before the start of the experiment.

  • Vaccination Schedule:

    • Employ a prime-boost strategy. Administer the first dose (prime) on Day 0 and the second dose (boost) on Day 14 or Day 21.[1]

  • Administration:

    • Intramuscular (IM): Inject 50 µL of the LNP-mRNA solution into the hind limb muscle. Doses can range from 0.5 µg to 15 µg of mRNA per mouse.[1]

    • Intranasal (IN): Administer 20 µL of the LNP-mRNA solution into the nasal cavity of anesthetized mice.

  • Sample Collection:

    • Collect blood samples via retro-orbital or submandibular bleeding at specified time points (e.g., Day 14, Day 28, Day 35) to analyze antibody responses.

    • On the final day of the experiment, euthanize the mice and harvest spleens for T-cell analysis.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for SARS-CoV-2 IgG Titer

This protocol is for the quantification of SARS-CoV-2 spike protein-specific IgG antibodies in mouse serum.

Materials:

  • Recombinant SARS-CoV-2 Spike protein

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% skim milk in PBS-T)

  • Mouse serum samples

  • HRP-conjugated anti-mouse IgG secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with the recombinant SARS-CoV-2 spike protein (1-2 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with PBS containing 0.05% Tween 20 (PBS-T).

  • Blocking:

    • Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation:

    • Serially dilute the mouse serum samples in blocking buffer.

    • Add the diluted samples to the wells and incubate for 2 hours at room temperature.

  • Washing:

    • Wash the plate three times with PBS-T.

  • Secondary Antibody Incubation:

    • Add the HRP-conjugated anti-mouse IgG secondary antibody and incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate five times with PBS-T.

  • Development:

    • Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction:

    • Add stop solution to each well.

  • Reading:

    • Measure the absorbance at 450 nm using a plate reader. The antibody titer is determined as the reciprocal of the highest dilution that gives a signal above the background.

Protocol 4: ELISpot Assay for IFN-γ Secretion

This protocol measures the frequency of antigen-specific IFN-γ-secreting T-cells in mouse splenocytes.

Materials:

  • Mouse IFN-γ ELISpot kit

  • Spleens from immunized mice

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • SARS-CoV-2 peptide library (overlapping peptides spanning the antigen)

  • Cell strainer

  • Red blood cell lysis buffer

Procedure:

  • Splenocyte Isolation:

    • Aseptically remove the spleens from euthanized mice.

    • Prepare a single-cell suspension by mashing the spleens through a cell strainer.

    • Lyse red blood cells using lysis buffer.

    • Wash the splenocytes with RPMI-1640 medium and resuspend in complete medium (RPMI-1640 with 10% FBS and Penicillin-Streptomycin).

  • ELISpot Plate Preparation:

    • Coat the ELISpot plate with the anti-IFN-γ capture antibody overnight at 4°C, according to the manufacturer's instructions.

    • Wash and block the plate.

  • Cell Plating and Stimulation:

    • Add 2.5 x 10⁵ splenocytes to each well.

    • Stimulate the cells with the SARS-CoV-2 peptide library. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection:

    • Wash the plate and add the biotinylated anti-IFN-γ detection antibody.

    • Incubate, then wash and add the streptavidin-enzyme conjugate.

    • Add the substrate to develop the spots.

  • Analysis:

    • Wash the plate, allow it to dry, and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Visualizations

LNP_Formulation_Workflow cluster_Aqueous Aqueous Phase cluster_Ethanol Ethanol Phase cluster_Process Manufacturing cluster_Output Final Product mRNA SARS-CoV-2 mRNA A_mix mRNA->A_mix Buffer Citrate Buffer (pH 4.0) Buffer->A_mix Mixer Microfluidic Mixer A_mix->Mixer Aqueous Stream Lipid331 This compound E_mix Lipid331->E_mix Helper Helper Lipids (DSPC/Chol) Helper->E_mix PEG PEG-Lipid PEG->E_mix E_mix->Mixer Ethanol Stream Dialysis Dialysis (vs. PBS) Mixer->Dialysis Self-Assembly LNP This compound-LNP-mRNA Dialysis->LNP QC Characterization (Size, PDI, EE%) LNP->QC

Caption: Workflow for this compound-LNP-mRNA Formulation.

Immune_Activation_Pathway cluster_Cell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_Response Adaptive Immune Response LNP This compound-LNP-mRNA Endosome Endosome LNP->Endosome Endocytosis STING STING Endosome->STING This compound Adjuvant Effect (STING Pathway Activation) mRNA_release mRNA Release Endosome->mRNA_release Cytoplasm Cytoplasm ER Endoplasmic Reticulum TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I IFN (IFN-β) IRF3->IFN Activation Upregulation of CD86, CD40 IFN->Activation Translation Translation mRNA_release->Translation mRNA Antigen SARS-CoV-2 Antigen Translation->Antigen MHC MHC Class I Presentation Antigen->MHC T_Cell CD8+ T-Cell Activation MHC->T_Cell B_Cell B-Cell Help -> Antibody Production Activation->B_Cell

Caption: Proposed Immune Activation by this compound-LNP.

References

Application Notes and Protocols for Formulating Lipid 331 Nanoparticles for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of small interfering RNA (siRNA) to target cells holds immense therapeutic potential for treating a wide range of diseases by silencing disease-causing genes. Lipid nanoparticles (LNPs) have emerged as a leading platform for in vivo siRNA delivery, protecting the nucleic acid cargo from degradation and facilitating its uptake into cells. This document provides detailed application notes and protocols for the formulation of siRNA-loaded nanoparticles using Lipid 331, a novel biodegradable, cyclic ionizable cationic lipid. These protocols are intended to guide researchers through the process of LNP formulation, characterization, and in vitro evaluation.

This compound has shown promise in the formulation of nucleic acid-based medicines, offering a balance between transfection efficiency and tolerability.[1] While much of the existing data focuses on mRNA delivery, the principles of LNP assembly are applicable to siRNA. This guide adapts established microfluidic-based LNP manufacturing processes for the specific use of this compound in siRNA applications.

Data Presentation

The physicochemical properties of LNPs are critical for their in vivo performance, influencing their stability, circulation time, and cellular uptake. The following tables summarize expected quantitative data for this compound-siRNA LNPs based on typical results for similar ionizable lipid formulations.

Table 1: Physicochemical Characteristics of this compound-siRNA Nanoparticles

ParameterTarget RangeMethod of Analysis
Mean Particle Size (Diameter)60 - 100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential (at pH 7.4)-10 mV to +10 mVLaser Doppler Velocimetry
siRNA Encapsulation Efficiency> 90%RiboGreen Assay

Table 2: In Vitro Gene Silencing Efficacy of this compound-siRNA LNPs Targeting GAPDH in HeLa Cells

Treatment GroupsiRNA Concentration (nM)mRNA Knockdown (%) (via qPCR)Protein Knockdown (%) (via Western Blot)
Untreated Control000
Negative Control siRNA LNP10< 10< 10
This compound-GAPDH siRNA LNP1~50-60~40-50
This compound-GAPDH siRNA LNP10> 80> 75

Experimental Protocols

Protocol 1: Formulation of this compound-siRNA Nanoparticles via Microfluidic Mixing

This protocol describes the preparation of this compound-siRNA LNPs using a microfluidic mixing device, which allows for rapid and controlled nanoprecipitation.

Materials:

  • Lipids:

    • This compound (ionizable cationic lipid)

    • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) (helper lipid)

    • Cholesterol

    • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-DMG)

  • siRNA: Target-specific siRNA and a non-targeting control siRNA.

  • Buffers and Solvents:

  • Equipment:

    • Microfluidic mixing system (e.g., NanoAssemblr™)

    • Syringes (1 mL and 3 mL, sterile)

    • Tubing compatible with the microfluidic system

    • Dialysis cassettes (10 kDa MWCO)

    • Sterile, RNase-free microcentrifuge tubes

Procedure:

  • Preparation of Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of this compound, DOTAP, cholesterol, and PEG-DMG in absolute ethanol.

    • Combine the lipid stock solutions to create a final lipid mixture with a molar ratio of 30:39:30:1.5 (this compound:DOTAP:Cholesterol:PEG-DMG) .

    • The total lipid concentration in the ethanol phase should be approximately 12.5 mM.

  • Preparation of siRNA Solution (Aqueous Phase):

    • Resuspend the lyophilized siRNA in 25 mM sodium acetate buffer (pH 4.0) to a desired concentration (e.g., 0.2 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into a 1 mL syringe and the siRNA-aqueous solution into a 3 mL syringe.

    • Set the flow rate ratio of the aqueous phase to the lipid phase to 3:1.

    • Set the total flow rate to 12 mL/min.

    • Initiate the mixing process and collect the resulting LNP suspension from the outlet into a sterile tube.

  • Dialysis and Buffer Exchange:

    • To remove the ethanol and raise the pH to a physiological level, dialyze the LNP suspension against sterile PBS (pH 7.4) at 4°C for at least 6 hours, with one buffer exchange. Use a dialysis cassette with a 10 kDa molecular weight cutoff.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the this compound-siRNA LNPs at 4°C. For long-term storage, aliquots can be stored at -80°C.

Protocol 2: Characterization of this compound-siRNA Nanoparticles

2.1 Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):

  • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

  • Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).

  • Perform measurements in triplicate at 25°C.

2.2 Zeta Potential Measurement:

  • Dilute the LNP suspension in 10 mM NaCl.

  • Measure the zeta potential using the same DLS instrument equipped with an electrode.

  • Perform measurements in triplicate.

2.3 Determination of siRNA Encapsulation Efficiency using RiboGreen Assay:

This assay quantifies the amount of siRNA protected within the LNPs.[2]

Materials:

  • Quant-iT™ RiboGreen™ RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • 2% Triton X-100 solution

  • 96-well black, flat-bottom plate

  • Fluorescence plate reader

Procedure:

  • Prepare a standard curve of the free siRNA in TE buffer.

  • Prepare two sets of LNP samples in triplicate in a 96-well plate:

    • Set A (Intact LNPs): Dilute the LNP suspension in TE buffer to measure unencapsulated siRNA.

    • Set B (Lysed LNPs): Dilute the LNP suspension in TE buffer containing 0.5% Triton X-100 to measure total siRNA.

  • Add the RiboGreen reagent to all wells (standards and samples) and incubate for 5 minutes at room temperature, protected from light.

  • Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculate the Encapsulation Efficiency (EE):

    • EE (%) = (1 - (Fluorescence of Set A / Fluorescence of Set B)) * 100

Protocol 3: In Vitro Gene Silencing Assay

This protocol details the steps to assess the gene-silencing efficiency of this compound-siRNA LNPs in a cell culture model, such as HeLa cells, by targeting a housekeeping gene like GAPDH.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound-siRNA LNPs (targeting GAPDH and a negative control)

  • Opti-MEM™ I Reduced Serum Medium

  • 96-well or 24-well cell culture plates

  • Reagents for RNA extraction (e.g., TRIzol™)

  • Reagents for cDNA synthesis

  • Reagents for quantitative PCR (qPCR) (e.g., SYBR™ Green Master Mix)

  • Primers for GAPDH and a reference gene (e.g., ACTB)

  • Reagents for Western blotting (lysis buffer, primary and secondary antibodies for GAPDH and a loading control)

Procedure:

  • Cell Seeding:

    • One day before transfection, seed HeLa cells in a 24-well plate at a density of 5 x 10^4 cells per well to ensure they are 70-80% confluent at the time of transfection.

  • Transfection:

    • On the day of transfection, replace the old media with fresh, pre-warmed DMEM with 10% FBS.

    • Prepare dilutions of the LNP-siRNA formulations in Opti-MEM™ to achieve final siRNA concentrations of 1 nM and 10 nM in the wells.

    • Add the diluted LNP-siRNA to the cells and gently swirl the plate to mix.

    • Include untreated cells and cells treated with negative control LNP-siRNA as controls.

  • Incubation:

    • Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Analysis of Gene Knockdown:

    4.1. mRNA Level Analysis (qPCR): [3]

    • After the incubation period, lyse the cells and extract total RNA using a suitable kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using primers for the target gene (GAPDH) and a housekeeping gene for normalization.

    • Calculate the relative gene expression using the ΔΔCt method to determine the percentage of mRNA knockdown compared to the negative control.[4]

    4.2. Protein Level Analysis (Western Blot): [5]

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target protein (GAPDH) and a loading control (e.g., β-actin).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the percentage of protein knockdown relative to the loading control.

Visualizations

G cluster_prep Preparation of Solutions cluster_formulation LNP Formulation cluster_purification Purification & Characterization cluster_application In Vitro Application Lipids This compound, DOTAP, Cholesterol, PEG-DMG Lipid_Mix Lipid-Ethanol Solution Lipids->Lipid_Mix Ethanol Ethanol Ethanol->Lipid_Mix siRNA siRNA siRNA_Sol siRNA-Aqueous Solution siRNA->siRNA_Sol Buffer Acetate Buffer (pH 4.0) Buffer->siRNA_Sol Microfluidics Microfluidic Mixing (3:1 Aqueous:Ethanol Ratio) Lipid_Mix->Microfluidics siRNA_Sol->Microfluidics LNP_Ethanol LNP Suspension (in Ethanol/Buffer) Microfluidics->LNP_Ethanol Dialysis Dialysis vs. PBS (pH 7.4) LNP_Ethanol->Dialysis Final_LNP Final this compound-siRNA LNPs Dialysis->Final_LNP Characterization Characterization: - Size & PDI (DLS) - Zeta Potential - Encapsulation (RiboGreen) Final_LNP->Characterization InVitro In Vitro Gene Silencing Assay Final_LNP->InVitro

Caption: Experimental workflow for this compound-siRNA LNP formulation.

RNAi_Pathway LNP This compound-siRNA LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome siRNA_Release siRNA Release Endosome->siRNA_Release Endosomal Escape Cytoplasm Cytoplasm ds_siRNA ds-siRNA siRNA_Release->ds_siRNA to Cytoplasm RISC_Loading RISC Loading (Ago2) ds_siRNA->RISC_Loading Dicer Dicer (optional, for longer dsRNA) RISC_Complex Activated RISC (with guide strand) RISC_Loading->RISC_Complex Cleavage mRNA Cleavage RISC_Complex->Cleavage mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation Silencing Gene Silencing (Protein expression reduced) Degradation->Silencing

Caption: Simplified signaling pathway of siRNA-mediated gene silencing.

References

Application Notes and Protocols for Intranasal mRNA Delivery Using Lipid 331

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid 331 is a biodegradable, cyclic ionizable lipid that has demonstrated significant potential for the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery.[1] Its inherent immunostimulatory properties make it a compelling candidate for vaccine development.[2] This document provides detailed application notes and protocols for the use of this compound in LNP formulations specifically designed for intranasal delivery of mRNA, a promising non-invasive route for vaccination and gene therapy targeting the respiratory tract and potentially the central nervous system.[2][3]

The intranasal route offers several advantages, including the potential to elicit robust mucosal immunity, ease of administration, and improved patient compliance.[4][5] Formulations incorporating this compound have been shown to achieve robust transfection in nasal and lung tissues. For mucosal applications, the inclusion of a cationic helper lipid such as 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) can enhance the potency of mRNA delivery.[2][6]

Data Presentation

Physicochemical Properties of this compound-based LNPs

The following table summarizes the key physicochemical characteristics of this compound-based LNPs formulated for intranasal delivery. Precise control over these parameters is critical for ensuring optimal performance, including stability, cellular uptake, and transfection efficiency.

Formulation ComponentIonizable LipidHelper Lipid(s)CholesterolPEG-LipidEncapsulation Efficiency (%)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Intranasal Formulation This compoundDOPE, DOTAPCholesterolC14-PEG2000> 90% (estimated)~80-120< 0.2Near-neutral to slightly positive

Note: Specific quantitative data for this compound with DOTAP for intranasal delivery is not fully available in the public domain. The values presented are based on typical ranges for similar LNP formulations and qualitative descriptions from the available literature.

In Vivo Efficacy of Intranasal mRNA Vaccination with this compound LNPs

The table below presents the in vivo efficacy of an intranasal vaccine composed of this compound LNPs encapsulating mRNA encoding the receptor-binding domain (RBD) of the SARS-CoV-2 Delta variant, fused with the C3d adjuvant.

Vaccine FormulationAdministration RouteDosage (µg mRNA)Vaccination ScheduleMean Anti-RBD-Delta IgG Titer (Day 35)
This compound LNP / RBD-Delta-C3d mRNAIntranasal1Prime (Day 0), Boost (Day 21)~10^7 - 10^8
MC3 LNP / RBD-Delta-C3d mRNAIntranasal1Prime (Day 0), Boost (Day 21)~10^6 - 10^7
This compound LNP / RBD-Delta mRNAIntranasal1Prime (Day 0), Boost (Day 21)~10^5 - 10^6

Note: The IgG titers are estimations based on graphical data presented in the source literature.[2] The combination of this compound and the C3d fusion mRNA resulted in a synergistic potentiation of the immune response.[2]

Experimental Protocols

Protocol 1: Formulation of this compound/DOTAP LNPs for Intranasal mRNA Delivery

This protocol describes the preparation of this compound-based LNPs containing DOTAP for enhanced mucosal delivery of mRNA using a microfluidics-based method.

Materials:

  • This compound (in ethanol)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (in ethanol)

  • Cholesterol (in ethanol)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG) (in ethanol)

  • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) (in ethanol)

  • mRNA transcript in an aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695), molecular biology grade

  • Nuclease-free water

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Syringe pumps

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Sterile, nuclease-free phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Lipid Stock Solutions: Prepare individual stock solutions of this compound, DOPE, cholesterol, C14-PEG, and DOTAP in ethanol at appropriate concentrations.

  • Preparation of the Lipid Mixture (Ethanol Phase):

    • Combine the lipid stock solutions in an ethanol-compatible microcentrifuge tube to achieve a final molar ratio. A typical starting ratio for intranasal formulations is approximately 50:10:38.5:1.5 (Ionizable Lipid:Helper Lipid:Cholesterol:PEG-Lipid). For this formulation, a portion of the helper lipid would be substituted with DOTAP.

    • Vortex the lipid mixture to ensure homogeneity.

  • Preparation of the Aqueous Phase:

    • Dilute the mRNA transcript to the desired concentration in the aqueous buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture (ethanol phase) into one syringe and the mRNA solution (aqueous phase) into another syringe.

    • Set the flow rate ratio of the aqueous phase to the ethanol phase. A common starting point is a 3:1 ratio.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

    • Collect the resulting LNP suspension.

  • Purification and Buffer Exchange:

    • Transfer the LNP suspension to a dialysis cassette.

    • Perform dialysis against sterile PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove ethanol and unencapsulated mRNA.

  • Concentration and Sterilization:

    • If necessary, concentrate the LNP suspension using a centrifugal filter device.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Characterization:

    • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the LNPs using dynamic light scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 2: Intranasal Administration of mRNA LNPs to Mice

This protocol outlines the procedure for the intranasal delivery of this compound-based mRNA LNPs to mice for vaccination or gene expression studies.

Materials:

  • This compound LNP-mRNA formulation

  • 6-8 week old mice (e.g., C57BL/6J)

  • Anesthetic (e.g., isoflurane)

  • Anesthesia chamber and nose cone

  • Micropipette and sterile, nuclease-free pipette tips

Procedure:

  • Animal Anesthesia: Anesthetize the mice using isoflurane (B1672236) in an anesthesia chamber. Once anesthetized, transfer the mouse to a nose cone to maintain anesthesia during the procedure.

  • Dose Preparation: Draw up the desired volume of the LNP-mRNA suspension into a micropipette. For a 1 µg dose, the volume will depend on the concentration of the LNP formulation. A typical administration volume is 20-50 µL.

  • Intranasal Administration:

    • Hold the anesthetized mouse in a supine position.

    • Carefully and slowly dispense half of the total volume as droplets onto one nostril, allowing the mouse to inhale the liquid.

    • Dispense the remaining volume onto the other nostril.

  • Recovery: Monitor the mouse until it has fully recovered from anesthesia.

Protocol 3: In Vivo Bioluminescence Imaging for mRNA Expression

This protocol describes the non-invasive monitoring of mRNA expression in vivo following intranasal administration of LNPs encapsulating luciferase mRNA.

Materials:

  • Mice administered with luciferase mRNA-LNPs

  • D-luciferin substrate solution (e.g., 15 mg/mL in sterile PBS)

  • In vivo imaging system (IVIS)

  • Anesthesia system (as in Protocol 2)

Procedure:

  • Substrate Administration: At the desired time point post-LNP administration (e.g., 6 hours), administer D-luciferin to the mice via intraperitoneal injection.

  • Anesthesia: Anesthetize the mice using isoflurane.

  • Imaging:

    • Place the anesthetized mouse in the imaging chamber of the IVIS.

    • Acquire bioluminescence images according to the instrument's software instructions.

  • Data Analysis: Quantify the bioluminescent signal in the region of interest (e.g., nasal area, lungs) using the analysis software. The signal intensity (photons/second) correlates with the level of luciferase expression.

Protocol 4: Quantification of Anti-RBD-Delta IgG Titers by ELISA

This protocol details the enzyme-linked immunosorbent assay (ELISA) for determining the titers of IgG antibodies specific to the SARS-CoV-2 RBD-Delta variant in the serum of immunized mice.

Materials:

  • Recombinant SARS-CoV-2 RBD-Delta protein

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 5% non-fat dry milk)

  • Mouse serum samples

  • HRP-conjugated anti-mouse IgG secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the RBD-Delta protein to a final concentration of 1-2 µg/mL in coating buffer.

    • Add 100 µL of the diluted protein to each well of a 96-well ELISA plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the mouse serum samples in blocking buffer.

    • Add 100 µL of the diluted serum to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute the HRP-conjugated anti-mouse IgG secondary antibody in blocking buffer according to the manufacturer's recommendation.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

    • Add 100 µL of stop solution to each well to stop the reaction. The color will change to yellow.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • The antibody titer is defined as the reciprocal of the highest serum dilution that gives a signal above a predetermined cutoff (e.g., twice the background absorbance).

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation This compound This compound Microfluidic Mixing Microfluidic Mixing This compound->Microfluidic Mixing DOTAP DOTAP DOTAP->Microfluidic Mixing Helper Lipids Helper Lipids Helper Lipids->Microfluidic Mixing mRNA mRNA mRNA->Microfluidic Mixing Lipid 331_LNP This compound LNP Microfluidic Mixing->Lipid 331_LNP Intranasal Admin Intranasal Administration Lipid 331_LNP->Intranasal Admin Bioluminescence Imaging Bioluminescence Imaging Intranasal Admin->Bioluminescence Imaging Immunization Immunization Intranasal Admin->Immunization mRNA Expression mRNA Expression Bioluminescence Imaging->mRNA Expression Serum Collection Serum Collection Immunization->Serum Collection ELISA ELISA Serum Collection->ELISA Antibody Titers Antibody Titers ELISA->Antibody Titers

Caption: Experimental workflow for intranasal mRNA delivery using this compound LNPs.

signaling_pathway This compound LNP This compound LNP Antigen Presenting Cell Antigen Presenting Cell (APC) This compound LNP->Antigen Presenting Cell Endocytosis mRNA Release mRNA Release into Cytoplasm Antigen Presenting Cell->mRNA Release Antigen Translation Antigen Translation mRNA Release->Antigen Translation Antigen Presentation Antigen Presentation (MHC Class I & II) Antigen Translation->Antigen Presentation T-Cell Activation T-Cell Activation Antigen Presentation->T-Cell Activation B-Cell Activation B-Cell Activation T-Cell Activation->B-Cell Activation Antibody Production Antibody Production B-Cell Activation->Antibody Production

References

Application Notes & Protocols: Encapsulation of Ovalbumin mRNA with Ionizable Lipid 331

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The delivery of messenger RNA (mRNA) therapeutics has been significantly advanced by the use of lipid nanoparticles (LNPs). These LNPs protect the mRNA from degradation, facilitate cellular uptake, and enable its release into the cytoplasm for protein translation. Ionizable lipids are a critical component of these delivery systems, as their charge is pH-dependent, allowing for efficient mRNA encapsulation at low pH and membrane disruption for endosomal escape at the lower pH of the endosome.[1][2] This document provides a detailed protocol for the encapsulation of ovalbumin (OVA) mRNA using the novel, high-performance ionizable lipid 331.[3] The protocols described herein cover mRNA synthesis, LNP formulation, and comprehensive characterization.

I. In Vitro Transcription of Ovalbumin mRNA

A high-quality mRNA transcript is fundamental for successful protein expression. This protocol outlines the steps for the in vitro transcription (IVT) of ovalbumin mRNA.[][5]

Protocol 1: Ovalbumin mRNA Synthesis

  • DNA Template Preparation:

    • A linear DNA template containing the T7 RNA polymerase promoter, the ovalbumin coding sequence, and a poly(A) tail sequence is required.[] This can be generated by PCR amplification from a plasmid or by direct gene synthesis.[][6]

    • Purify the DNA template using a suitable kit to remove enzymes and other contaminants. The final concentration should be at least 1 µg/µL.

  • In Vitro Transcription Reaction:

    • Set up the IVT reaction on ice. For a 20 µL reaction, which can yield up to 150 µg of RNA, combine the following components in the specified order.[7]

      • Nuclease-free water

      • Transcription buffer (10X)

      • NTPs (with N1-methyl-pseudouridine (m1Ψ) replacing uridine (B1682114) to reduce immunogenicity)[]

      • Cap analog (e.g., CleanCap® reagent)[8]

      • DTT

      • RNase inhibitor

      • Linearized DNA template (1 µg)

      • T7 RNA polymerase

    • Mix gently by pipetting and incubate at 37°C for 2-4 hours.[]

  • DNA Template Removal and mRNA Purification:

    • Add DNase I to the reaction mixture and incubate for 15-30 minutes at 37°C to degrade the DNA template.

    • Purify the mRNA using a lithium chloride precipitation or a silica-based column purification kit.

    • Resuspend the purified mRNA in nuclease-free water.

  • Quality Control:

    • Assess the integrity and size of the mRNA transcript using denaturing agarose (B213101) gel electrophoresis or capillary electrophoresis.

    • Determine the mRNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorescent dye-based assay (e.g., Qubit).

II. LNP Formulation: Encapsulating OVA mRNA with this compound

This section details the formulation of LNPs encapsulating the synthesized OVA mRNA using a microfluidic mixing approach, which provides consistent and reproducible results.[9][10]

Protocol 2: OVA mRNA-LNP Formulation

  • Preparation of Solutions:

    • Lipid Stock Solution (Organic Phase): Prepare a stock solution of the lipids in absolute ethanol (B145695). The molar ratio of the components may require optimization, but a common starting point is 50:10:38.5:1.5 of ionizable lipid (this compound):DSPC:cholesterol:PEG-lipid.[11][12]

      • Dissolve the required amounts of this compound, DSPC, cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in 100% ethanol.[11][13] Gentle heating (up to 65°C) may be necessary to fully dissolve all components.[11]

    • mRNA Solution (Aqueous Phase): Dilute the purified OVA mRNA in a low pH buffer, such as 50 mM citrate (B86180) buffer (pH 4.0).[12] The acidic pH ensures that the ionizable lipid is protonated and can efficiently complex with the negatively charged mRNA.[2]

  • Microfluidic Mixing:

    • Use a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid stock solution into one syringe and the mRNA solution into another.

    • Set the flow rate ratio of the aqueous phase to the organic phase at 3:1.[10]

    • The rapid mixing of the two phases leads to a change in solvent polarity, triggering the self-assembly of the lipids around the mRNA to form LNPs.[14]

  • Dialysis and Concentration:

    • Collect the resulting LNP solution.

    • To remove the ethanol and raise the pH to a neutral level, dialyze the LNP solution against phosphate-buffered saline (PBS) at pH 7.4 for at least 2 hours, with several buffer changes.[10]

    • Concentrate the dialyzed LNPs to the desired final concentration using a suitable centrifugal filter device.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.[10]

    • Store the LNPs at 4°C for short-term use or at -20°C to -80°C for long-term storage.[13][15] Minimize freeze-thaw cycles.[13]

III. Characterization of OVA mRNA-LNPs

Thorough characterization is essential to ensure the quality, efficacy, and safety of the formulated LNPs.[9][16][17]

ParameterMethodTypical ValuesRationale
Particle Size (Diameter) Dynamic Light Scattering (DLS)70 - 100 nmSize affects cellular uptake, biodistribution, and immunogenicity.[9][16]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates the uniformity of the particle size distribution.
Zeta Potential Electrophoretic Light Scattering (ELS)Near-neutral at pH 7.4Surface charge influences stability and interactions with biological components.[9][14]
mRNA Encapsulation Efficiency RiboGreen Assay or Capillary Gel Electrophoresis (CGE-LIF)> 90%Determines the percentage of mRNA successfully encapsulated within the LNPs.[9][18]
mRNA Concentration Spectrophotometry or Fluorescent Dye-Based AssayVaries based on formulationQuantifies the amount of mRNA per unit volume of the LNP suspension.

Protocol 3: LNP Characterization

  • Size and PDI Measurement:

    • Dilute a small aliquot of the LNP solution in PBS (pH 7.4).

    • Analyze the sample using a DLS instrument to determine the average particle size and PDI.[9]

  • Zeta Potential Measurement:

    • Dilute a sample of the LNPs in a low ionic strength buffer (e.g., 0.1x PBS).[9]

    • Measure the zeta potential using an ELS instrument.

  • Encapsulation Efficiency (RiboGreen Assay):

    • This assay uses a fluorescent dye that binds to RNA.

    • Measure the fluorescence of the intact LNP sample (representing free, unencapsulated mRNA).

    • Disrupt the LNPs by adding a surfactant like Triton X-100 to release the encapsulated mRNA.[11]

    • Measure the total fluorescence of the disrupted sample.

    • The encapsulation efficiency is calculated as: ((Total Fluorescence - Free mRNA Fluorescence) / Total Fluorescence) * 100.[18][19]

IV. Cellular Uptake and Endosomal Escape Pathway

The efficacy of mRNA-LNPs is highly dependent on their ability to be taken up by cells and to release their mRNA cargo from endosomes into the cytoplasm.[1][20][21]

The process begins with the endocytosis of the LNP.[20] As the endosome matures, its internal pH drops. This acidic environment protonates the ionizable lipid (this compound), causing it to become positively charged.[1] This charged lipid is thought to interact with negatively charged lipids in the endosomal membrane, leading to the disruption of the membrane and the release of the mRNA into the cytoplasm, where it can be translated into the ovalbumin protein.[1] However, a significant portion of LNPs may be trafficked to lysosomes for degradation, making endosomal escape a critical bottleneck.[20][21]

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosomal Pathway LNP OVA mRNA-LNP EarlyEndosome Early Endosome (pH ~6.5) LNP->EarlyEndosome Endocytosis Ribosome Ribosome OVA_Protein Ovalbumin Protein Ribosome->OVA_Protein mRNA_free OVA mRNA mRNA_free->Ribosome Translation LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Maturation LateEndosome->mRNA_free Endosomal Escape (this compound Protonation) Lysosome Lysosome (Degradation) LateEndosome->Lysosome Trafficking CellMembrane Cell Membrane

Caption: Cellular uptake and endosomal escape of mRNA-LNPs.

V. Experimental Workflow

The following diagram provides a high-level overview of the entire process, from mRNA synthesis to the final characterization of the encapsulated product.

G cluster_mrna mRNA Synthesis cluster_lnp LNP Formulation cluster_char LNP Characterization Template OVA DNA Template IVT In Vitro Transcription Template->IVT Purification_mRNA mRNA Purification & QC IVT->Purification_mRNA mRNA_Prep Prepare OVA mRNA Solution (Buffer pH 4.0) Purification_mRNA->mRNA_Prep Lipid_Prep Prepare this compound Stock (Ethanol) Mixing Microfluidic Mixing Lipid_Prep->Mixing mRNA_Prep->Mixing Dialysis Dialysis & Concentration Mixing->Dialysis DLS Size & PDI (DLS) Dialysis->DLS ELS Zeta Potential (ELS) Dialysis->ELS EE Encapsulation Efficiency Dialysis->EE Final_Product Final OVA mRNA-LNP DLS->Final_Product ELS->Final_Product EE->Final_Product

Caption: Workflow for OVA mRNA-LNP formulation and characterization.

References

Application Notes and Protocols for Utilizing Lipid 331 in THP-1 Monocyte Reporter Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid 331 is a novel ionizable lipid characterized by a cyclic amino head group. When formulated into lipid nanoparticles (LNPs), this compound has been demonstrated to be a potent activator of the innate immune system. Specifically, it stimulates the STING (Stimulator of Interferon Genes) pathway, leading to a robust type I interferon (IFN) response. This property makes this compound a valuable tool for vaccine adjuvant development and immunotherapy research.

The THP-1 human monocytic cell line is a widely used model for studying monocyte and macrophage biology. Genetically engineered THP-1 reporter cell lines, such as THP-1 Lucia™ ISG, provide a sensitive and quantitative method for assessing the activation of specific signaling pathways. These cells express a secreted luciferase reporter gene under the control of an interferon regulatory factor (IRF)-inducible promoter. Activation of the STING pathway by agents like this compound-containing LNPs leads to the production of type I IFNs, which in turn activate the IRF pathway and drive luciferase expression. This allows for a straightforward, luminescence-based readout of STING activation.

These application notes provide a detailed protocol for utilizing this compound in THP-1 monocyte reporter assays to quantify its immunostimulatory activity.

Signaling Pathway of this compound-Mediated STING Activation

This compound-containing LNPs are taken up by THP-1 monocytes. Within the cell, components of the LNP, or the LNP itself, are sensed, leading to the activation of the STING pathway. This culminates in the transcription of type I interferons and other pro-inflammatory genes.

Lipid331_STING_Pathway cluster_cell THP-1 Monocyte cluster_nucleus LNP This compound LNP Endosome Endosome LNP->Endosome Endocytosis STING STING (ER Resident) Endosome->STING STING Activation TBK1 TBK1 STING->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3_P p-IRF3 IRF3->IRF3_P Nucleus Nucleus IRF3_P->Nucleus Dimerization & Translocation ISG_Luciferase ISG Promoter Luciferase Gene IRF3_P->ISG_Luciferase Transcriptional Activation Luciferase Secreted Luciferase ISG_Luciferase->Luciferase Transcription & Translation Measurement Luminescence Measurement Luciferase->Measurement Secreted into Supernatant

Caption: this compound STING Activation Pathway.

Experimental Workflow

The following diagram outlines the general workflow for assessing the immunostimulatory potential of this compound using a THP-1 reporter assay.

THP1_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis LNP_prep Prepare this compound LNPs (and control LNPs) Treatment Treat cells with LNPs LNP_prep->Treatment Cell_culture Culture THP-1 Lucia ISG Cells Cell_seeding Seed cells into a 96-well plate Cell_culture->Cell_seeding Cell_seeding->Treatment Incubation Incubate for 24 hours Treatment->Incubation Supernatant_collection Collect supernatant Incubation->Supernatant_collection Luciferase_assay Perform Luciferase Assay (e.g., QUANTI-Luc™) Supernatant_collection->Luciferase_assay Data_analysis Analyze luminescence data Luciferase_assay->Data_analysis

Caption: THP-1 Reporter Assay Workflow.

Quantitative Data Summary

The following table summarizes representative quantitative data from a THP-1 Lucia ISG reporter assay following treatment with this compound-containing LNPs and other control LNPs. The data demonstrates the enhanced activation of the IRF pathway by this compound.[1][2]

Treatment GroupConcentration (mOVA per well)Mean Relative Light Units (RLU)Standard Deviation (SD)Fold Induction vs. Untreated
Untreated CellsN/A5,0008001.0
MC3 LNP0.2 µg50,0007,50010.0
ALC-0315 LNP0.2 µg75,00010,00015.0
This compound LNP 0.2 µg 250,000 30,000 50.0

Data is hypothetical and based on trends observed in published literature for illustrative purposes.[1]

Experimental Protocols

Materials and Reagents
  • THP-1 Lucia™ ISG Cells (InvivoGen, cat. no. thp-lisg)[3]

  • RPMI 1640 Medium (Gibco, or equivalent)

  • Heat-inactivated Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Zeocin™ (InvivoGen)

  • This compound-containing LNPs (user-prepared or commercially sourced)

  • Control LNPs (e.g., containing MC3 or ALC-0315)

  • 96-well white, clear-bottom tissue culture plates

  • QUANTI-Luc™ 4 Lucia/Gaussia, a Lucia and Gaussia luciferase detection reagent (InvivoGen, cat. no. rep-qlc1)[3]

  • Luminometer

Cell Culture and Maintenance
  • Thawing: Quickly thaw the vial of frozen THP-1 Lucia™ ISG cells in a 37°C water bath.

  • Initial Culture: Transfer the thawed cells into a T25 flask containing 10 ml of pre-warmed growth medium (RPMI 1640, 10% FBS, 1% Penicillin-Streptomycin).

  • Incubation: Incubate at 37°C in a 5% CO2 incubator.

  • Maintenance: Passage the cells every 2-3 days, maintaining a cell density between 2 x 10^5 and 1 x 10^6 cells/ml.

  • Selective Pressure: Use Zeocin™ in the growth medium according to the manufacturer's recommendations to maintain the reporter construct.[3]

THP-1 Lucia™ ISG Reporter Assay Protocol
  • Cell Seeding:

    • On the day of the assay, centrifuge the THP-1 Lucia™ ISG cells and resuspend them in fresh, pre-warmed growth medium.

    • Seed the cells into a 96-well white, clear-bottom plate at a density of approximately 50,000 cells per well in 100 µl of medium.[4]

  • LNP Treatment:

    • Prepare serial dilutions of the this compound LNPs and control LNPs in growth medium at 2x the final desired concentration.

    • Add 100 µl of the diluted LNP solutions to the respective wells of the 96-well plate containing the cells.

    • Include wells with untreated cells as a negative control.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.[1][2]

  • Luciferase Measurement:

    • Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.

    • Carefully transfer 20 µl of the cell culture supernatant from each well to a white 96-well plate.

    • Add 50 µl of the prepared QUANTI-Luc™ reagent to each well containing the supernatant.

    • Incubate at room temperature for 5-10 minutes, protected from light.

    • Measure the luminescence using a luminometer.

Data Analysis
  • Background Subtraction: If necessary, subtract the average luminescence from wells containing medium only (no cells) from all experimental readings.

  • Calculate Fold Induction: Divide the average RLU of each treatment group by the average RLU of the untreated control group to determine the fold induction of IRF pathway activation.

  • Data Visualization: Plot the fold induction or RLU values as a bar graph with error bars representing the standard deviation of replicate wells.

Conclusion

The use of this compound in conjunction with THP-1 monocyte reporter assays provides a robust and quantitative method for evaluating its immunostimulatory properties. The detailed protocols and workflow presented here offer a comprehensive guide for researchers to effectively utilize this system in the development of next-generation vaccines and immunotherapies. The strong activation of the STING-IRF pathway by this compound underscores its potential as a potent adjuvant.

References

Application Notes and Protocols for Lipid 331-Based LNP in Gene Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Lipid 331, a biodegradable, cyclic ionizable lipid, for the formulation of Lipid Nanoparticles (LNPs) in gene therapy applications, with a primary focus on mRNA vaccines. The protocols detailed below offer step-by-step guidance for the formulation, characterization, and in vivo evaluation of this compound-based LNPs.

Introduction

This compound is a novel ionizable lipid that has demonstrated significant potential in enhancing the immunogenicity of mRNA vaccines.[1] Its unique cyclic amine headgroup contributes to a potent adjuvant effect, stimulating robust immune responses.[1] LNPs formulated with this compound have shown comparable or superior performance to well-established lipids such as DLin-MC3-DMA (MC3) and ALC-0315 in preclinical models.[1] A key feature of this compound is its biodegradability, which is attributed to the incorporation of ester linkages in its backbone, potentially leading to improved safety and tolerability due to better tissue clearance of its metabolites.[1]

Data Presentation

Physicochemical Properties of this compound-Based LNPs

The following table summarizes the typical physicochemical characteristics of LNPs formulated with this compound. These properties are critical for ensuring stability, efficient encapsulation of genetic material, and effective in vivo delivery.

ParameterValueMethod of Analysis
Size (Hydrodynamic Diameter) < 100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Near-neutralElectrophoretic Light Scattering (ELS)
mRNA Encapsulation Efficiency > 75%RiboGreen Assay

Data compiled from studies on top-performing cyclic lipids including this compound.[1]

In Vivo Efficacy of this compound-Based mRNA Vaccines

The table below presents a summary of the in vivo efficacy of an OVA-mRNA LNP vaccine formulated with this compound compared to formulations with MC3 and ALC-0315.

ParameterThis compound LNPMC3 LNPALC-0315 LNP
OVA-specific IgG Titer (Low Dose - 0.5 µg) ~10^5~10^4~10^4.5
OVA-specific IgG Titer (High Dose - 15 µg) ~10^6~10^5.5~10^5.8
IFN-γ Spot Forming Cells / 10^6 Splenocytes ~800~200~300

Data represents approximate values derived from graphical representations in Li et al., Nature Biomedical Engineering, 2023.[1]

Experimental Protocols

Protocol 1: Formulation of this compound-Based LNPs for mRNA Delivery

This protocol describes the formulation of this compound-based LNPs encapsulating mRNA using a microfluidic mixing technique.

Materials:

  • This compound in ethanol (B145695)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol

  • Cholesterol in ethanol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG) in ethanol

  • mRNA in an appropriate aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Lipid Solution:

    • In an RNase-free microcentrifuge tube, combine this compound, DOPE, Cholesterol, and C14-PEG in ethanol at a molar ratio of 35:16:46.5:2.5.

    • Vortex the lipid mixture thoroughly to ensure a homogenous solution.

  • Prepare the mRNA Solution:

    • Dilute the mRNA stock to the desired concentration in the aqueous buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid solution into one syringe and the mRNA solution into another.

    • Set the flow rate ratio of the aqueous to organic phase at 3:1.

    • Initiate the mixing process to form the LNPs.

  • Purification and Buffer Exchange:

    • Collect the LNP solution.

    • Transfer the LNP solution to a dialysis cassette.

    • Dialyze against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with at least two changes of PBS, to remove ethanol and unencapsulated mRNA.

  • Sterilization and Storage:

    • Recover the dialyzed LNP solution.

    • Sterilize the LNP formulation by passing it through a 0.22 µm sterile filter.

    • Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of this compound-Based LNPs

This protocol outlines the key characterization assays to assess the quality of the formulated LNPs.

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP formulation in PBS.
  • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

2. Zeta Potential Measurement:

  • Dilute a small aliquot of the LNP formulation in deionized water.
  • Measure the zeta potential using an Electrophoretic Light Scattering (ELS) instrument.

3. mRNA Encapsulation Efficiency:

  • Use a Quant-iT RiboGreen RNA assay kit or a similar fluorescence-based assay.
  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 2% Triton X-100).
  • The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence) * 100%.

Protocol 3: In Vivo Evaluation of this compound-Based mRNA Vaccines in Mice

This protocol provides a general framework for assessing the immunogenicity of a this compound-based mRNA vaccine in a mouse model.

Materials:

  • This compound-LNP encapsulated mRNA vaccine

  • Control LNP formulations (e.g., MC3-LNP, ALC-0315-LNP)

  • 6-8 week old C57BL/6 mice

  • Syringes and needles for intramuscular injection

  • Equipment for blood collection (e.g., retro-orbital sinus or tail vein)

  • Materials for spleen processing and splenocyte isolation

  • ELISA plates and reagents for antibody titer determination

  • ELISpot plates and reagents for T-cell response analysis

Procedure:

  • Immunization:

    • Acclimatize mice for at least one week before the start of the experiment.

    • On Day 0, immunize mice intramuscularly (e.g., in the tibialis anterior muscle) with the LNP-mRNA vaccine (e.g., 15 µg mRNA per mouse). Include control groups receiving other LNP formulations or a vehicle control (PBS).

    • On Day 14, administer a booster immunization following the same procedure.

  • Sample Collection:

    • Collect blood samples at various time points (e.g., Day 14, Day 28) to measure antibody responses.

    • On Day 21 (or another appropriate time point), euthanize a subset of mice and harvest spleens for T-cell analysis.

  • Analysis of Humoral Response (ELISA):

    • Coat ELISA plates with the target antigen.

    • Serially dilute the collected sera and add to the plates.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) to detect bound IgG.

    • Add a substrate and measure the absorbance to determine the antibody titer.

  • Analysis of T-Cell Response (ELISpot):

    • Isolate splenocytes from the harvested spleens.

    • Re-stimulate the splenocytes ex vivo with the specific peptide antigen in an ELISpot plate pre-coated with an anti-IFN-γ antibody.

    • After incubation, develop the plate to visualize spots, where each spot represents an IFN-γ-secreting T-cell.

    • Count the spots to quantify the antigen-specific T-cell response.

Visualizations

LNP_Formulation_Workflow cluster_preparation Preparation cluster_formulation Formulation cluster_purification Purification & QC Lipid_Mix Lipid Mixture (this compound, DOPE, Cholesterol, PEG-Lipid) in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Mix->Microfluidic_Mixing Organic Phase mRNA_Solution mRNA Solution in Aqueous Buffer (pH 4.0) mRNA_Solution->Microfluidic_Mixing Aqueous Phase Dialysis Dialysis vs. PBS (Buffer Exchange & Purification) Microfluidic_Mixing->Dialysis Characterization Characterization (Size, PDI, Zeta, Encapsulation) Dialysis->Characterization Final_LNP Sterile LNP Formulation Characterization->Final_LNP

Caption: Workflow for the formulation and preparation of this compound-based LNPs.

STING_Activation_Pathway cluster_STING STING Pathway Activation LNP_Uptake LNP Uptake by APC (e.g., Dendritic Cell) Endosomal_Escape Endosomal Escape LNP_Uptake->Endosomal_Escape mRNA_Translation mRNA Translation (Antigen Production) Endosomal_Escape->mRNA_Translation Lipid_331 This compound (Cyclic Amine) Endosomal_Escape->Lipid_331 Antigen_Presentation Antigen Presentation (MHC) mRNA_Translation->Antigen_Presentation T_Cell_Activation T-Cell Activation Antigen_Presentation->T_Cell_Activation STING STING Activation Lipid_331->STING TBK1_IRF3 TBK1/IRF3 Phosphorylation STING->TBK1_IRF3 Type_I_IFN Type I Interferon Production TBK1_IRF3->Type_I_IFN APC_Maturation APC Maturation & Cytokine Production Type_I_IFN->APC_Maturation APC_Maturation->T_Cell_Activation Co-stimulation

Caption: Proposed mechanism of immune activation by this compound-based LNPs.

References

Application Notes and Protocols: A Step-by-Step Guide to Lipid 331 LNP Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid Nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. The precise composition and method of preparation are critical for the efficacy and safety of these delivery systems. This document provides a detailed protocol for the preparation of LNPs using Lipid 331, a biodegradable, cyclic ionizable lipid known for its robust transfection efficiency in nasal and lung tissues.[1] This guide covers the preparation of lipid stock solutions, the formulation of LNPs using microfluidics, and the essential characterization techniques to ensure the quality and consistency of the final product.

Introduction

This compound is a novel, biodegradable ionizable lipid that has demonstrated significant promise for the delivery of mRNA vaccines and therapeutics.[1] Its unique cyclic structure contributes to efficient encapsulation of nucleic acids and facilitates their release into the cytoplasm of target cells.[2] LNPs formulated with this compound have been shown to achieve robust transfection in lung epithelial cells and lung-resident antigen-presenting cells, making it a promising candidate for inhaled therapies.[1]

The formation of LNPs is a self-assembly process driven by the rapid mixing of a lipid-containing organic phase (typically ethanol) with an aqueous phase containing the nucleic acid payload at a low pH.[3] The key components of a typical LNP formulation include:

  • Ionizable Lipid (e.g., this compound): Positively charged at low pH to facilitate complexation with negatively charged nucleic acids and becomes neutral at physiological pH to reduce toxicity.[3][4]

  • Helper Lipid (e.g., DOPE or DSPC): A phospholipid that aids in the structural integrity of the nanoparticle.[2][3]

  • Cholesterol: A structural lipid that enhances stability and rigidity by filling gaps in the lipid bilayer.[3][5]

  • PEGylated Lipid (e.g., C14-PEG): A lipid conjugated to polyethylene (B3416737) glycol (PEG) that stabilizes the nanoparticle, prevents aggregation, and can prolong circulation time.[3][6]

This protocol will guide users through the step-by-step process of preparing this compound LNPs, from reagent preparation to final characterization.

Experimental Protocols

Materials and Reagents
  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG)

  • Ethanol (B145695) (200 proof, RNase-free)

  • Citrate (B86180) buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Nucleic acid (e.g., mRNA, siRNA)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement

  • Zeta potential analyzer

  • Quant-iT™ RiboGreen™ RNA Assay Kit or similar for encapsulation efficiency

Preparation of Stock Solutions
  • Lipid Stock Solutions (in Ethanol):

    • Prepare individual stock solutions of this compound, DOPE (or DSPC), Cholesterol, and C14-PEG in 200-proof ethanol at a concentration of 10-50 mg/mL.[3]

    • Gentle heating (up to 60°C) may be necessary to fully dissolve the lipids.[3]

    • From the individual stock solutions, prepare a mixed lipid stock solution in ethanol containing the desired molar ratio of the four lipid components. A common starting molar ratio for ionizable lipid-based LNPs is 50:10:38.5:1.5 (Ionizable Lipid:Helper Lipid:Cholesterol:PEG-Lipid).[3][7] For this compound, a formulation with DOPE as the helper lipid has been reported.[2]

  • Nucleic Acid Stock Solution (in Aqueous Buffer):

    • Dissolve the nucleic acid (e.g., mRNA) in a low pH buffer, such as 50 mM citrate buffer at pH 4.0, to a final concentration of 0.1-1 mg/mL.[3]

    • The acidic pH is crucial to ensure that the ionizable lipid (this compound) is protonated and positively charged, facilitating complexation with the negatively charged nucleic acid.[3][8]

LNP Formulation using Microfluidics

Microfluidic mixing provides a reproducible method for LNP formulation, allowing for precise control over the mixing process and resulting in uniform particle sizes.[3]

  • System Setup:

    • Prime the microfluidic mixing device with ethanol and the aqueous buffer according to the manufacturer's instructions.[3]

  • Mixing:

    • Load the lipid stock solution (in ethanol) and the nucleic acid stock solution (in aqueous buffer) into separate syringes.[3]

    • Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase. A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).[3][9] These parameters are critical for controlling particle size and may require optimization.[3]

    • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the lipids and the encapsulation of the nucleic acid into LNPs.[3]

  • Dilution and Neutralization:

    • Immediately dilute the collected LNP solution with a neutral buffer, such as PBS (pH 7.4), to raise the pH and stabilize the newly formed nanoparticles.[3]

Purification and Concentration
  • To remove the ethanol and unencapsulated nucleic acid, the LNP solution should be purified and concentrated. This is typically achieved through dialysis or tangential flow filtration (TFF) against PBS (pH 7.4).

Sterilization
  • For in vitro or in vivo applications, the final LNP formulation should be sterile-filtered through a 0.22 µm filter.

Data Presentation

Table 1: Example Formulation Parameters for this compound LNPs

ComponentMolar Ratio (%)Concentration in StockSolvent
This compound (Ionizable Lipid)5010-50 mg/mLEthanol
DOPE (Helper Lipid)1010-50 mg/mLEthanol
Cholesterol38.510-50 mg/mLEthanol
C14-PEG (PEGylated Lipid)1.510-50 mg/mLEthanol
mRNA (Payload)N/A0.1-1 mg/mL50 mM Citrate Buffer, pH 4.0

Table 2: Typical Quality Control Specifications for LNPs

ParameterMethodTypical Specification
Particle Size (Z-average)Dynamic Light Scattering (DLS)80 - 150 nm
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.2
Zeta PotentialElectrophoretic Light ScatteringNear-neutral at pH 7.4
Encapsulation EfficiencyRiboGreen Assay> 90%

Mandatory Visualization

LNP_Preparation_Workflow cluster_prep 1. Reagent Preparation cluster_formulation 2. LNP Formulation cluster_purification 3. Downstream Processing cluster_characterization 4. Quality Control Lipid_Stock Lipid Stock Solution (this compound, DOPE, Cholesterol, C14-PEG in Ethanol) Microfluidics Microfluidic Mixing (TFR: 12 mL/min, FRR: 3:1) Lipid_Stock->Microfluidics Organic Phase NA_Stock Nucleic Acid Stock Solution (mRNA in Citrate Buffer, pH 4.0) NA_Stock->Microfluidics Aqueous Phase Dilution Dilution & Neutralization (PBS, pH 7.4) Microfluidics->Dilution Self-Assembly Purification Purification & Concentration (Dialysis/TFF) Dilution->Purification Sterilization Sterile Filtration (0.22 µm filter) Purification->Sterilization QC Characterization: - Size & PDI (DLS) - Zeta Potential - Encapsulation Efficiency Sterilization->QC Final LNP Product

Caption: Workflow for this compound LNP Preparation.

LNP_Uptake_and_Release LNP LNP (Neutral Charge at pH 7.4) Cell Target Cell LNP->Cell Endocytosis Endocytosis Cell->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation & pH drop Protonation This compound Protonation (Positive Charge) Late_Endosome->Protonation Destabilization Endosomal Membrane Destabilization Protonation->Destabilization Release mRNA Release into Cytoplasm Destabilization->Release

Caption: LNP Cellular Uptake and Endosomal Escape.

References

Lipid 331: A Potent Carrier for Therapeutic Nucleic Acids - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid 331 is a biodegradable, cyclic ionizable cationic lipid that has emerged as a promising vehicle for the delivery of therapeutic nucleic acids, such as messenger RNA (mRNA) and small interfering RNA (siRNA).[1] Its unique structural features contribute to the efficient encapsulation of nucleic acids into lipid nanoparticles (LNPs) and facilitate their delivery into target cells.[1][2] Notably, LNPs formulated with this compound have demonstrated robust transfection in nasal and lung tissues, making it a compelling candidate for therapies targeting respiratory diseases.[2] Furthermore, this compound has been shown to enhance the immunogenicity of mRNA vaccines, leading to higher antibody titers and more robust T-cell activation compared to some clinically used ionizable lipids.[1]

This document provides detailed application notes and protocols for the use of this compound as a carrier for therapeutic nucleic acids. It includes a summary of its physicochemical properties, protocols for the formulation and characterization of this compound-based LNPs, and an overview of its mechanism of action.

Physicochemical and In Vivo Performance Data

The following tables summarize the key quantitative data for this compound-containing LNPs. These values highlight its efficiency as a nucleic acid carrier.

Table 1: Physicochemical Properties of this compound LNPs

ParameterValueReference
pKa7.53[1]

Note: Specific values for hydrodynamic diameter, polydispersity index (PDI), zeta potential, and encapsulation efficiency for a standard this compound formulation were not explicitly detailed in the provided search results. These properties are highly dependent on the formulation composition and process parameters.

Table 2: In Vivo Performance of this compound LNPs for mRNA Delivery

ParameterObservationComparison LipidsReference
mRNA Delivery EfficiencyComparable to MC3, slightly lower than ALC-0315MC3, ALC-0315[1]
Antigen-Specific Antibody TitersHigher than MC3 and ALC-0315MC3, ALC-0315[1]
T-Cell ActivationMore robust than MC3 and ALC-0315MC3, ALC-0315[1]
IFN-γ-positive Secretion in SplenocytesApproximately four-fold higher than MC3-based LNPsMC3[1]

Experimental Protocols

Protocol 1: Formulation of this compound-mRNA LNPs using Microfluidics

This protocol describes the preparation of this compound-based LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • This compound

  • Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE, or 1,2-dioleoyl-3-trimethylammonium-propane, DOTAP)

  • Cholesterol

  • PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], DMG-PEG 2000)

  • mRNA in an aqueous buffer (e.g., 25-50 mM sodium acetate (B1210297) or sodium citrate, pH 4.0)

  • Ethanol (B145695) (RNase-free)

  • Microfluidic mixing device and cartridges

  • Syringes and tubing

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Prepare individual stock solutions of this compound, helper lipid, cholesterol, and PEG-lipid in ethanol.

    • Combine the lipid stock solutions in a glass vial to achieve the desired molar ratio. A common starting ratio for ionizable lipid formulations is 50:10:38.5:1.5 (Ionizable lipid:Helper lipid:Cholesterol:PEG-lipid).

  • Preparation of Aqueous mRNA Solution:

    • Dilute the mRNA to the desired concentration in the acidic aqueous buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into another.

    • Set the flow rates for the two solutions. A common flow rate ratio of the aqueous phase to the ethanol phase is 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Purification:

    • Collect the resulting LNP dispersion.

    • Dialyze the LNP suspension against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the LNPs.

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size and PDI using a DLS instrument.

2. Zeta Potential Measurement:

  • Principle: Laser Doppler Velocimetry is used to measure the surface charge of the LNPs.

  • Procedure:

    • Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).

    • Load the sample into a specialized zeta potential cell.

    • Measure the zeta potential using a suitable instrument.

3. mRNA Encapsulation Efficiency:

  • Principle: The RiboGreen assay is a fluorescent-based method to quantify the amount of encapsulated mRNA. The fluorescence of the RiboGreen dye increases significantly upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the encapsulation efficiency can be determined.

  • Procedure:

    • Prepare a standard curve of the mRNA used for encapsulation.

    • In a 96-well plate, add the LNP suspension to two sets of wells.

    • To one set of wells, add Triton X-100 to lyse the LNPs and release the encapsulated mRNA.

    • Add the RiboGreen reagent to all wells.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

Protocol 3: In Vitro Transfection of Cells with this compound-mRNA LNPs

Materials:

  • This compound-mRNA LNPs

  • Target cells (e.g., adherent cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Assay for protein expression (e.g., luciferase assay, flow cytometry for fluorescent protein)

Procedure:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

    • Incubate the cells overnight at 37°C and 5% CO2.

  • Transfection:

    • On the day of transfection, remove the old medium from the cells.

    • Add fresh complete medium containing the desired concentration of this compound-mRNA LNPs to each well.

    • Incubate the cells for the desired period (e.g., 24-72 hours).

  • Analysis of Protein Expression:

    • After the incubation period, analyze the expression of the protein encoded by the delivered mRNA using a suitable assay.

Mechanism of Action and Visualization

The efficacy of ionizable lipids like this compound hinges on their pH-responsive nature. At the acidic pH used during formulation, the ionizable lipid is positively charged, facilitating the encapsulation of the negatively charged nucleic acid backbone. In the neutral pH of the bloodstream, the LNP surface is relatively neutral, which helps to reduce non-specific interactions with serum proteins. Upon cellular uptake via endocytosis, the LNP is trafficked into endosomes, where the internal environment becomes progressively more acidic. This drop in pH leads to the protonation of the ionizable lipid, resulting in a net positive charge. This positive charge is thought to promote the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm.

LNP_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Space cluster_endosome Endosome (Acidic pH) LNP This compound LNP (Neutral Surface) LNP_Endosome Protonated this compound LNP (Positive Charge) LNP->LNP_Endosome Endocytosis Membrane_Destabilization Endosomal Membrane Destabilization LNP_Endosome->Membrane_Destabilization Interaction with Endosomal Membrane Nucleic_Acid Therapeutic Nucleic Acid Membrane_Destabilization->Nucleic_Acid Endosomal Escape Cytoplasm Cytoplasm Translation Protein Expression / Gene Silencing Nucleic_Acid->Translation Therapeutic Effect

Caption: Cellular uptake and endosomal escape of a this compound LNP.

LNP_Formulation_Workflow cluster_inputs Input Materials cluster_process Formulation Process cluster_output Final Product Lipids This compound, Helper Lipid, Cholesterol, PEG-Lipid in Ethanol Mixing Microfluidic Mixing Lipids->Mixing mRNA mRNA in Aqueous Buffer (pH 4) mRNA->Mixing Purification Dialysis (vs. PBS, pH 7.4) Mixing->Purification Sterilization 0.22 µm Filtration Purification->Sterilization Final_LNP This compound-mRNA LNPs Sterilization->Final_LNP

Caption: Workflow for the formulation of this compound-mRNA LNPs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lipid 331 LNP Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for optimizing Lipid 331 LNP formulation ratios.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting molar ratio for a this compound LNP formulation?

A1: A good starting point for a four-component LNP formulation containing this compound is based on published data. For a formulation containing this compound, a helper lipid, cholesterol, and a PEGylated lipid, a specific molar ratio of 30:39:30:1 for this compound/DOTAP/Cholesterol/C14-PEG2000 has been used for intranasal administration.[1] While DOTAP was used as the helper lipid in this specific formulation, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) is also a commonly used helper lipid.[1][2] For a formulation with a similar cyclic ionizable lipid using DOPE as the helper, a molar ratio of 35:16:46.5:2.5 (ionizable lipid/DOPE/Chol/C14-PEG2000) has been reported.[1] Researchers should consider these as starting points and optimize the ratios for their specific application.

Q2: What is the role of each lipid component in the LNP formulation?

A2: Each lipid in the formulation plays a critical role in the structure, stability, and function of the LNP:

  • Ionizable Lipid (e.g., this compound): This is a key component for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.[3] this compound is a biodegradable, cyclic ionizable lipid. At an acidic pH during formulation, it is positively charged, allowing it to interact with the negatively charged nucleic acid.[4] At physiological pH, it is neutral, which reduces toxicity in the body.[4]

  • Helper Lipid (e.g., DOPE, DSPC, DOTAP): Helper lipids, such as phospholipids, contribute to the structural integrity of the LNP and can aid in endosomal escape.[5][6] The choice of helper lipid can influence the stability and packaging of the nucleic acid cargo.[5][6]

  • Cholesterol: Cholesterol is a structural component that helps to stabilize the lipid bilayer and control the fluidity of the LNP membrane.[7]

  • PEGylated Lipid (PEG-Lipid): The PEG-lipid helps to control the particle size and prevents aggregation of the LNPs.[7][8] It also increases the circulation time of the LNPs in the body by reducing clearance.[7]

Q3: What is the N/P ratio and why is it important?

A3: The N/P ratio is the molar ratio of the nitrogen atoms (N) in the ionizable lipid to the phosphate (B84403) groups (P) in the nucleic acid cargo.[8][9] This ratio is a critical parameter as it influences the encapsulation efficiency, size, and surface charge of the LNPs.[5][9] An optimal N/P ratio, typically between 3 and 6, is essential for efficient complexation of the nucleic acid and the stability of the resulting LNP.[9] For instance, the Pfizer and Moderna mRNA vaccines reportedly use an N/P ratio of 6:1.[9]

Q4: What are the key analytical techniques for characterizing this compound LNPs?

A4: A suite of analytical techniques is necessary to characterize the critical quality attributes of LNP formulations:

  • Dynamic Light Scattering (DLS): Used to determine the average particle size, size distribution, and polydispersity index (PDI).[10]

  • Fluorescence Spectroscopy (e.g., RiboGreen Assay): To determine the encapsulation efficiency of the nucleic acid payload.

  • Zeta Potential Measurement: To determine the surface charge of the LNPs.[10]

  • Cryo-Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology and lamellarity of the LNPs and assess payload distribution.[11]

  • High-Performance Liquid Chromatography (HPLC): To quantify the lipid components and assess their purity.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency (<90%)

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Suboptimal N/P Ratio The N/P ratio significantly impacts encapsulation efficiency.[5][9] An N/P ratio that is too low may result in incomplete complexation of the nucleic acid. Solution: Increase the N/P ratio, typically aiming for a range of 3 to 6.[9]
Incorrect pH of Aqueous Buffer The ionizable lipid requires an acidic environment (typically pH 4-5) to be positively charged for efficient nucleic acid binding. Solution: Ensure the aqueous buffer containing the nucleic acid is at the optimal acidic pH for this compound.
Poor Mixing During Formulation Inefficient mixing can lead to heterogeneous particle formation and poor encapsulation. Microfluidic mixing generally provides better control and reproducibility compared to manual methods.[12] Solution: Optimize mixing parameters such as the total flow rate (TFR) and flow rate ratio (FRR) if using a microfluidic system. For manual mixing, ensure rapid and consistent pipetting.[13]
Suboptimal Molar Ratios of Lipids The relative amounts of helper lipid and cholesterol can affect the stability and packaging of the nucleic acid.[5] Solution: Systematically vary the molar ratios of the helper lipid and cholesterol while keeping the this compound and PEG-lipid ratios constant.
Issue 2: LNP Aggregation

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Insufficient PEG-Lipid The PEG-lipid provides a steric barrier that prevents particles from aggregating.[7] Solution: Increase the molar percentage of the PEG-lipid in the formulation. However, be aware that excessive PEG-lipid can negatively impact transfection efficiency.[14]
Inappropriate Buffer Conditions High ionic strength buffers can screen the surface charge of the LNPs, leading to aggregation.[10] Some buffers, like PBS, can experience significant pH changes during freeze-thaw cycles, inducing aggregation.[7] Solution: Use a low ionic strength buffer for storage. If freeze-thawing, consider using cryoprotectants like sucrose (B13894) or trehalose.[7]
Mechanical Stress Agitation and multiple freeze-thaw cycles can induce aggregation.[7] Solution: Handle LNP solutions gently. Aliquot samples to minimize the number of freeze-thaw cycles.
Suboptimal Molar Ratios of Lipids The overall lipid composition can influence the rigidity and stability of the LNP membrane, affecting aggregation.[7] Solution: Optimize the molar ratios of the helper lipid and cholesterol to improve particle stability.
Issue 3: Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2)

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Slow Mixing During Formulation Slower mixing allows for more time for particle growth, leading to larger and more polydisperse LNPs.[8] Solution: Increase the total flow rate (TFR) in a microfluidic system. For manual mixing, ensure rapid and consistent addition of the lipid phase to the aqueous phase.
Suboptimal Flow Rate Ratio (FRR) The FRR between the aqueous and organic phases influences particle size.[8][15] Solution: Optimize the FRR, typically starting with a 3:1 aqueous to organic phase ratio.[8]
Incorrect Lipid Ratios The amount of PEG-lipid can significantly impact particle size.[8] Solution: Adjust the molar percentage of the PEG-lipid. Even small amounts (<1%) can substantially reduce particle size.[8]
Aggregation The formation of aggregates will be reflected as a larger average particle size and higher PDI in DLS measurements. Solution: Refer to the troubleshooting guide for LNP aggregation.

Experimental Protocols

Key Experiment: LNP Formulation using Microfluidics

This protocol describes a general method for formulating this compound LNPs using a microfluidic device.

Materials:

  • This compound

  • Helper Lipid (e.g., DOPE or DOTAP)

  • Cholesterol

  • PEG-Lipid (e.g., C14-PEG2000)

  • Ethanol (B145695) (RNase-free)

  • mRNA in an acidic aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringes

  • Dialysis cassette (e.g., 20K MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

Procedure:

  • Prepare the Lipid-Ethanol Phase:

    • Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in 100% ethanol at the desired molar ratio.

    • Ensure all lipids are fully dissolved. Gentle heating (e.g., 37°C) may be required.[9]

  • Prepare the Aqueous Phase:

    • Dilute the mRNA to the desired concentration in the acidic aqueous buffer.[9]

  • Microfluidic Mixing:

    • Load the lipid-ethanol phase and the aqueous phase into separate syringes.

    • Set the parameters on the microfluidic instrument, including the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous phase to the organic phase (typically 3:1).[9]

    • Initiate the mixing process to formulate the LNPs.

  • Purification:

    • Collect the resulting LNP solution.

    • Dialyze the LNP formulation against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and unencapsulated mRNA.[1]

  • Sterilization and Storage:

    • Sterile filter the dialyzed LNPs through a 0.22 µm filter.

    • Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formation cluster_purification Downstream Processing cluster_characterization Quality Control Lipid_Phase Lipid-Ethanol Phase (this compound, Helper Lipid, Cholesterol, PEG-Lipid) Microfluidics Microfluidic Mixing (TFR, FRR) Lipid_Phase->Microfluidics Aqueous_Phase Aqueous Phase (mRNA in acidic buffer) Aqueous_Phase->Microfluidics Dialysis Dialysis (vs. PBS, pH 7.4) Microfluidics->Dialysis Filtering Sterile Filtration (0.22 µm) Dialysis->Filtering Final_LNP Final LNP Product Filtering->Final_LNP DLS Size & PDI (DLS) EE Encapsulation (RiboGreen) Zeta Zeta Potential Final_LNP->DLS Final_LNP->EE Final_LNP->Zeta

Caption: Workflow for this compound LNP formulation and characterization.

Troubleshooting_Logic cluster_issue Observed Issue cluster_params Key Formulation Parameters to Investigate Low_EE Low Encapsulation Efficiency NP_Ratio N/P Ratio Low_EE->NP_Ratio Primary Cause Molar_Ratio Lipid Molar Ratios Low_EE->Molar_Ratio Mixing Mixing Parameters (TFR, FRR) Low_EE->Mixing Buffer Buffer Conditions (pH, Ionic Strength) Low_EE->Buffer pH Aggregation Aggregation Aggregation->Molar_Ratio PEG % Aggregation->Mixing Aggregation->Buffer Ionic Strength, Cryoprotectants Large_Size Large Size / High PDI Large_Size->Aggregation Consequence Large_Size->Molar_Ratio PEG % Large_Size->Mixing Primary Cause

References

Technical Support Center: Lipid 331 LNP Scalability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scalability of Lipid 331-based lipid nanoparticles (LNPs).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound LNP production.

Issue 1: Inconsistent Particle Size and High Polydispersity Index (PDI) Upon Scale-Up

  • Question: We are observing a significant increase in particle size and PDI when moving from a lab-scale (e.g., 1 mL) to a larger-scale (e.g., 100 mL) production of this compound LNPs. What are the potential causes and how can we troubleshoot this?

  • Answer: Inconsistent particle size and PDI upon scale-up are common challenges in LNP manufacturing.[1] The primary reason is often the change in mixing dynamics when transitioning to a larger-scale manufacturing system. Here are the potential causes and solutions:

    • Inadequate Mixing Efficiency: The mixing of the lipid-ethanol phase and the nucleic acid-aqueous phase is a critical step that dictates the LNP self-assembly process.[2] At larger scales, achieving the same rapid and homogenous mixing as in small-scale systems (like microfluidics) can be challenging.

      • Solution:

        • Optimize Mixing Parameters: Systematically vary the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phases. Increasing the TFR and FRR can lead to smaller particle sizes.[3]

        • Select an Appropriate Mixing Technology: For larger-scale production, consider high-throughput mixing technologies like jet mixers or T-mixers that can maintain rapid and controlled mixing.[4]

    • Lipid Concentration Effects: As the concentration of lipids and RNA is increased for larger batches, it can lead to an increase in particle size.[5]

      • Solution:

        • Evaluate Lipid Concentration: Perform studies to determine the optimal lipid concentration for your scaled-up process. It may be necessary to use a slightly lower concentration than in the lab-scale formulation to maintain the desired particle size.

    • Ethanol (B145695) Concentration at the Point of Mixing: The final ethanol concentration after mixing the two phases can influence particle formation.

      • Solution:

        • Maintain Consistent Ethanol Concentration: Ensure that the ratio of the aqueous and organic phases is precisely controlled to maintain a consistent final ethanol concentration across different scales.

Issue 2: Decreased Encapsulation Efficiency at Larger Scales

  • Question: Our this compound LNPs show high mRNA encapsulation efficiency (>90%) at the lab scale, but this drops significantly when we scale up the production. Why is this happening and what can we do to improve it?

  • Answer: A drop in encapsulation efficiency during scale-up can be attributed to several factors related to the formulation and process parameters.

    • Suboptimal pH of the Aqueous Buffer: The ionizable nature of this compound requires a low pH environment (typically pH 4-5) for it to become protonated and efficiently complex with the negatively charged mRNA.

      • Solution:

        • Verify and Optimize Buffer pH: Ensure that the pH of your aqueous buffer is consistently within the optimal range for this compound. The buffer capacity should be sufficient to maintain the target pH upon mixing with the lipid-ethanol phase.

    • N:P Ratio: The ratio of the nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the mRNA (N:P ratio) is critical for efficient encapsulation.[6]

      • Solution:

        • Optimize N:P Ratio: While a typical N:P ratio for LNP formulations is around 3-6, the optimal ratio for this compound in your scaled-up system may need to be re-evaluated.[6][7] Conduct experiments with varying N:P ratios to identify the optimal condition for maximizing encapsulation efficiency.

    • Inefficient Mixing: Slower or less homogenous mixing at larger scales can lead to incomplete complexation of the mRNA with the lipids before the nanoparticles fully form.

      • Solution:

        • Enhance Mixing Performance: As with particle size control, optimizing the mixing parameters (TFR, FRR) and using a scalable mixing technology are crucial for maintaining high encapsulation efficiency.[8]

Issue 3: Batch-to-Batch Variability in LNP Characteristics

  • Question: We are struggling with significant batch-to-batch variability in the physicochemical properties (size, PDI, encapsulation efficiency) of our scaled-up this compound LNP production. How can we improve the consistency of our manufacturing process?

  • Answer: Achieving batch-to-batch consistency is a critical aspect of scalable LNP manufacturing.[1] Variability often arises from a lack of tight control over critical process parameters and raw material quality.

    • Inconsistent Raw Material Quality: The purity and quality of lipids, including this compound, can vary between different suppliers or even between different lots from the same supplier.

      • Solution:

        • Implement Stringent Raw Material Qualification: Establish robust quality control procedures for all incoming raw materials. This should include identity, purity, and impurity profiling of each lipid.

    • Lack of Process Control: Minor variations in process parameters can lead to significant differences in LNP characteristics.

      • Solution:

        • Automate the Manufacturing Process: Utilize automated systems for fluid handling and mixing to ensure precise and repeatable control over flow rates, ratios, and temperature.

        • Implement In-Process Controls: Monitor critical process parameters in real-time to ensure they remain within the defined operating range.

    • Downstream Processing Variability: The purification and concentration steps, such as tangential flow filtration (TFF), can introduce variability if not properly controlled.

      • Solution:

        • Standardize Downstream Protocols: Develop and strictly adhere to standardized protocols for TFF, including membrane type, molecular weight cut-off, transmembrane pressure, and diafiltration volumes.[9]

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in scaling up the production of this compound LNPs?

A1: The primary challenges in scaling up this compound LNP production are similar to those for other ionizable lipid-based LNPs and include:

  • Maintaining Consistent Physicochemical Properties: Ensuring that particle size, PDI, and encapsulation efficiency remain within the target specifications as the batch size increases.[1]

  • Batch-to-Batch Reproducibility: Achieving consistent product quality across different manufacturing runs.[1]

  • Technology Transfer: Successfully transferring the formulation process from small-scale laboratory equipment to larger-scale manufacturing systems without altering the LNP characteristics.

  • Raw Material Sourcing and Quality Control: Securing a reliable supply of high-purity this compound and other lipid components.

  • Downstream Processing: Optimizing and scaling up purification and concentration steps like TFF.[9]

  • Stability: Ensuring the long-term stability of the final LNP product under the intended storage conditions.

Q2: How does this compound compare to other ionizable lipids like MC3 and ALC-0315 in terms of formulation and performance?

A2: this compound is a cyclic ionizable lipid that has been shown to have potent immunostimulatory properties, which can be beneficial for vaccine applications.[5] In terms of delivery efficiency, LNP formulations incorporating this compound have demonstrated mRNA delivery efficiency comparable to MC3 and slightly lower than ALC-0315.[5] However, this compound LNPs have been reported to produce higher antibody titers and more robust T-cell activation, which is attributed to its adjuvant properties.[5] From a formulation perspective, the general principles of LNP formation using ionizable lipids apply to this compound.

Q3: What are the critical process parameters (CPPs) to control during the scale-up of this compound LNP manufacturing?

A3: The CPPs that have the most significant impact on the critical quality attributes (CQAs) of this compound LNPs include:

  • Total Flow Rate (TFR): The combined flow rate of the lipid-ethanol and mRNA-aqueous streams.[3]

  • Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the organic phase flow rate.[3]

  • Lipid and mRNA Concentrations: The concentrations of the components in their respective solutions.[5]

  • Aqueous Buffer pH: The pH of the buffer containing the mRNA.

  • N:P Ratio: The molar ratio of ionizable lipid to mRNA.[6]

  • Temperature: The temperature at which the mixing and subsequent processing steps are performed.

Q4: What are the recommended storage conditions for this compound LNP formulations?

A4: The optimal storage conditions for this compound LNP formulations should be determined through comprehensive stability studies. Generally, LNP formulations are stored at low temperatures to minimize degradation. Common storage conditions for mRNA-LNP products are -20°C or -80°C. The stability of the LNPs at different temperatures (e.g., 4°C, -20°C, and -80°C) should be evaluated by monitoring key quality attributes such as particle size, PDI, encapsulation efficiency, and the integrity of the encapsulated mRNA over time.

Data Presentation

Table 1: Effect of Process Parameters on LNP Physicochemical Properties

ParameterConditionParticle Size (nm)PDIEncapsulation Efficiency (%)
Flow Rate Ratio (Aqueous:Organic) 1:1LargerHigherLower
3:1SmallerLowerHigher
5:1SmallestLowestHighest
Total Flow Rate (mL/min) 10LargerHigher-
55SmallerLower-
100SmallestLowest-
Lipid & RNA Concentration LowSmaller--
HighLarger--

Note: This table summarizes general trends observed in LNP manufacturing. Specific values will depend on the LNP composition and manufacturing system used.[3][4][5]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidics (Lab-Scale)

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[10]

    • The total lipid concentration should be optimized for the specific application (e.g., 25 mM).[10]

  • Preparation of mRNA Solution:

    • Dissolve the mRNA in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).[11]

    • The concentration of mRNA should be sufficient to achieve the target N:P ratio.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Place the syringes on a syringe pump connected to a microfluidic mixing chip (e.g., staggered herringbone micromixer).

    • Set the desired TFR and FRR on the syringe pump. A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (aqueous:organic).[12]

    • Initiate the flow and collect the LNP dispersion from the outlet of the microfluidic chip.

  • Purification and Buffer Exchange:

    • Immediately after formation, dilute the LNP dispersion with a neutral buffer (e.g., PBS, pH 7.4) to raise the pH and stop the self-assembly process.

    • Purify and concentrate the LNPs using TFF with a suitable molecular weight cut-off membrane (e.g., 100 kDa).

    • Diafilter the LNP solution against the final formulation buffer to remove ethanol and exchange the buffer.[13]

  • Sterile Filtration:

    • Filter the purified LNP formulation through a 0.22 µm sterile filter.

Protocol 2: Characterization of this compound LNPs

  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Use Dynamic Light Scattering (DLS) to determine the Z-average particle size and PDI of the LNP formulation.[14]

    • Dilute the LNP sample in the formulation buffer to a suitable concentration for DLS analysis.

    • Perform the measurement at a controlled temperature (e.g., 25°C).

  • Encapsulation Efficiency Determination (RiboGreen Assay):

    • Prepare two sets of LNP samples.[14]

    • To one set of samples, add a lysis buffer (e.g., 2% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.[15]

    • To the other set, add a buffer without the lysis agent to measure the amount of free (unencapsulated) mRNA.

    • Add the RiboGreen reagent to both sets of samples and measure the fluorescence intensity using a plate reader.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = [(Total Fluorescence - Free mRNA Fluorescence) / Total Fluorescence] x 100

Mandatory Visualization

Troubleshooting_Workflow Start Start: LNP Scalability Issue Problem_ID Identify the Primary Issue Start->Problem_ID Size_PDI Inconsistent Size / High PDI Problem_ID->Size_PDI Encapsulation Low Encapsulation Efficiency Problem_ID->Encapsulation Variability Batch-to-Batch Variability Problem_ID->Variability Check_Mixing Check Mixing Parameters (TFR, FRR) Size_PDI->Check_Mixing Check_Concentration Evaluate Lipid/RNA Concentration Size_PDI->Check_Concentration Encapsulation->Check_Mixing Check_pH Verify Aqueous Buffer pH Encapsulation->Check_pH Check_NP_Ratio Optimize N:P Ratio Encapsulation->Check_NP_Ratio Check_Raw_Materials Qualify Raw Materials Variability->Check_Raw_Materials Check_Process_Control Implement Process Automation & In-Process Controls Variability->Check_Process_Control Check_Downstream Standardize Downstream Processing (TFF) Variability->Check_Downstream Solution Solution Implemented Check_Mixing->Solution Check_Concentration->Solution Check_pH->Solution Check_NP_Ratio->Solution Check_Raw_Materials->Solution Check_Process_Control->Solution Check_Downstream->Solution

Caption: Troubleshooting workflow for LNP scalability issues.

LNP_Manufacturing_Workflow Lipid_Phase Lipid Phase (this compound, DSPC, Chol, PEG-Lipid) in Ethanol Mixing Rapid Mixing (e.g., Microfluidics, T-Mixer) Lipid_Phase->Mixing Aqueous_Phase Aqueous Phase (mRNA in Citrate Buffer, pH 4.0) Aqueous_Phase->Mixing LNP_Formation LNP Self-Assembly Mixing->LNP_Formation Purification Purification & Concentration (Tangential Flow Filtration) LNP_Formation->Purification Final_Formulation Final Formulation in Neutral Buffer (e.g., PBS) Purification->Final_Formulation Sterile_Filtration Sterile Filtration (0.22 µm) Final_Formulation->Sterile_Filtration Final_Product Final LNP Product Sterile_Filtration->Final_Product

Caption: LNP manufacturing and purification workflow.

References

Technical Support Center: Improving Lipid 331 Transfection Efficiency In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lipid 331-based transfection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an ionizable cationic lipid that is a core functional component of Lipid Nanoparticles (LNPs) used for nucleic acid delivery.[1] Its primary role is to encapsulate the nucleic acid cargo and facilitate its escape from the endosome into the cytoplasm of the target cell.[1] At a lower pH within the endosome, this compound becomes protonated, leading to a positive charge that interacts with the negatively charged endosomal membrane, causing destabilization and release of the cargo.

Q2: What are the key factors influencing the transfection efficiency of this compound-based formulations?

The success of your transfection experiment depends on a combination of factors related to the LNP formulation, the cells being transfected, the nucleic acid cargo, and the experimental protocol.[1][2] Key factors include:

  • LNP Composition: The molar ratios of the ionizable lipid (this compound), helper lipid, cholesterol, and PEGylated lipid are critical.[1]

  • Physicochemical Properties: LNP size, polydispersity, and surface charge (zeta potential) significantly impact cellular uptake.[1]

  • Cellular Conditions: Cell health, viability (>90%), confluency (typically 70-80%), and passage number (<50) are crucial for optimal results.[2][3][4]

  • Nucleic Acid Quality: The purity and integrity of your DNA or RNA are paramount for successful expression.[2]

  • Protocol Parameters: The lipid-to-nucleic acid ratio (N/P ratio), incubation times, and the presence of serum or antibiotics can all affect efficiency.[5][6]

Q3: Can I use serum in my media during transfection?

While serum was once thought to inhibit transfection, it can often be present in the culture medium during the addition of lipid-nucleic acid complexes to cells.[6] In fact, for many cell types, its presence can improve cell viability and overall transfection performance. However, it is critical to form the this compound-nucleic acid complexes in a serum-free medium because some serum proteins can interfere with complex formation.[5][6][7]

Q4: Should I include antibiotics in the transfection medium?

It is generally recommended to avoid using antibiotics in the medium during transfection.[6] Cationic lipid reagents can increase cell permeability, which may lead to increased antibiotic uptake and subsequent cytotoxicity.[6][7] If you are creating stable cell lines, you should wait at least 48-72 hours after transfection before adding the selective antibiotic.[6]

Troubleshooting Guide

Low Transfection Efficiency

If you are experiencing low transfection efficiency, consider the following potential causes and solutions.

Possible Cause Suggested Solution
Suboptimal Cell Health Ensure cells are healthy, actively dividing, and have a viability of >90% before transfection.[3] Use cells with a low passage number (<50) as characteristics can change over time.[2][4]
Inappropriate Cell Confluency The optimal confluency is cell-type dependent but generally ranges from 70-80%.[3] If cells are too sparse, they may not grow well; if they are too confluent, contact inhibition can reduce uptake of foreign nucleic acids.[2][3][4]
Poor Nucleic Acid Quality Use high-purity, intact plasmid DNA or RNA. Verify the concentration and purity (A260/A280 ratio of 1.8-2.0 for DNA, ~2.0 for RNA) before use.[2][5]
Incorrect Lipid:Nucleic Acid Ratio (N/P Ratio) This is a critical parameter that needs to be optimized for each cell type and nucleic acid. Perform a dose-response curve by varying the amount of this compound formulation while keeping the nucleic acid amount constant. The optimal N/P ratio often falls in the range of 3:1 to 10:1.[8][9]
Complexes Formed in the Presence of Serum Always dilute this compound and the nucleic acid in a serum-free medium before complexing.[5][6]
Incorrect Incubation Time The optimal time for complex formation is typically 10-20 minutes at room temperature.[10] Do not exceed 30 minutes, as this can lead to decreased efficiency.[10] The incubation time of the complexes with the cells should also be optimized (typically 4-24 hours).
Inhibitors in Dilution/Culture Medium Avoid using media containing high concentrations of phosphates, EDTA, citrate, or sulfated proteoglycans during complex formation.[5][10]
Degraded this compound Reagent Store the this compound reagent at the recommended temperature (typically 4°C).[10] Avoid freezing cationic lipid reagents, as this can damage the lipid particles.[5]
High Cell Toxicity

If you observe significant cell death after transfection, consider these troubleshooting steps.

Possible Cause Suggested Solution
Excessive Amount of Lipid Reagent Too much lipid can be toxic to cells. Perform a dose-response experiment to find the lowest amount of this compound formulation that still provides high transfection efficiency.[10]
Excessive Amount of Nucleic Acid High concentrations of nucleic acid can also induce cytotoxicity. Optimize the amount of DNA or RNA used in your experiment.[10]
Presence of Antibiotics As mentioned, avoid using antibiotics in the media during transfection as they can increase cell death when combined with cationic lipids.[6][7]
Poor Cell Health Prior to Transfection Unhealthy cells are more susceptible to the stresses of transfection. Ensure your cells are in optimal condition before starting the experiment.[3]
Prolonged Exposure to Complexes For sensitive cell lines, it may be beneficial to reduce the incubation time of the lipid-nucleic acid complexes with the cells. After 4-6 hours, you can replace the transfection medium with fresh, complete culture medium.[11]
Contamination Check your cell culture for any signs of bacterial, fungal, or mycoplasma contamination, as this can significantly impact cell health and viability.[2][3]

Experimental Protocols

Standard Protocol for In Vitro Transfection using this compound-based LNPs

This protocol provides a general guideline. Optimization will be required for specific cell types and nucleic acids.

Materials:

  • Cells to be transfected

  • Complete culture medium (with and without serum)

  • Serum-free medium (e.g., Opti-MEM®)

  • This compound-based LNP formulation

  • Nucleic acid (plasmid DNA or mRNA)

  • Multi-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they reach the desired confluency (e.g., 70-80%) at the time of transfection.[3]

  • Preparation of Nucleic Acid Solution: Dilute the required amount of nucleic acid into serum-free medium in a sterile tube. Mix gently.

  • Preparation of Lipid Solution: In a separate sterile tube, dilute the appropriate amount of the this compound-based LNP formulation into serum-free medium. Mix gently.

  • Formation of Lipid-Nucleic Acid Complexes: Combine the diluted nucleic acid and diluted lipid solutions. Mix gently by pipetting up and down and incubate at room temperature for 10-20 minutes.[10] Do not vortex.

  • Addition of Complexes to Cells: Add the lipid-nucleic acid complexes drop-wise to the cells in their culture medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours, depending on the experimental endpoint.

  • Assay for Gene Expression: Analyze the cells for the expression of the transfected gene using an appropriate method (e.g., fluorescence microscopy for fluorescent proteins, qPCR for mRNA levels, or a functional assay).

Visualizations

General Workflow for this compound-based Transfection

G cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_analysis Analysis A Seed Cells E Add Complexes to Cells A->E B Dilute Nucleic Acid (Serum-Free Medium) D Combine and Incubate (10-20 min) B->D C Dilute this compound (Serum-Free Medium) C->D D->E F Incubate (24-72h) E->F G Assay for Gene Expression F->G

Caption: A simplified workflow for in vitro transfection using this compound.

Signaling Pathway of LNP-mediated Nucleic Acid Delivery

G LNP This compound-NA Complex Cell Cell Membrane LNP->Cell Binding Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome (Low pH) Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape This compound Protonation Cytoplasm Cytoplasm Escape->Cytoplasm Release Nucleic Acid Release Cytoplasm->Release Translation Translation (mRNA) -> Protein Release->Translation Nucleus Nucleus Release->Nucleus for DNA Transcription Transcription (DNA) -> mRNA Nucleus->Transcription Transcription->Cytoplasm

Caption: The cellular pathway of nucleic acid delivery by this compound LNPs.

Troubleshooting Logic Flowchart

G Start Low Transfection Efficiency? CheckCells Check Cell Health, Confluency & Passage No. Start->CheckCells Yes Toxicity High Toxicity? Start->Toxicity No CheckNA Verify Nucleic Acid Quality & Quantity CheckCells->CheckNA OptimizeRatio Optimize Lipid:NA Ratio CheckNA->OptimizeRatio CheckProtocol Review Protocol: - Serum-free complexation? - Incubation times? - Reagent storage? OptimizeRatio->CheckProtocol CheckProtocol->Toxicity ReduceLipid Reduce Lipid/NA Amount Toxicity->ReduceLipid Yes Success Problem Solved Toxicity->Success No CheckMedia Remove Antibiotics ReduceLipid->CheckMedia ReduceExposure Shorten Incubation Time CheckMedia->ReduceExposure ReduceExposure->Success

References

troubleshooting aggregation in Lipid 331 formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lipid 331 formulations. The following sections address common issues, particularly aggregation, and offer solutions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a biodegradable, cyclic ionizable lipid.[1] It is primarily used as a key component in lipid nanoparticles (LNPs) for the delivery of mRNA.[2] Formulations containing this compound have shown particular promise for robust transfection in nasal and lung tissues, making it a strong candidate for the development of mRNA vaccines and therapies targeting respiratory diseases.[3]

Q2: What is the typical composition of a this compound LNP formulation?

A2: A standard this compound LNP formulation consists of four main components:

  • Ionizable Lipid: this compound, which is essential for encapsulating the mRNA cargo and facilitating its release into the cytoplasm.

  • Helper Lipid: A phospholipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), which aids in the structural integrity of the nanoparticle.[4][5]

  • Structural Lipid: Cholesterol is typically used to enhance the stability and membrane fluidity of the LNPs.

  • PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG), such as 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000), which helps to control particle size and prevent aggregation.[4]

Q3: What are the critical quality attributes to monitor for this compound LNP formulations?

A3: The critical quality attributes (CQAs) for this compound LNPs include:

  • Particle Size (Z-average diameter): This affects the biodistribution and cellular uptake of the nanoparticles. A typical target size for LNPs is between 80-150 nm.

  • Polydispersity Index (PDI): This is a measure of the size distribution of the nanoparticles. A PDI value below 0.2 is generally considered acceptable for LNP formulations, indicating a homogenous population.[6]

  • Zeta Potential: This indicates the surface charge of the LNPs and can influence their stability and interaction with biological membranes.

  • Encapsulation Efficiency (%EE): This measures the percentage of mRNA that has been successfully encapsulated within the LNPs. High encapsulation efficiency is crucial for therapeutic efficacy.

Troubleshooting Guide: Aggregation in this compound Formulations

Aggregation is a common challenge in the development of LNP formulations. Below are potential causes and troubleshooting strategies for aggregation observed in this compound formulations.

Problem: Nanoparticles aggregate immediately after formation.

This is often due to suboptimal formulation or process parameters.

Possible Cause Explanation Troubleshooting Steps
Incorrect pH of Aqueous Buffer This compound is an ionizable lipid. The pH of the aqueous buffer used to dissolve the mRNA is critical. At a pH below its pKa, the lipid becomes protonated, leading to a positive surface charge necessary for mRNA encapsulation. However, a very low pH can cause excessive charge and instability, leading to aggregation.[7]Ensure the pH of your aqueous buffer (e.g., citrate (B86180) or acetate (B1210297) buffer) is in the optimal range for LNP formation, typically between pH 4.0 and 5.0.[8]
High Ionic Strength of Buffer High salt concentrations in the aqueous phase can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and promoting aggregation.[9]Use a buffer with a low to moderate ionic strength (e.g., 25-50 mM).
High Lipid Concentration A high concentration of lipids in the organic phase can increase the frequency of particle collisions during formation, leading to aggregation.[7]Optimize the total lipid concentration in the organic phase. If aggregation is observed, try reducing the lipid concentration.
Suboptimal Mixing Rate In methods like microfluidic mixing, the flow rate ratio of the organic and aqueous phases is crucial. Improper mixing can lead to the formation of larger, less stable particles that are prone to aggregation.Optimize the total flow rate and the flow rate ratio of the organic and aqueous phases. A common starting point is a 3:1 aqueous to organic phase ratio.

Problem: Nanoparticles appear stable initially but aggregate during storage.

This is often related to the storage conditions and the final formulation buffer.

Possible Cause Explanation Troubleshooting Steps
Inappropriate Storage Temperature Freeze-thaw cycles can induce phase separation and aggregation of LNPs.[10] Storing at room temperature can also lead to instability over time.For short-term storage, 4°C is often preferable to freezing. If long-term storage is required and freezing is necessary, the use of cryoprotectants is recommended.
Lack of Cryoprotectants for Frozen Storage When LNPs are frozen, ice crystal formation can damage the nanoparticles and cause aggregation upon thawing.Add a cryoprotectant such as sucrose (B13894) or trehalose (B1683222) to the formulation before freezing to protect the nanoparticles.[10]
Incorrect Final Buffer After formation, LNPs are typically dialyzed or buffer-exchanged into a physiological buffer (e.g., PBS). The pH and ionic strength of this final buffer are important for long-term stability.Ensure the final buffer has a neutral pH (around 7.4) and physiological ionic strength.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow cluster_immediate Immediate Aggregation cluster_storage Aggregation During Storage start Aggregation Observed check_pH Check Aqueous Buffer pH (Optimal: 4.0-5.0) start->check_pH When did aggregation occur? check_temp Review Storage Temperature start->check_temp When did aggregation occur? check_ionic_strength Check Buffer Ionic Strength (Optimal: 25-50 mM) check_pH->check_ionic_strength If pH is optimal check_lipid_conc Check Lipid Concentration check_ionic_strength->check_lipid_conc If ionic strength is optimal check_mixing Check Mixing Parameters check_lipid_conc->check_mixing If concentration is optimal end_node Stable this compound LNPs check_mixing->end_node check_cryo Add Cryoprotectant for Freezing check_temp->check_cryo If freezing check_final_buffer Verify Final Buffer (pH 7.4, physiological ionic strength) check_temp->check_final_buffer If storing at 4°C check_cryo->end_node check_final_buffer->end_node

Troubleshooting workflow for this compound LNP aggregation.

Experimental Protocols

Preparation of this compound LNP Formulation

This protocol is based on a reported formulation for intranasal administration and general LNP preparation procedures.

Materials:

  • This compound

  • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000)

  • mRNA

  • Ethanol (B145695) (200 proof, RNase-free)

  • Citrate buffer (pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, DOTAP, cholesterol, and C14-PEG2000 in ethanol. The concentrations will depend on the desired final lipid concentration and the capabilities of the microfluidic system.

  • Preparation of Lipid Mixture (Organic Phase):

    • Combine the lipid stock solutions in an RNase-free tube to achieve a molar ratio of 30:39:30:1 (this compound:DOTAP:Cholesterol:C14-PEG2000).[4]

    • Add ethanol to reach the desired final lipid concentration for the organic phase.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA stock solution in citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Set the flow rate ratio to 3:1 (aqueous:organic). The total flow rate should be optimized for the specific system (a common starting point is 12 mL/min).

    • Initiate the mixing process to form the LNPs.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) using an appropriate molecular weight cutoff dialysis cassette (e.g., 10 kDa) to remove ethanol and unencapsulated mRNA.

    • Perform the dialysis at 4°C for at least 6 hours, with at least two buffer changes.

  • Sterilization and Storage:

    • Filter the purified LNP suspension through a 0.22 µm sterile filter.

    • Store the final LNP formulation at 4°C for short-term use. For long-term storage, consider adding a cryoprotectant and storing at -80°C.

Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

    • Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).

    • Record the Z-average diameter and PDI.

2. Zeta Potential Measurement:

  • Technique: Electrophoretic Light Scattering (ELS)

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in a low ionic strength buffer (e.g., 0.1x PBS) to reduce the effects of high conductivity on the measurement.

    • Analyze the sample using a suitable instrument.

    • Record the zeta potential.

3. Encapsulation Efficiency (%EE) Measurement:

  • Technique: RiboGreen Assay

  • Procedure:

    • Prepare a standard curve of the mRNA used in the formulation.

    • Dilute a sample of the LNP suspension in a suitable buffer.

    • Measure the fluorescence of the diluted LNP sample using the RiboGreen reagent (this measures the amount of unencapsulated mRNA).

    • Add a surfactant (e.g., Triton X-100) to another aliquot of the diluted LNP sample to lyse the nanoparticles and release the encapsulated mRNA.

    • Measure the fluorescence of the lysed sample (this measures the total amount of mRNA).

    • Calculate the %EE using the following formula: %EE = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100

Visualizing the LNP Formulation and Characterization Workflow

LNP_Workflow cluster_prep LNP Preparation cluster_char Characterization prep_lipids Prepare Lipid Stock Solutions (this compound, DOTAP, Chol, PEG-Lipid) mix_lipids Combine Lipids in Ethanol (Molar Ratio 30:39:30:1) prep_lipids->mix_lipids prep_mrna Prepare mRNA Solution (in Citrate Buffer, pH 4.0) microfluidics Microfluidic Mixing (Aqueous:Organic Ratio 3:1) prep_mrna->microfluidics mix_lipids->microfluidics purify Dialysis against PBS (pH 7.4) microfluidics->purify dls DLS: Size and PDI purify->dls els ELS: Zeta Potential purify->els ribogreen RiboGreen Assay: Encapsulation Efficiency purify->ribogreen final_product Characterized this compound LNPs dls->final_product els->final_product ribogreen->final_product

Workflow for this compound LNP formulation and characterization.

References

Technical Support Center: Lipid 331 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lipid 331 nanoparticles. The information provided is intended to help address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound nanoparticles are aggregating immediately after formulation. What are the likely causes?

A1: Immediate aggregation of this compound nanoparticles can stem from several factors related to the formulation and process parameters. Key areas to investigate include:

  • pH of the Aqueous Phase: this compound is an ionizable cationic lipid. The pH of your buffer is critical. At a pH below its pKa, the lipid becomes protonated, which is necessary for encapsulating anionic cargo like mRNA or siRNA. However, an excessively low pH can lead to a very high positive surface charge, potentially causing instability and aggregation.[1]

  • Ionic Strength of the Buffer: High salt concentrations can compress the electrical double layer surrounding the nanoparticles, which reduces the electrostatic repulsion between them and can lead to aggregation.[1]

  • Lipid Concentration: A high concentration of lipids during the formulation process increases the likelihood of particle collisions, which can promote aggregation.[1]

  • Solvent Mixing Rate: In methods like ethanol (B145695) injection, the rate at which the lipid-ethanol phase is mixed with the aqueous phase is crucial. Slow mixing can result in the formation of larger, less stable particles that are more prone to aggregation.[1]

Q2: My nanoparticles look good initially but aggregate during storage. How can I improve their long-term stability?

A2: Aggregation during storage is a common challenge. Several factors influence long-term stability:

  • Storage Temperature: For many lipid nanoparticle formulations, refrigeration at 2-8°C is preferable to freezing. The freezing and thawing process can induce phase separation and aggregation.[1][2][3] Storing lipid nanoparticles at -20°C can lead to an increase in particle size and significant aggregation.[2]

  • Cryoprotectants: If freezing is necessary, the addition of cryoprotectants such as sucrose (B13894) or trehalose (B1683222) before freezing can help prevent aggregation.[1][2][4][5] A 10% (w/v) sucrose concentration has been shown to maintain vaccine stability for lipid nanoparticles stored at -20°C for 30 days.[4][5]

  • Lyophilization (Freeze-Drying): For long-term storage, lyophilization can be an effective method to improve stability.[2][6] The addition of lyoprotectants like trehalose or sucrose is often necessary to prevent aggregation upon reconstitution.[2]

Q3: What are the optimal storage conditions for this compound nanoparticles?

A3: While specific optimal conditions will depend on your exact formulation (including the other lipid components, cargo, and buffer system), general guidelines for lipid nanoparticles suggest the following:

  • Short-term storage (up to 150 days): Refrigeration at 2°C in a physiologically appropriate buffer (e.g., PBS at pH 7.4) has been shown to be effective for maintaining the stability of some lipid nanoparticles.[2][3]

  • Long-term storage: Lyophilization is a common method for extending the shelf life of lipid-based systems.[2] Alternatively, ultra-low temperature storage (-20°C to -80°C) can be used, but often requires the presence of cryoprotectants to prevent aggregation.[6]

Q4: How does the choice of other lipids in the formulation affect the stability of this compound nanoparticles?

A4: The other lipid components in the formulation play a crucial role in the overall stability of the nanoparticles:

  • Helper Phospholipids (B1166683) (e.g., DSPC): Saturated phospholipids like DSPC contribute to the structural stability and rigidity of the lipid bilayer.[7]

  • Cholesterol: Cholesterol helps to maintain the fluidity of the lipid membrane and enhances the stability and integrity of the nanoparticles.[7][8]

  • PEGylated Lipids: PEG-lipids create a steric barrier that helps to prevent aggregation during storage and increases the circulation time in vivo.[8][9] However, the amount of PEG-lipid needs to be optimized, as too much can potentially reduce cellular uptake.[9]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common stability issues with this compound nanoparticles.

Issue 1: High Polydispersity Index (PDI) or Presence of Large Aggregates Immediately After Formulation
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal pH of aqueous buffer Measure the pH of your aqueous buffer. Adjust to be closer to the pKa of this compound, but not so low as to cause excessive protonation.A more monodisperse particle size distribution and lower PDI.
High ionic strength Reduce the salt concentration in your aqueous buffer.Improved colloidal stability due to increased electrostatic repulsion.
Inefficient mixing Increase the mixing speed or use a microfluidic mixing device for more controlled and rapid mixing.Smaller, more uniform nanoparticles.
High lipid concentration Decrease the total lipid concentration during formulation.Reduced particle collision frequency, leading to less aggregation.
Issue 2: Nanoparticle Aggregation During Storage
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate storage temperature If storing at room temperature or -20°C, switch to refrigeration (2-8°C).Reduced aggregation and improved long-term stability.
Freeze-thaw instability If freezing is required, add a cryoprotectant (e.g., 10-20% sucrose or trehalose) to the formulation before freezing.[2][5]Preservation of particle size and prevention of aggregation upon thawing.
Buffer incompatibility Ensure the storage buffer is compatible with the nanoparticle formulation. Some buffers, like PBS, can experience pH shifts during freezing, which may induce aggregation.[9]Maintained stability of the nanoparticles in the chosen buffer system.
Insufficient PEG-lipid Increase the molar ratio of the PEGylated lipid in your formulation.Enhanced steric stabilization and reduced aggregation.

Data on LNP Stability

The following table summarizes general findings on the stability of lipid nanoparticles under various storage conditions. These should be considered as a starting point for optimizing the storage of your specific this compound nanoparticle formulation.

Storage Condition Temperature Duration Key Findings Citation
Aqueous Refrigeration2°CUp to 160 daysMaintained stability and gene silencing efficacy. Considered more stable than freezing or room temperature storage for this duration.[2]
Aqueous Freezing-20°CVariableCan lead to a significant increase in particle size and aggregation due to phase separation and ice crystal formation.[2]
Aqueous with Cryoprotectant-20°C30 daysStorage in RNase-free PBS with 10% (w/v) sucrose maintained stability and in vivo potency.[4][5]
Lyophilized with LyoprotectantRoom TemperatureLong-termAddition of trehalose or sucrose prior to lyophilization facilitated room temperature storage and reconstitution in aqueous buffer without loss of efficacy.[2]

Experimental Protocols

Particle Size and Zeta Potential Measurement

This protocol outlines the use of Dynamic Light Scattering (DLS) to assess the physical characteristics of this compound nanoparticles.

  • Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in the appropriate buffer (e.g., the formulation buffer for initial characterization or PBS for final characterization). The dilution factor should be optimized to obtain a suitable scattering intensity for the DLS instrument.

  • Instrument Setup: Equilibrate the DLS instrument (e.g., a Malvern Zetasizer) to the desired measurement temperature (typically 25°C).

  • Measurement:

    • For particle size, select the appropriate material and dispersant properties in the software. Perform at least three measurements to ensure reproducibility.

    • For zeta potential, use an appropriate folded capillary cell. Ensure there are no air bubbles in the cell. Perform at least three measurements.

  • Data Analysis: Record the Z-average diameter, Polydispersity Index (PDI), and zeta potential. A low PDI (typically < 0.2) indicates a monodisperse and homogenous population of nanoparticles.

Encapsulation Efficiency Determination

This protocol uses a fluorescent dye exclusion assay (e.g., RiboGreen assay for RNA) to determine the percentage of cargo encapsulated within the nanoparticles.

  • Reagent Preparation: Prepare a standard curve of the free cargo (e.g., mRNA) in the assay buffer.

  • Total Cargo Measurement:

    • Take an aliquot of the nanoparticle suspension and add a surfactant (e.g., 0.5% Triton X-100) to lyse the nanoparticles and release the encapsulated cargo.

    • Add the fluorescent dye and incubate as per the manufacturer's instructions.

    • Measure the fluorescence intensity.

  • Free Cargo Measurement:

    • Take an identical aliquot of the intact nanoparticle suspension.

    • Add the fluorescent dye without the surfactant and incubate.

    • Measure the fluorescence intensity. This will correspond to the unencapsulated cargo.

  • Calculation:

    • Use the standard curve to determine the concentration of total cargo and free cargo.

    • Encapsulation Efficiency (%) = [(Total Cargo - Free Cargo) / Total Cargo] x 100

Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_stability Stability Assessment This compound Mix This compound Mix Mixing Mixing This compound Mix->Mixing Aqueous Cargo Aqueous Cargo Aqueous Cargo->Mixing Size & PDI (DLS) Size & PDI (DLS) Mixing->Size & PDI (DLS) Initial QC Zeta Potential Zeta Potential Mixing->Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Mixing->Encapsulation Efficiency Storage Conditions Storage Conditions Encapsulation Efficiency->Storage Conditions Time Point Analysis Time Point Analysis Storage Conditions->Time Point Analysis Time Point Analysis->Size & PDI (DLS)

Caption: Experimental workflow for the formulation and stability testing of this compound nanoparticles.

troubleshooting_workflow Start Start High PDI or Aggregation? High PDI or Aggregation? Start->High PDI or Aggregation? Check Formulation Check Formulation High PDI or Aggregation?->Check Formulation  Yes, immediately Check Storage Check Storage High PDI or Aggregation?->Check Storage  Yes, over time Stable Nanoparticles Stable Nanoparticles High PDI or Aggregation?->Stable Nanoparticles  No Adjust pH/Ionic Strength Adjust pH/Ionic Strength Check Formulation->Adjust pH/Ionic Strength Optimize Mixing Optimize Mixing Check Formulation->Optimize Mixing Adjust Lipid Concentration Adjust Lipid Concentration Check Formulation->Adjust Lipid Concentration Change Storage Temp Change Storage Temp Check Storage->Change Storage Temp Add Cryoprotectant Add Cryoprotectant Check Storage->Add Cryoprotectant Adjust pH/Ionic Strength->High PDI or Aggregation? Optimize Mixing->High PDI or Aggregation? Adjust Lipid Concentration->High PDI or Aggregation? Change Storage Temp->High PDI or Aggregation? Add Cryoprotectant->High PDI or Aggregation?

Caption: A logical workflow for troubleshooting aggregation issues in this compound nanoparticle formulations.

References

Technical Support Center: Enhancing Endosomal Escape of Lipid 331 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the endosomal escape of Lipid Nanoparticles (LNPs), with a focus on formulations containing the potent, immunostimulatory ionizable lipid 331.

Frequently Asked Questions (FAQs)

Q1: What is endosomal escape and why is it critical for this compound LNP efficacy?

Endosomal escape is the process by which lipid nanoparticles release their nucleic acid payload (e.g., mRNA) from endosomes into the cytoplasm. After a cell internalizes an LNP via endocytosis, the LNP is trapped within an endosome.[1][2] For the mRNA to be translated into a protein by the cell's machinery, it must first exit this compartment. Poor endosomal escape is a major rate-limiting bottleneck in drug delivery, with estimates suggesting that less than 2% of nanoparticles successfully release their cargo into the cytoplasm.[3][4][5] Enhancing this step is crucial for maximizing the therapeutic effect of the delivered mRNA. The efficacy of ionizable lipids, such as this compound, is largely attributed to their ability to facilitate this escape.[6]

Q2: How do ionizable lipids like this compound promote endosomal escape?

Ionizable lipids are the most critical component for successful delivery.[7] They are designed to have a neutral charge at physiological pH (around 7.4) but become positively charged (protonated) in the acidic environment of the late endosome (pH 5.5-6.5).[8][9][10] This pH-sensitive charge switch is key. The newly acquired positive charge on the ionizable lipid allows it to interact with negatively charged anionic lipids on the inner leaflet of the endosomal membrane.[2][11] This interaction is thought to induce a structural change in the lipid arrangement, potentially forming a non-bilayer or hexagonal HII phase, which destabilizes the endosomal membrane, leading to pore formation or fusion and subsequent release of the mRNA cargo into the cytoplasm.[2][11]

Q3: From which cellular compartment do LNPs typically escape?

The exact compartment of escape is still under investigation and may depend on the specific LNP formulation and cell type.[2] However, evidence suggests that escape can occur from early, late, and recycling endosomes.[11][12] Some studies indicate that LNPs with higher efficacy show greater colocalization with early/recycling endosomes (positive for markers like APPL1, EEA1, and RAB11), while less effective LNPs tend to accumulate in late endosomes/lysosomes (positive for LAMP1).[11][12] Other research, particularly with LNPs containing cholesterol analogs, has shown strong localization and escape events within late endosomes.[3][4]

Troubleshooting Guide

Problem 1: Low protein expression despite high mRNA encapsulation and cellular uptake.

This is a classic sign of poor endosomal escape. If you have confirmed that your this compound LNPs are formulated correctly with high encapsulation efficiency and are being internalized by target cells, the bottleneck is likely the release of mRNA from the endosome.

Possible Causes & Solutions:

  • Suboptimal LNP Composition: The choice and ratio of helper lipids are critical. Ionizable lipids like this compound work in concert with other components to disrupt the endosomal membrane.

    • Helper Phospholipid: The structure of the helper phospholipid influences membrane fusion. Phospholipids with phosphoethanolamine (PE) headgroups and unsaturated acyl chains, like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), are known to promote the formation of non-lamellar structures that facilitate membrane fusion and enhance endosomal escape compared to more rigid, cylindrical lipids like DSPC.[1][13]

    • Cholesterol Component: Cholesterol stabilizes the LNP structure.[14] Replacing standard cholesterol with analogs like β-sitosterol has been shown to dramatically increase endosomal perturbation events, in some cases by up to 10-fold, leading to enhanced mRNA transfection.[3][4][15]

    • PEG-Lipid Density: While PEG-lipids are crucial for controlling particle size and stability, a high density on the LNP surface can hinder interactions with the endosomal membrane.[16] Ensure the molar percentage (typically ~1.5 mol%) is not excessive.[16]

  • Incorrect pKa of Ionizable Lipid: The apparent pKa of the ionizable lipid in the final LNP formulation is a critical determinant of its effectiveness. For efficient in vivo silencing, an optimal pKa range is between 6.2 and 6.5.[11] If the pKa is too low, the lipid may not become sufficiently protonated in the endosome. If it's too high, it can lead to toxicity.[10] While this compound is pre-designed, formulation parameters can influence the apparent pKa.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on LNP components that influence endosomal escape and transfection efficiency.

Table 1: Impact of Cholesterol Analogs on Endosomal Escape and Transfection

LNP FormulationEndosomal Perturbation (Gal8 Puncta)Luciferase Expression (vs. LNP-Chol)Reference
LNP-Chol (Standard Cholesterol) Baseline1x[3][4]
LNP-Sito (β-Sitosterol) ~10-fold increase~5-fold increase (at 200 ng/well)[3][4]

Table 2: Comparison of Helper Phospholipids on LNP Performance

Helper LipidKey PropertyImpact on Endosomal EscapeReference
DSPC Saturated, cylindrical shapeProvides stability but is less fusogenic, leading to higher lysosomal colocalization.[13]
DOPE Unsaturated, cone shapePromotes membrane fluidity and formation of non-lamellar phases, enhancing fusion and endosomal escape.[1][13]

Table 3: Relative Performance of Ionizable Lipids

Ionizable LipidIn Vivo mRNA Delivery EfficiencyResulting Antibody TitersReference
DLin-MC3-DMA BaselineBaseline[6]
ALC-0315 Slightly higher than this compoundLower than this compound[6]
This compound Slightly lower than ALC-0315Higher than both MC3 and ALC-0315[6]

Note: This suggests this compound's superior immune response may be due to its adjuvant properties in addition to its transfection potency.[6]

Visual Guides and Workflows

The following diagrams illustrate key processes and logical workflows relevant to enhancing endosomal escape.

LNP_Trafficking_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Pathway cluster_escape Endosomal Escape Window LNP This compound LNP Endocytosis 1. Endocytosis LNP->Endocytosis EarlyEndosome 2. Early Endosome (pH ~6.5) RAB5+, EEA1+, APPL1+ Endocytosis->EarlyEndosome LateEndosome 3. Late Endosome (pH ~5.5) RAB7+ EarlyEndosome->LateEndosome Maturation Cytoplasm Cytoplasm (mRNA Translation) EarlyEndosome->Cytoplasm Escape Recycling Recycling (Exocytosis) EarlyEndosome->Recycling Lysosome 4. Lysosome (Degradation) LateEndosome->Lysosome Fusion LateEndosome->Cytoplasm Escape

Caption: Intracellular trafficking pathway of an LNP after cellular uptake.

Troubleshooting_Flowchart Start Problem: Low Protein Expression Encapsulation Is mRNA Encapsulation >90%? Start->Encapsulation Uptake Is Cellular Uptake Confirmed? Encapsulation->Uptake Yes Reformulate Action: Re-evaluate formulation protocol (e.g., mixing, N/P ratio). Encapsulation->Reformulate No Escape Is Endosomal Escape Occurring? Uptake->Escape Yes CheckUptake Action: Perform uptake assay (e.g., using fluorescent mRNA). Uptake->CheckUptake No AssayEscape Action: Perform endosomal escape assay (e.g., Galectin-8 recruitment). Escape->AssayEscape No / Unsure Success Successful Transfection Escape->Success Yes OptimizeLNP Action: Optimize LNP composition. - Switch to fusogenic helper lipid (DOPE). - Use cholesterol analog (β-sitosterol). - Check PEG-lipid percentage. AssayEscape->OptimizeLNP

Caption: Troubleshooting flowchart for low LNP transfection efficiency.

Gal8_Workflow Start Start: Galectin-8 Endosomal Escape Assay Seed 1. Seed Gal8-GFP Reporter Cells in 96-well plate. Start->Seed Incubate1 2. Incubate overnight (37°C, 5% CO2). Seed->Incubate1 Treat 3. Treat cells with this compound LNPs (Include positive/negative controls). Incubate1->Treat Incubate2 4. Incubate for desired time points (e.g., 3h, 24h). Treat->Incubate2 Image 5. Live-cell imaging or Fix & Stain (Capture GFP and nuclear channels). Incubate2->Image Analyze 6. Image Analysis: Quantify number of GFP puncta per cell. Image->Analyze End End: Correlate puncta count with endosomal escape efficiency. Analyze->End

Caption: Experimental workflow for the Galectin-8 (Gal8) recruitment assay.

Detailed Experimental Protocols

Protocol 1: Galectin-8 Recruitment Assay for Visualizing Endosomal Escape

This protocol describes how to use a Galectin-8-GFP (Gal8-GFP) reporter cell line to directly visualize and quantify endosomal membrane damage, which is a surrogate for endosomal escape.[3][4][11]

Materials:

  • HEK293T/17 Gal8-GFP reporter cell line[15]

  • 96-well, black, clear-bottom imaging plates

  • Poly-D-lysine

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • This compound LNP formulations

  • Positive control: Chloroquine (100 µM)[15]

  • Negative control: Untreated cells or LNPs known to have poor escape

  • Nuclear stain (e.g., Hoechst 33342)

  • High-content imaging system or confocal microscope

Methodology:

  • Plate Coating: Precoat the 96-well imaging plates with poly-D-lysine according to the manufacturer's instructions to ensure cell adherence.

  • Cell Seeding: Seed the Gal8-GFP reporter cells at a density of 15,000 cells/well in 100 µL of complete medium.[15]

  • Incubation: Incubate the plate overnight at 37°C with 5% CO₂ to allow cells to attach and form a monolayer.

  • LNP Treatment:

    • Prepare serial dilutions of your this compound LNP formulations in culture medium. A typical dose range for mRNA might be 50, 100, and 200 ng per well.[4]

    • Carefully remove the old medium from the cells and add the LNP-containing medium.

    • Include wells for positive (chloroquine) and negative controls.

  • Incubation for Escape: Incubate the cells for the desired time points to observe endosomal escape. Common time points are 3 hours and 24 hours.[4]

  • Staining and Imaging:

    • Add the nuclear stain (e.g., Hoechst) to all wells approximately 30 minutes before imaging.

    • Image the plates using a high-content imager or confocal microscope. Capture images in the GFP channel (for Gal8 puncta) and the blue channel (for nuclei).

  • Data Analysis:

    • Use image analysis software to identify individual cells based on the nuclear stain.

    • Within each cell, quantify the number of distinct, bright green puncta. These puncta represent Gal8-GFP recruited to damaged endosomes.

    • Normalize the puncta count per cell. Compare the results from your this compound LNP-treated cells to the controls. A significant increase in puncta compared to the negative control indicates successful endosomal escape.

Protocol 2: Colocalization Analysis with Endosomal Markers

This protocol allows you to determine the specific endosomal compartment(s) where your LNPs reside or escape from, by measuring their colocalization with fluorescently-labeled endosomal markers.

Materials:

  • Target cell line (e.g., HeLa, hASCs)[12]

  • This compound LNPs encapsulating fluorescently labeled mRNA (e.g., Cy5-mRNA)

  • Antibodies for endosomal markers:

    • Early Endosomes: Anti-EEA1, Anti-RAB5

    • Recycling Endosomes: Anti-RAB11

    • Late Endosomes/Lysosomes: Anti-LAMP1

  • Appropriate fluorescently-labeled secondary antibodies

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Confocal microscope

Methodology:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • LNP Treatment: Treat the cells with your Cy5-mRNA-loaded this compound LNPs for a defined period (e.g., 2 hours).[12]

  • Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash again with PBS and then permeabilize the cell membranes with the permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour.

  • Primary Antibody Staining: Incubate the cells with the primary antibody (e.g., anti-EEA1) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Staining: Wash the cells three times with PBS. Incubate with the corresponding fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Mounting and Imaging: Wash the cells thoroughly, mount the coverslips onto microscope slides, and image using a confocal microscope. Capture images for the Cy5 channel (LNPs) and the channel corresponding to your secondary antibody (endosomal marker).

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ with a colocalization plugin) to quantify the degree of overlap between the LNP signal (Cy5) and the endosomal marker signal.

    • Calculate a Pearson's Correlation Coefficient or similar metric to get a quantitative measure of colocalization. A high coefficient indicates that the LNPs are predominantly located within that specific type of endosome at the measured time point.

References

Technical Support Center: Optimizing Lipid 331 Formulations and Mitigating Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the toxicity of Lipid 331 formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in lipid nanoparticle (LNP) formulations?

This compound is a biodegradable, cyclic ionizable cationic lipid.[1] It is a key component in LNP formulations for the delivery of nucleic acids like mRNA and siRNA.[1][2] Its ionizable nature is crucial for efficiently encapsulating negatively charged nucleic acids at an acidic pH and facilitating their release into the cytoplasm once inside the cell.[3] this compound has been shown to be effective in preclinical models and can be used in formulations for various applications, including vaccines.[1][4][5]

Q2: What are the primary causes of toxicity associated with this compound and other ionizable lipid-containing LNPs?

The toxicity of LNP formulations, including those with this compound, can stem from several factors:

  • Immune System Activation: The ionizable lipids themselves can be recognized by the innate immune system, potentially through Toll-like receptors (TLRs), leading to the release of pro-inflammatory cytokines and causing systemic inflammation.[6][7]

  • Reactive Oxygen Species (ROS) Generation: Cationic lipids can induce the production of ROS, leading to oxidative stress and cellular damage.[8][9]

  • Membrane Disruption: At high concentrations, cationic lipids can destabilize cell membranes, leading to cytotoxicity.[8][9][10]

  • Component-Specific Toxicity: Other components of the LNP formulation, such as PEGylated lipids, can also contribute to toxicity. For instance, repeated administration of PEGylated LNPs can lead to the production of anti-PEG antibodies, causing accelerated blood clearance and potential adverse reactions.[6]

Q3: How can I reduce the toxicity of my this compound formulation?

Several strategies can be employed to mitigate the toxicity of this compound formulations:

  • Optimize Lipid Composition:

    • Molar Ratios: Systematically vary the molar ratios of the four main lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) to find a composition with the best therapeutic index.[11][12][13]

    • Alternative Helper Lipids: Consider replacing or substituting standard helper lipids with biodegradable or less toxic alternatives.[6] The use of biodegradable lipids can lead to faster clearance and reduced off-target effects.[14]

  • Adjust Formulation Parameters:

    • N:P Ratio: Optimize the nitrogen-to-phosphate (N:P) ratio, which represents the charge balance between the ionizable lipid and the nucleic acid. A lower N:P ratio can sometimes reduce toxicity.[15][16]

    • pKa of Ionizable Lipid: The pKa of the ionizable lipid influences its protonation state and can impact both efficacy and toxicity. While you cannot change the pKa of this compound itself, this is a critical parameter to consider when selecting an ionizable lipid.[12][15]

  • Incorporate Novel Components:

    • Stereopure Lipids: Using stereopure isomers of ionizable lipids instead of racemic mixtures has been shown to improve in vivo tolerability.[17]

    • Cholesterol Analogs: Substituting cholesterol with derivatives like hydroxycholesterols may enhance delivery efficiency and alter endosomal trafficking, potentially reducing toxicity.[6][18]

  • Process Optimization:

    • Microfluidic Mixing: Utilize microfluidic mixing for LNP production to ensure consistent and reproducible particle characteristics, which can influence the toxicity profile.[19][20][21]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
High in vitro cytotoxicity (low cell viability) - Suboptimal lipid molar ratios- High N:P ratio- Inherent sensitivity of the cell line1. Perform a lipid ratio optimization study to identify a less toxic composition.2. Test a range of N:P ratios to find the lowest effective ratio.3. Use a less sensitive cell line for initial screening or reduce the LNP concentration and exposure time.
Elevated inflammatory cytokine levels (in vivo) - Activation of innate immune pathways by the ionizable lipid- High dose of LNP administration1. Evaluate alternative ionizable lipids with potentially lower immunogenicity.2. Co-formulate with immunosuppressive agents if appropriate for the therapeutic application.3. Conduct a dose-response study to determine the lowest effective dose with an acceptable inflammatory profile.
Signs of hepatotoxicity (in vivo, e.g., elevated ALT/AST) - Accumulation of LNPs in the liver- Inherent toxicity of the lipid components1. Modify the PEG-lipid component (e.g., shorter lipid tail length) to alter biodistribution.2. Incorporate biodegradable lipids to enhance clearance from the liver.[6]3. Investigate alternative delivery routes if systemic administration is not required.
Poor LNP stability leading to aggregation and potential toxicity - Incorrect buffer composition or pH- Suboptimal storage conditions- Unfavorable surface charge1. Ensure the use of appropriate buffers during formulation and for final suspension (e.g., citrate (B86180) buffer at pH 4-5 for formulation, PBS at pH 7.4 for storage).[15]2. Store LNPs at recommended temperatures (e.g., 4°C for short-term, -80°C for long-term).[15]3. Characterize the zeta potential; a near-neutral charge in the final formulation can reduce aggregation.

Quantitative Data Summary

Table 1: Influence of Formulation Parameters on LNP Toxicity Markers (Illustrative Data)

Formulation ParameterVariationCell Viability (%)IL-6 Release (pg/mL)ALT Levels (U/L)Reference
Ionizable Lipid Lipid A vs. Lipid B85 vs. 60500 vs. 1200150 vs. 400Fictional
N:P Ratio 3:1 vs. 6:190 vs. 75400 vs. 800120 vs. 250Fictional
PEG-Lipid % 1.5% vs. 3%80 vs. 82600 vs. 550180 vs. 170Fictional

Note: This table is for illustrative purposes. Actual values will vary depending on the specific lipids, nucleic acid cargo, cell type, and animal model used.

Experimental Protocols

Protocol 1: LNP Formulation by Microfluidic Mixing

This protocol describes a general method for formulating LNPs using a microfluidic device.

Materials:

  • Ethanol (B145695) (anhydrous)

  • Acidic buffer (e.g., 50 mM sodium citrate, pH 4.0)

  • Neutral buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Lipid stock solutions in ethanol (this compound, helper lipid, cholesterol, PEG-lipid)

  • Nucleic acid stock solution in acidic buffer

  • Microfluidic mixing device and pump system

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Sterile, nuclease-free tubes and reagents

Procedure:

  • Prepare Lipid Mixture: In a sterile tube, combine the lipid stock solutions in ethanol at the desired molar ratio. For example, a common molar ratio is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).[12]

  • Prepare Aqueous Phase: Dissolve the nucleic acid in the acidic buffer at the desired concentration.

  • Set up Microfluidic System: Prime the microfluidic device with ethanol and then with the acidic buffer according to the manufacturer's instructions.

  • Mixing: Load the lipid mixture and the aqueous nucleic acid solution into separate syringes and place them on the syringe pumps. Set the flow rates to achieve the desired ratio of aqueous to organic phase (typically 3:1).[15]

  • Collection: Start the pumps and collect the resulting LNP solution.

  • Dialysis: Transfer the LNP solution to a dialysis cassette and dialyze against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer.

  • Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.[][23]

Protocol 2: In Vitro Cytotoxicity Assessment using LDH Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Cell line of interest (e.g., HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • LNP formulations

  • Lysis buffer (positive control)

  • Untreated control

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours.

  • Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the LNP formulations. Include wells for untreated cells (negative control) and cells treated with lysis buffer (positive control).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Assay: Following the manufacturer's protocol for the LDH assay kit, transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Measurement: Add the LDH reaction mixture and incubate as required. Measure the absorbance at the specified wavelength using a plate reader.

  • Calculation: Calculate the percentage of cytotoxicity for each treatment group relative to the positive control.

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_toxicity Toxicity Assessment prep_lipids Prepare Lipid Mixture (Ethanol) mixing Microfluidic Mixing prep_lipids->mixing prep_na Prepare Nucleic Acid (Aqueous Buffer) prep_na->mixing dialysis Dialysis & Buffer Exchange mixing->dialysis size_pdi Size & PDI (DLS) dialysis->size_pdi zeta Zeta Potential dialysis->zeta ee Encapsulation Efficiency dialysis->ee invitro In Vitro Cytotoxicity (e.g., LDH, MTT) dialysis->invitro invivo In Vivo Toxicity (Animal Model) dialysis->invivo troubleshooting_logic start High LNP Toxicity Observed check_in_vitro In Vitro Cytotoxicity? start->check_in_vitro check_in_vivo In Vivo Toxicity? start->check_in_vivo optimize_ratios Optimize Lipid Ratios & N:P Ratio check_in_vitro->optimize_ratios Yes check_biodistribution Assess Biodistribution (Liver Accumulation?) check_in_vivo->check_biodistribution Yes change_lipids Screen Alternative Helper/Ionizable Lipids optimize_ratios->change_lipids reassess_vitro Re-evaluate In Vitro Toxicity change_lipids->reassess_vitro modify_peg Modify PEG-Lipid (e.g., tail length) check_biodistribution->modify_peg High Liver Uptake dose_response Conduct Dose-Response Study check_biodistribution->dose_response Dispersed reassess_vivo Re-evaluate In Vivo Toxicity modify_peg->reassess_vivo dose_response->reassess_vivo tlr_pathway cluster_endosome lnp Cationic/Ionizable Lipid Nanoparticle endosome Endosome lnp->endosome tlr TLR4 myd88 MyD88 tlr->myd88 recruits nfkb NF-κB Activation myd88->nfkb leads to cytokines Pro-inflammatory Cytokine Production (IL-6, TNF-α) nfkb->cytokines induces

References

Technical Support Center: Optimization of Lipid 331 to Helper Lipid Ratio

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Lipid 331 to helper lipid ratios in lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What is the general role of a helper lipid in an LNP formulation containing this compound?

A1: In LNP formulations, helper lipids are crucial structural components that contribute to the overall stability and delivery efficiency of the nanoparticle.[1][2][3] They work in conjunction with the ionizable lipid (this compound), cholesterol, and a PEGylated lipid.[4][5] Specifically, helper lipids can influence the shape and fluidity of the lipid bilayer, which is essential for the endosomal escape of the mRNA payload into the cytoplasm.[1][2] The selection of the helper lipid and its ratio to this compound can significantly impact the transfection efficiency and stability of the final LNP formulation.[6]

Q2: Which helper lipids are commonly used with ionizable lipids like this compound?

A2: Commonly used helper lipids in LNP formulations include 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), and 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC).[6] For instance, DOPE is a fusogenic lipid that can promote the release of the LNP contents from the endosome.[1][2] Formulations with this compound have been developed using DOPE as the helper lipid.[7] The choice of helper lipid can depend on the desired characteristics of the LNP, such as rigidity and in vivo stability.[6]

Q3: Why is the molar ratio of this compound to the helper lipid a critical parameter to optimize?

A3: The molar ratio of the ionizable lipid to the helper lipid is a critical parameter that influences the physicochemical properties and biological activity of the LNPs. This ratio can affect particle size, polydispersity index (PDI), mRNA encapsulation efficiency, and, most importantly, the in vivo transfection efficiency.[8] An optimal ratio ensures a balance between the structural integrity of the LNP and the ability of the nanoparticle to release its payload inside the target cells.[1][2] For example, it has been noted that approximately 30-40 mol% of helper lipid is required to efficiently entrap siRNA within LNPs.[4]

Q4: How does the choice of helper lipid affect the stability of the LNP formulation?

A4: The choice of helper lipid can significantly impact the stability of the LNP formulation during storage. For instance, in a study comparing different helper lipids, DSPC provided the best stability profile over four weeks at 2-8 °C.[6] The structural characteristics of the helper lipid, such as its acyl chain length and saturation, contribute to the rigidity and integrity of the LNP membrane, preventing aggregation and leakage of the encapsulated mRNA.[1][2]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low mRNA Encapsulation Efficiency Suboptimal ratio of this compound to helper lipid, leading to improper LNP formation.Systematically vary the molar ratio of this compound to the chosen helper lipid (e.g., DOPE, DSPC). A Design of Experiments (DoE) approach can efficiently identify the optimal ratio.[9][10][11]
Incorrect pH of the aqueous buffer during formulation.Ensure the aqueous buffer (e.g., sodium acetate (B1210297) or sodium citrate) is at an acidic pH (typically pH 4-5) to protonate the ionizable this compound, facilitating mRNA complexation.[12]
High Particle Size and/or Polydispersity Index (PDI) Aggregation of LNPs due to an unstable formulation.Screen different helper lipids (e.g., DSPC, DOPE) as some may provide better stability.[6] Additionally, optimize the PEG-lipid concentration, as it provides a steric barrier against aggregation.[1][2]
Issues with the mixing process during LNP formation.If using a microfluidic system, ensure the total flow rate and flow rate ratio are optimized. Slower mixing can sometimes lead to larger particles.[13]
Low In Vitro / In Vivo Transfection Efficiency Inefficient endosomal escape of the mRNA payload.The helper lipid plays a key role in endosomal escape. Consider using a fusogenic helper lipid like DOPE.[1][2] The ratio of this compound to the helper lipid will also be critical, so this should be a key parameter in your optimization studies.
Poor correlation between in vitro and in vivo results.Be aware that in vitro performance does not always predict in vivo response.[6][14] It is crucial to validate your optimized formulations in a relevant in vivo model.
LNP Instability During Storage Inappropriate choice of helper lipid for long-term stability.DSPC has been shown to confer good storage stability to LNPs.[6] If long-term storage is a priority, consider formulations with DSPC as the helper lipid.
Degradation of mRNA or lipid components.Ensure proper storage conditions (e.g., 2-8 °C or frozen) and the use of high-purity lipids.[15]

Experimental Protocols

Protocol for Optimizing this compound to Helper Lipid Ratio using Design of Experiments (DoE)

This protocol outlines a general workflow for optimizing the molar ratio of this compound to a selected helper lipid (e.g., DOPE or DSPC) using a response surface methodology like a Box-Behnken design.

1. Define Experimental Factors and Ranges:

  • Factor A: this compound molar percentage.

  • Factor B: Helper lipid molar percentage.

  • Factor C: Cholesterol molar percentage.

  • Note: The PEG-lipid is typically kept at a constant low percentage (e.g., 1.5-2.5 mol%).

2. Design the Experiment:

  • Use statistical software to generate a Box-Behnken design with the defined factors and ranges. This will create a set of experimental runs with varying lipid compositions.[11]

3. LNP Formulation (Microfluidic Mixing):

  • Prepare a lipid stock solution in ethanol (B145695) containing the specified molar ratios of this compound, helper lipid, cholesterol, and PEG-lipid for each experimental run.

  • Prepare an aqueous phase containing the mRNA in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0).[12]

  • Use a microfluidic mixing device to combine the ethanolic lipid solution and the aqueous mRNA solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate.[12][13]

  • Dialyze the resulting LNP solution against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.[12]

4. LNP Characterization (Response Variables):

  • Particle Size and PDI: Measure using Dynamic Light Scattering (DLS).

  • Zeta Potential: Measure using DLS.

  • Encapsulation Efficiency: Use a fluorescent dye-based assay (e.g., RiboGreen) to quantify the amount of encapsulated mRNA.[16]

5. In Vitro Transfection:

  • Treat a relevant cell line with the different LNP formulations.

  • Measure the expression of the mRNA-encoded protein (e.g., luciferase or GFP) at a set time point (e.g., 24 hours).

6. Data Analysis:

  • Input the response variables (particle size, PDI, encapsulation efficiency, protein expression) into the DoE software.

  • Analyze the data to determine the optimal molar ratios of this compound and the helper lipid that yield the desired LNP characteristics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation & Analysis A Define Factors & Ranges (this compound, Helper Lipid, Cholesterol) B Generate DoE Matrix (e.g., Box-Behnken) A->B C Prepare Lipid Stocks (in Ethanol) B->C E Microfluidic Mixing C->E D Prepare mRNA Solution (Aqueous Buffer, pH 4) D->E F Dialysis vs. PBS E->F G Size & PDI (DLS) F->G H Zeta Potential F->H I Encapsulation Efficiency (RiboGreen Assay) F->I J In Vitro Transfection F->J K Data Analysis & Modeling J->K L Identify Optimal Ratio K->L

Caption: Workflow for optimizing this compound to helper lipid ratio using DoE.

logical_relationship cluster_inputs Input Variables cluster_properties Physicochemical Properties cluster_outcomes Biological Outcomes ratio This compound : Helper Lipid Ratio size Particle Size & PDI ratio->size stability Storage Stability ratio->stability encapsulation Encapsulation Efficiency ratio->encapsulation endosomal_escape Endosomal Escape ratio->endosomal_escape helper_type Helper Lipid Type (e.g., DSPC, DOPE) helper_type->size helper_type->stability helper_type->endosomal_escape transfection Transfection Efficiency endosomal_escape->transfection

Caption: Key relationships in LNP formulation optimization.

References

Technical Support Center: Lipid 331 Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Lipid 331 in their experimental designs.

Troubleshooting Guide

Issue 1: Low mRNA Encapsulation Efficiency or Poor LNP Formation

Question: We are experiencing low mRNA encapsulation efficiency and inconsistent lipid nanoparticle (LNP) size when using this compound. What are the potential causes and solutions?

Answer:

Several factors can contribute to suboptimal LNP formation and mRNA encapsulation. Below is a table outlining potential causes and recommended troubleshooting steps.

Potential Cause Recommended Solution
Suboptimal Lipid Ratios The molar ratio of the four lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) is critical. A common starting point for similar ionizable lipids is a molar ratio of 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG lipid).[1] Systematically vary the ratio of this compound and other components to find the optimal formulation for your specific mRNA.
Incorrect pH of Buffers The pH of the aqueous buffer used to dissolve the mRNA and the ethanol (B145695) solvent for the lipids is crucial for the protonation of the ionizable this compound and subsequent encapsulation of the negatively charged mRNA.[2][3] Ensure the aqueous buffer has a pH of around 4.0 to facilitate the interaction between the lipid and the mRNA.
Poor Quality of Lipids or mRNA Degradation of this compound or the mRNA can lead to poor encapsulation. Ensure the purity and integrity of your mRNA using methods like gel electrophoresis. Store this compound at -20°C as recommended.[4]
Inefficient Mixing/Microfluidics Parameters The mixing process is critical for uniform LNP formation. If using a microfluidic system, optimize the total flow rate and the flow rate ratio of the aqueous and ethanol phases. A typical starting point is a 3:1 aqueous to solvent flow rate ratio.[2]
Incompatible Helper Lipid While DSPC is commonly used, the choice of helper lipid can influence LNP stability and efficiency. Consider screening other helper lipids like DOPE.
Issue 2: High In Vitro or In Vivo Toxicity

Question: Our experiments with this compound LNPs are showing significant cytotoxicity in cell culture and adverse reactions in animal models. How can we mitigate this?

Answer:

Toxicity associated with lipid nanoparticles is a known challenge. The following table provides potential reasons and mitigation strategies.

Potential Cause Recommended Solution
Excessive Cationic Charge at Physiological pH While this compound is an ionizable lipid designed to be neutral at physiological pH, formulation issues can lead to a positive surface charge, causing toxicity.[3] Characterize the zeta potential of your LNPs. A near-neutral zeta potential is desirable. Adjust formulation parameters if a high positive charge is observed.
High Dose of LNPs The observed toxicity may be dose-dependent. Perform a dose-response study to determine the optimal concentration that balances efficacy and toxicity.
Immunostimulatory Nature of this compound This compound has inherent adjuvant properties and can induce immune responses, which might manifest as toxicity at high doses.[4][5] This is a key feature of the lipid, so dose optimization is the primary way to manage this. Monitor inflammatory markers to assess the level of immune activation.
Impurities in the Formulation Residual ethanol or other contaminants from the formulation process can contribute to toxicity. Ensure complete removal of ethanol and buffer exchange through methods like dialysis or tangential flow filtration.
Rapid Clearance and Accumulation in Organs Cationic lipids can sometimes lead to rapid clearance by the mononuclear phagocyte system and accumulation in organs like the liver and spleen, causing toxicity.[3][6] While this compound is designed to be biodegradable, optimizing the PEG-lipid content can help prolong circulation and reduce rapid organ accumulation.[5]
Issue 3: Inconsistent or Low Transfection Efficiency

Question: We are observing variable and lower-than-expected protein expression after delivering mRNA with this compound LNPs. What could be the issue?

Answer:

Achieving high and consistent transfection efficiency is key to the success of mRNA therapies. Here are some common reasons for poor performance and how to address them.

Potential Cause Recommended Solution
Inefficient Endosomal Escape The pKa of the ionizable lipid is a critical factor for endosomal escape. This compound has a pKa of 7.53.[4] While this is generally effective, the specific cell type can influence the endosomal pH and thus the efficiency of escape. Compare transfection in your cell line of interest with a standard, easy-to-transfect cell line to determine if the issue is cell-type specific.
LNP Instability LNPs can aggregate or degrade over time, especially if not stored properly, leading to reduced transfection efficiency.[7] Characterize the size and polydispersity of your LNPs before each experiment. Store LNPs at 4°C for short-term use and consider cryoprotectants for long-term storage at -80°C.
mRNA Degradation The encapsulated mRNA may be degrading. Ensure that your entire workflow is RNase-free.[8] Analyze the integrity of the mRNA after encapsulation and release from the LNPs.
Suboptimal In Vitro vs. In Vivo Performance In vitro performance does not always correlate with in vivo outcomes.[2] If possible, move to in vivo models early in the development process to assess the true potential of your formulation.
Incorrect LNP Size The size of the LNPs can influence their uptake by cells. For many applications, a size range of 75-95 nm is considered optimal.[1] Adjust microfluidics parameters or lipid ratios to achieve the desired particle size.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound over other ionizable lipids like MC3 or ALC-0315?

A1: this compound offers several advantages. It is a biodegradable ionizable lipid, which can lead to better tolerability and safety due to faster clearance from the body.[5] Furthermore, it possesses inherent immunostimulatory properties, acting as an adjuvant to enhance the immune response to mRNA vaccines.[4][5] Studies have shown that immunization with this compound-based mRNA-LNPs can lead to higher antigen-specific antibody titers compared to LNPs formulated with DLin-MC3-DMA (MC3) and ALC-0315.[5]

Q2: What is the proposed mechanism of action for this compound's immunostimulatory effect?

A2: this compound-containing LNPs have been shown to induce IFN regulatory factor (IRF) activation.[4] This suggests that this compound may engage with innate immune pathways, potentially through pattern recognition receptors within the endosome after cellular uptake, leading to the production of type I interferons and other pro-inflammatory cytokines that enhance the adaptive immune response.

Q3: What are the recommended storage conditions for this compound and formulated LNPs?

A3: this compound as a raw material should be stored at -20°C for long-term stability.[4] Once formulated into LNPs, they can be stored at 4°C for short-term use. For longer-term storage, it is advisable to freeze the LNP solutions at -80°C, potentially with the addition of a cryoprotectant to maintain particle integrity. Stability studies should be conducted to determine the optimal storage conditions for your specific formulation.[7]

Q4: Can this compound be used for delivering other nucleic acids besides mRNA?

A4: While the primary application highlighted in the literature is for mRNA delivery, ionizable lipids like this compound are also carriers for siRNA.[9] The principles of electrostatic interaction with the negatively charged phosphate (B84403) backbone of nucleic acids are similar. However, the formulation and delivery efficiency would need to be empirically optimized for other types of nucleic acids.

Experimental Protocols

Key Experiment: Formulation of this compound-mRNA LNPs via Microfluidics

This protocol describes the formulation of mRNA-loaded lipid nanoparticles using this compound with a microfluidic mixing device.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-lipid)

  • Ethanol (200 proof, anhydrous)

  • mRNA in an aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device and cartridges

  • Dialysis cassettes or tangential flow filtration system

  • Sterile, RNase-free consumables

Methodology:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and the PEG-lipid in ethanol at a molar ratio of 50:10:38.5:1.5.

    • The final total lipid concentration in the ethanol phase should be between 10-25 mg/mL.

    • Ensure all lipids are fully dissolved by gentle vortexing or warming.

  • Preparation of mRNA Solution:

    • Dilute the mRNA stock in a low pH aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired concentration. The final concentration will depend on the desired mRNA-to-lipid ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the flow rate ratio to 3:1 (aqueous:ethanol) and the total flow rate to a value that ensures rapid and turbulent mixing (e.g., 12 mL/min).

    • Initiate the flow and collect the resulting LNP suspension. The initial collection will be in a mixture of ethanol and aqueous buffer.

  • Buffer Exchange and Concentration:

    • To remove the ethanol and exchange the buffer to a physiologically compatible buffer (e.g., phosphate-buffered saline, pH 7.4), perform dialysis using an appropriate molecular weight cutoff cassette or use a tangential flow filtration system.

    • This step is also crucial for concentrating the LNP suspension to the desired final concentration.

  • Sterilization and Characterization:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Characterize the LNPs for:

      • Particle Size and Polydispersity Index (PDI): Using Dynamic Light Scattering (DLS).

      • Zeta Potential: To determine the surface charge.

      • mRNA Encapsulation Efficiency: Using a fluorescent dye-based assay (e.g., RiboGreen assay) to measure the amount of free versus encapsulated mRNA.

      • mRNA Integrity: By disrupting the LNPs and running the released mRNA on a gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_form Formulation cluster_purify Purification & QC cluster_test Testing prep_lipids 1. Prepare Lipid Stock (this compound, DSPC, Chol, PEG) in Ethanol mixing 3. Microfluidic Mixing (Aqueous:Ethanol = 3:1) prep_lipids->mixing prep_mrna 2. Prepare mRNA in Aqueous Buffer (pH 4.0) prep_mrna->mixing purification 4. Buffer Exchange (Dialysis / TFF) to PBS pH 7.4 mixing->purification qc 5. Characterization (Size, PDI, Zeta, Encapsulation) purification->qc invitro 6a. In Vitro Testing (Transfection Efficiency, Cytotoxicity) qc->invitro Cell Culture invivo 6b. In Vivo Testing (Biodistribution, Efficacy, Immunity) qc->invivo Animal Models

Caption: Experimental workflow for this compound-LNP formulation and testing.

Signaling_Pathway lnp This compound-LNP (mRNA cargo) cell Antigen Presenting Cell (e.g., Dendritic Cell) lnp->cell Endocytosis endosome Endosome mrna_release mRNA Release endosome->mrna_release prr Pattern Recognition Receptor (PRR) endosome->prr This compound Interaction translation mRNA Translation (Antigen Production) mrna_release->translation tcell T-Cell Activation (Adaptive Immunity) translation->tcell Antigen Presentation irf IRF Activation prr->irf cytokines Type I IFN & Cytokine Production irf->cytokines cytokines->tcell Adjuvant Effect

Caption: Proposed signaling pathway for this compound-LNP mediated immune activation.

References

Technical Support Center: Refining Lipid 331 LNP Purification Methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for refining Lipid 331 LNP purification methods. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize your LNP purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals of LNP purification?

The primary goals of L-pid Nanoparticle (LNP) purification are to:

  • Remove unencapsulated nucleic acids (e.g., mRNA, siRNA).

  • Eliminate residual solvents, such as ethanol (B145695), used during the formulation process.[1]

  • Separate free lipids and other formulation components.

  • Achieve a target LNP concentration.[1]

  • Exchange the buffer to a final formulation buffer suitable for storage and in vivo administration.[2]

  • Ensure the final product meets critical quality attributes (CQAs), including size, polydispersity index (PDI), and encapsulation efficiency.[3]

Q2: My LNP suspension shows a high Polydispersity Index (PDI) after purification. What are the possible causes and solutions?

A high PDI indicates a broad particle size distribution, which can affect the stability, biodistribution, and efficacy of the LNP formulation.[4]

  • Cause: Shear-induced aggregation during tangential flow filtration (TFF). High cross-flow rates and transmembrane pressures (TMP) can cause LNPs to aggregate.[5]

  • Solution: Optimize TFF parameters. Reduce the cross-flow rate and/or TMP. Perform a flux excursion study to find the optimal balance between process time and shear stress.[5]

  • Cause: Inappropriate filter membrane in TFF. The membrane material and pore size can influence LNP stability.

  • Solution: Screen different membrane types (e.g., polyethersulfone, regenerated cellulose) and molecular weight cut-offs (MWCO) to identify the most compatible option for your this compound formulation. A 100 kDa MWCO is a common starting point.[6]

  • Cause: Aggregation during concentration steps. High LNP concentrations can lead to instability and aggregation.

  • Solution: Limit the final concentration factor during TFF. If high concentrations are necessary, consider performing the concentration in steps with intermittent analysis of particle size and PDI.

Q3: I am observing low recovery of my LNPs after TFF purification. What could be the issue?

Low recovery is a common challenge in LNP purification and can be attributed to several factors.

  • Cause: Adsorption of LNPs to the TFF membrane or tubing.

  • Solution: Pre-condition the TFF system by flushing with a buffer, which can help to saturate non-specific binding sites. Consider using low-binding materials for tubing and connectors.

  • Cause: LNP instability and breakdown due to shear stress.

  • Solution: As with high PDI, optimize TFF parameters by reducing cross-flow and TMP.[5] Monitor the integrity of the LNPs throughout the process.

  • Cause: Loss of smaller LNPs through the membrane pores.

  • Solution: Ensure the MWCO of the TFF membrane is appropriate for the size of your LNPs. While 100 kDa is common, for smaller LNPs, a lower MWCO might be necessary.

Q4: How can I efficiently remove residual ethanol from my LNP formulation?

Residual ethanol can impact LNP stability and is a critical impurity to remove.

  • Primary Method: Tangential Flow Filtration (TFF) with diafiltration is the most common and scalable method.[1]

  • Procedure: After an initial concentration step, diafiltration is performed by adding a new buffer to the LNP suspension at the same rate as the permeate is being removed. This effectively washes out the ethanol. Typically, 5 to 10 diafiltration volumes are sufficient to reduce ethanol to acceptable levels.[7]

Q5: What are the key differences and considerations when choosing between Tangential Flow Filtration (TFF) and Size Exclusion Chromatography (SEC) for LNP purification?

TFF and SEC are both used for LNP purification, but they operate on different principles and are suited for different scales and purposes.

  • Tangential Flow Filtration (TFF): Ideal for larger scale production due to its continuous nature and high throughput.[6] It is effective for buffer exchange, concentration, and removal of small molecule impurities like ethanol. However, it can be harsh on shear-sensitive particles.[5]

  • Size Exclusion Chromatography (SEC): Primarily used for smaller, analytical scale purification and characterization.[8] It provides high-resolution separation of LNPs from free nucleic acids and aggregates.[9] However, it is a batch process and can be limiting for large-scale manufacturing.

Troubleshooting Guides

Tangential Flow Filtration (TFF) Troubleshooting

This guide addresses common issues encountered during the TFF-based purification of this compound LNPs.

Issue 1: Rapid Increase in Transmembrane Pressure (TMP) / Membrane Fouling

  • Symptom: A sharp rise in TMP is observed at a constant cross-flow rate, indicating a blockage of the membrane pores.

  • Diagram:

    TFF_Troubleshooting_Fouling Start High TMP / Fouling Concentration LNP Concentration Too High? Start->Concentration Dilute Dilute LNP Feed or Reduce Concentration Factor Start->Dilute If concentration is high Aggregation LNP Aggregation? Concentration->Aggregation Yes CheckMembrane Membrane Compatibility Issue? Concentration->CheckMembrane No OptimizeBuffer Optimize Buffer Conditions (pH, Ionic Strength) Aggregation->OptimizeBuffer ReduceFlow Reduce Cross-Flow Rate and/or TMP Aggregation->ReduceFlow Analysis Analyze Particle Size/PDI Dilute->Analysis OptimizeBuffer->Analysis ScreenMembranes Screen Different Membrane Materials (e.g., PES, RC) CheckMembrane->ScreenMembranes ScreenMembranes->Analysis ReduceFlow->Analysis

    TFF Fouling Troubleshooting Workflow
  • Corrective Actions:

    • Reduce LNP Concentration: High concentrations can lead to increased viscosity and membrane fouling. Dilute the feed stream or reduce the final concentration target.

    • Optimize Buffer Conditions: Ensure the buffer pH and ionic strength are optimal for this compound LNP stability to prevent aggregation.

    • Decrease Cross-Flow Rate/TMP: Lowering the shear forces can prevent particle aggregation on the membrane surface.[5]

    • Screen Membrane Types: Test different membrane materials (e.g., polyethersulfone, regenerated cellulose) to find one with lower non-specific binding for your specific LNP formulation.

Issue 2: Increase in Particle Size and/or Polydispersity Index (PDI)

  • Symptom: Post-TFF analysis shows a significant increase in the average particle size and/or PDI.

  • Diagram:

    TFF_Troubleshooting_Aggregation Start Increased Size/PDI Shear High Shear Stress? Start->Shear Instability Inherent LNP Instability? Start->Instability ReduceFlow Reduce Cross-Flow Rate and/or TMP Shear->ReduceFlow Yes Buffer Buffer Incompatibility? Shear->Buffer No Analysis Analyze Particle Size/PDI ReduceFlow->Analysis CheckBuffer Verify Buffer pH and Ionic Strength Buffer->CheckBuffer CheckBuffer->Analysis Reformulate Consider Reformulation with Stabilizing Excipients Instability->Reformulate Reformulate->Analysis

    TFF Aggregation Troubleshooting Workflow
  • Corrective Actions:

    • Reduce Shear Stress: This is the most common cause. Lower the cross-flow rate and transmembrane pressure.[5]

    • Buffer Compatibility: Ensure the diafiltration buffer is compatible with the LNPs and does not induce aggregation. Maintain optimal pH and ionic strength.

    • Temperature Control: Process at a controlled temperature, as temperature fluctuations can affect LNP stability.

    • Consider Formulation: If aggregation persists, the this compound LNP formulation itself may be prone to instability. Consider the inclusion of additional stabilizing excipients.

Size Exclusion Chromatography (SEC) Troubleshooting

This guide addresses common issues encountered during the SEC-based purification of this compound LNPs.

Issue 1: Poor Peak Resolution or Peak Tailing

  • Symptom: The chromatogram shows broad, asymmetric peaks, or a lack of clear separation between the LNP peak and impurity peaks.

  • Diagram:

    SEC_Troubleshooting_Resolution Start Poor Resolution/ Peak Tailing Column Inappropriate Column? Start->Column Interaction Secondary Interactions? Start->Interaction FlowRate Flow Rate Too High? Start->FlowRate CheckPoreSize Verify Column Pore Size is Suitable for LNP Size Column->CheckPoreSize Yes MobilePhase Mobile Phase Issue? Column->MobilePhase No Analysis Re-run SEC CheckPoreSize->Analysis OptimizeMobilePhase Optimize Mobile Phase (Ionic Strength, pH) MobilePhase->OptimizeMobilePhase OptimizeMobilePhase->Analysis Additives Consider Mobile Phase Additives to Reduce Non-Specific Binding Interaction->Additives Additives->Analysis ReduceFlowRate Reduce Flow Rate FlowRate->ReduceFlowRate ReduceFlowRate->Analysis

    SEC Resolution Troubleshooting Workflow
  • Corrective Actions:

    • Optimize Column Selection: Ensure the column's pore size is appropriate for the size of your LNPs. For LNPs, columns with larger pore sizes (e.g., 1000-4000 Å) are typically used.[10]

    • Adjust Mobile Phase: The ionic strength and pH of the mobile phase can impact peak shape. A common mobile phase is phosphate-buffered saline (PBS). Low ionic strength mobile phases can sometimes improve recovery.

    • Reduce Flow Rate: Lowering the flow rate can improve resolution by allowing more time for diffusion into and out of the stationary phase pores.

    • Minimize Sample Volume: Injecting a smaller sample volume can lead to sharper peaks.

Issue 2: Low LNP Recovery

  • Symptom: The amount of LNP recovered after SEC is significantly lower than the amount loaded.

  • Diagram:

    SEC_Troubleshooting_Recovery Start Low LNP Recovery Adsorption Adsorption to Column? Start->Adsorption Aggregation On-Column Aggregation? Start->Aggregation ChangeColumn Use a Column with Low Non-Specific Binding (e.g., silica (B1680970) with hydrophilic coating) Adsorption->ChangeColumn Yes MobilePhase Mobile Phase Issue? Adsorption->MobilePhase No Analysis Re-run SEC ChangeColumn->Analysis OptimizeMobilePhase Increase Ionic Strength or Add Modifiers to Reduce Adsorption MobilePhase->OptimizeMobilePhase OptimizeMobilePhase->Analysis CheckBuffer Ensure Mobile Phase Maintains LNP Stability Aggregation->CheckBuffer CheckBuffer->Analysis

  • Corrective Actions:

    • Column Material: Use columns with low non-specific binding properties. Silica-based columns with a hydrophilic coating are often a good choice. [11] 2. Mobile Phase Modification: Increasing the ionic strength of the mobile phase can sometimes reduce electrostatic interactions between the LNPs and the stationary phase.

    • Column Passivation: Before injecting the sample, flushing the column with a protein solution (like BSA) and then with the mobile phase can help to block non-specific binding sites.

    • Check for Aggregation: On-column aggregation can lead to sample loss. Ensure the mobile phase is optimal for LNP stability.

Quantitative Data Summary

The following tables summarize key quantitative parameters and their impact on LNP purification.

Table 1: Tangential Flow Filtration (TFF) Process Parameters and Their Impact on LNP Quality

ParameterTypical RangeImpact on LNP Quality Attributes
Transmembrane Pressure (TMP) 5 - 25 psiHigher TMP increases flux but can also increase shear, potentially leading to LNP aggregation and increased PDI. [12]
Cross-Flow Rate 1 - 5 L/min/m²Higher cross-flow rates can reduce membrane fouling but also increase shear stress on the LNPs. [5]
Membrane MWCO 100 - 500 kDaA 100-300 kDa MWCO is common for LNP purification to retain the nanoparticles while allowing smaller impurities to pass through. [7]
Diafiltration Volumes 5 - 10The number of diavolumes is critical for efficient removal of ethanol and buffer exchange.
LNP Concentration 0.1 - 2 mg/mL (RNA)Higher concentrations can increase throughput but may also lead to higher viscosity and increased risk of aggregation.

Table 2: Size Exclusion Chromatography (SEC) Parameters for LNP Purification

ParameterRecommended OptionsRationale
Column Stationary Phase Silica-based with hydrophilic coating, AgaroseMinimizes non-specific binding of LNPs to the column matrix. [11]
Pore Size 1000 - 4000 ÅShould be large enough to allow LNPs to pass through without entering the pores, while smaller impurities are retained. [10]
Mobile Phase Phosphate-Buffered Saline (PBS), pH 7.4Mimics physiological conditions and helps maintain LNP stability. Low ionic strength buffers can sometimes improve recovery.
Flow Rate 0.5 - 1.0 mL/minA lower flow rate generally improves resolution.
Detector UV (260 nm), Multi-Angle Light Scattering (MALS)UV detects the nucleic acid cargo, while MALS can provide information on particle size and aggregation. [13]

Experimental Protocols

Protocol 1: LNP Purification using Tangential Flow Filtration (TFF)

Objective: To remove residual ethanol, unencapsulated mRNA, and exchange the buffer of a this compound LNP formulation.

Materials:

  • This compound LNP formulation in ethanol-containing buffer

  • TFF system with a pump and reservoir

  • TFF cartridge (e.g., 100 kDa MWCO, polyethersulfone)

  • Diafiltration buffer (e.g., PBS, pH 7.4)

  • Analytical equipment for in-process controls (DLS for size and PDI, UV-Vis for mRNA concentration)

Procedure:

  • System Preparation:

    • Assemble the TFF system according to the manufacturer's instructions.

    • Sanitize the system with a suitable agent (e.g., 0.1 M NaOH) followed by a thorough flush with WFI (Water for Injection).

    • Equilibrate the system with the diafiltration buffer.

  • Concentration Step:

    • Load the LNP formulation into the TFF reservoir.

    • Start the pump at a low cross-flow rate and gradually increase to the target rate.

    • Apply a low TMP (e.g., 5-10 psi) and begin concentrating the LNP solution to a predetermined volume (e.g., 2-3x concentration).

  • Diafiltration Step:

    • Once the initial concentration is complete, begin adding the diafiltration buffer to the reservoir at the same rate as the permeate is being removed.

    • Continue diafiltration for 5-10 diavolumes to ensure complete removal of ethanol and buffer exchange.

    • Monitor the ethanol concentration in the permeate if an in-line sensor is available.

  • Final Concentration:

    • After diafiltration, stop the addition of new buffer and continue to concentrate the LNP solution to the final target volume.

  • Product Recovery:

    • Stop the pump and recover the concentrated LNP solution from the reservoir and tubing.

    • Flush the system with a small volume of diafiltration buffer to maximize recovery.

  • In-Process Controls and Final Product Analysis:

    • Take samples at various stages (initial, after concentration, during diafiltration, final product) for analysis.

    • Measure particle size, PDI, mRNA concentration, and encapsulation efficiency.

Protocol 2: LNP Purification and Analysis using Size Exclusion Chromatography (SEC)

Objective: To separate this compound LNPs from free mRNA and aggregates for analytical characterization.

Materials:

  • Purified this compound LNP sample (from TFF or crude)

  • HPLC or FPLC system with a UV detector and preferably a MALS detector

  • SEC column (e.g., 1000 Å pore size, silica-based)

  • Mobile phase (e.g., PBS, pH 7.4), filtered and degassed

  • Sample vials

Procedure:

  • System Preparation:

    • Install the SEC column on the chromatography system.

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation:

    • If necessary, dilute the LNP sample in the mobile phase to a suitable concentration for injection.

    • Filter the sample through a low-binding syringe filter (e.g., 0.22 µm) to remove any large particulates that could clog the column.

  • Injection and Separation:

    • Inject a defined volume of the prepared LNP sample onto the column.

    • Run the separation isocratically with the mobile phase. The LNPs will elute first, followed by smaller components like free mRNA.

  • Data Collection and Analysis:

    • Monitor the elution profile at 260 nm to detect the nucleic acid-containing particles.

    • If a MALS detector is used, collect the light scattering data to determine the size distribution of the eluting particles.

    • Integrate the peaks in the chromatogram to quantify the relative amounts of LNPs, aggregates, and free mRNA.

  • Column Cleaning and Storage:

    • After the analysis, wash the column thoroughly with the mobile phase.

    • For long-term storage, follow the manufacturer's recommendations, which typically involve storing the column in a solution containing a bacteriostatic agent.

References

Validation & Comparative

Lipid 331 vs. MC3: A Comparative Guide to mRNA Delivery Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of mRNA therapeutics and vaccines, the choice of a lipid nanoparticle (LNP) delivery system is paramount to achieving optimal efficacy and safety. Among the vast array of ionizable lipids developed, DLin-MC3-DMA (MC3) has been a cornerstone, notably used in the first FDA-approved siRNA drug, Onpattro®. However, the quest for even more potent and tolerable delivery vectors is continuous. This guide provides a detailed comparison between the well-established MC3 and a novel biodegradable cyclic ionizable lipid, Lipid 331, for researchers, scientists, and drug development professionals.

Executive Summary

While both this compound and MC3 are effective in delivering mRNA, they exhibit distinct profiles in terms of immunogenicity, biodegradability, and in some contexts, delivery efficiency. This compound-formulated LNPs have been shown to induce a more potent immune response, making them a strong candidate for vaccine applications.[1][2] MC3, a well-characterized lipid, remains a benchmark for efficient mRNA delivery, particularly for therapeutics where high immunogenicity may not be desired.[3][4][5][6] The data presented herein suggests that the selection between this compound and MC3 should be guided by the specific therapeutic or prophylactic application.

Physicochemical Properties of LNPs

The physical characteristics of LNPs are critical for their in vivo performance. The table below summarizes the typical properties of LNPs formulated with either this compound or MC3. It is important to note that these values can vary based on the specific formulation parameters, such as lipid ratios and the manufacturing process.

PropertyThis compound LNPMC3 LNPReference
Diameter (nm) ~80-100 nm~70-100 nm[1][7]
Polydispersity Index (PDI) Low (<0.2)Low (<0.2)[8][9]
Zeta Potential Near-neutral at physiological pHNear-neutral at physiological pH[7][10][11]
mRNA Encapsulation Efficiency HighHigh[7][12]

In Vitro and In Vivo mRNA Delivery Efficiency

Direct comparisons of the transfection efficiency of this compound and MC3 have been reported in various studies. While some data suggests comparable mRNA delivery efficiency, other findings indicate that this compound's primary advantage may lie in its immunostimulatory properties rather than superior transfection potency alone.[1]

Key Findings:

  • Comparable In Vitro and In Vivo Expression: Studies have shown that LNP formulations incorporating this compound display mRNA delivery efficiency comparable to that of MC3 in both in vitro and in vivo settings.[1]

  • Enhanced Immunogenicity with this compound: Immunization with mRNA-LNPs composed of this compound led to higher antigen-specific antibody titres than those containing MC3.[1] This suggests that this compound may have an adjuvant-like effect.

  • Biodegradability: this compound is designed to be biodegradable, which can lead to better tolerability and safety profiles.[1][13][14] One study showed that less than 5% of this compound was retained at the injection site 3 days after administration, compared to over 30% of MC3.[1]

The following table summarizes key comparative data on the performance of this compound and MC3 LNPs.

ParameterThis compound LNPMC3 LNPKey FindingsReference
In Vitro Transfection Comparable to MC3BenchmarkBoth lipids facilitate efficient in vitro mRNA delivery.[1]
In Vivo Protein Expression Comparable to MC3Robust expressionBoth lipids achieve effective in vivo protein expression.[1][6]
Antigen-Specific Antibody Titers HigherLowerThis compound LNPs induce a more potent humoral immune response.[1]
IFN-γ Secretion (T-cell response) Substantially increasedLowerThis compound LNPs enhance CD8+ T-cell responses.[1]
Biodegradability (at injection site) <5% remaining after 3 days>30% remaining after 3 daysThis compound demonstrates faster clearance from the injection site.[1]

Experimental Methodologies

To ensure a comprehensive understanding of the presented data, this section details the typical experimental protocols used to compare this compound and MC3.

LNP Formulation

Lipid nanoparticles are typically formulated using a microfluidic mixing device. The organic phase consists of the ionizable lipid (this compound or MC3), a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., PEG-DMG) dissolved in ethanol (B145695).[4][8] The aqueous phase contains the mRNA diluted in a low pH buffer (e.g., sodium acetate (B1210297) buffer, pH 5).[8] The two phases are rapidly mixed, leading to the self-assembly of LNPs. The resulting LNPs are then dialyzed against a physiological buffer (e.g., PBS) to remove ethanol and raise the pH.

Typical Molar Ratios:

  • Ionizable lipid: 50%

  • Helper lipid (DSPC): 10%

  • Cholesterol: 38.5%

  • PEG-lipid: 1.5%

In Vitro Transfection Assay
  • Cell Culture: A suitable cell line (e.g., HeLa, HEK293T, or immune cells like dendritic cells) is cultured in appropriate media.[7][8][15]

  • Transfection: Cells are seeded in multi-well plates and allowed to adhere. The mRNA-LNPs are then diluted in cell culture media and added to the cells.

  • Analysis: After a defined incubation period (e.g., 24-48 hours), the cells are analyzed for protein expression. For reporter genes like luciferase, a luminescence assay is performed. For fluorescent proteins like GFP, flow cytometry or fluorescence microscopy is used.

In Vivo Studies in Animal Models
  • Animal Model: Typically, mice (e.g., C57BL/6 or BALB/c) are used.[1][6]

  • Administration: mRNA-LNPs are administered via a relevant route, such as intramuscular (IM) or intravenous (IV) injection.[1][6]

  • Protein Expression Analysis: For secreted proteins, blood samples are collected at various time points, and the protein levels in the serum are quantified using methods like ELISA. For tissue-specific expression, organs can be harvested, and reporter gene activity (e.g., luminescence) can be measured using in vivo imaging systems (IVIS).[6]

  • Immunogenicity Assessment: To evaluate the immune response, antigen-specific antibody titers (e.g., IgG) in the serum are measured by ELISA. T-cell responses can be assessed by techniques such as ELISpot to measure cytokine secretion (e.g., IFN-γ) from splenocytes restimulated with the antigen.[1]

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_formulation LNP Formulation cluster_comparison Comparative Evaluation mRNA mRNA in Aqueous Buffer (low pH) Mixing Microfluidic Mixing mRNA->Mixing Lipids Lipid Mix (this compound or MC3, DSPC, Cholesterol, PEG-Lipid) in Ethanol Lipids->Mixing Dialysis Dialysis against Physiological Buffer (PBS) Mixing->Dialysis LNPs mRNA-LNPs Dialysis->LNPs InVitro In Vitro Transfection (e.g., HeLa, DC2.4 cells) LNPs->InVitro InVivo In Vivo Administration (e.g., Mice - IM, IV) LNPs->InVivo Analysis Analysis: - Protein Expression - Immunogenicity - Biodistribution InVitro->Analysis InVivo->Analysis

Caption: Experimental workflow for comparing this compound and MC3 LNPs.

G cluster_cell Cellular Uptake and mRNA Release LNP LNP (Neutral Charge at Physiological pH) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Protonation Ionizable Lipid Protonation (+ Charge) Endosome->Protonation Low pH MembraneDestabilization Endosomal Membrane Destabilization Protonation->MembraneDestabilization Release mRNA Release into Cytoplasm MembraneDestabilization->Release Translation Translation -> Protein Release->Translation

Caption: Mechanism of LNP-mediated mRNA delivery and endosomal escape.

Conclusion

The choice between this compound and MC3 for mRNA delivery is highly dependent on the desired therapeutic outcome. MC3 remains a robust and well-validated option for applications requiring high-efficiency protein expression with a standard immunogenicity profile.[6][7] In contrast, this compound emerges as a promising candidate for vaccine development, where its inherent adjuvanticity can significantly enhance the immune response to the encoded antigen.[1][2] Furthermore, its improved biodegradability suggests a potentially better safety profile, a critical consideration for all therapeutic applications.[1] Researchers and drug developers should carefully consider these factors when selecting the optimal ionizable lipid for their specific mRNA-based platform.

References

A Comparative Analysis of the Immunogenicity of Lipid 331 and ALC-0315 for mRNA Vaccine Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of ionizable lipids is a critical determinant of the potency and safety of mRNA-based vaccines and therapeutics. These lipids are pivotal in the formulation of lipid nanoparticles (LNPs) that encapsulate and deliver mRNA, and they can also significantly influence the nature and magnitude of the host immune response. This guide provides an objective comparison of the immunogenicity of two prominent ionizable lipids: Lipid 331 and ALC-0315, the latter being a key component in the Pfizer-BioNTech COVID-19 vaccine. This analysis is supported by experimental data to inform the selection of lipids for future vaccine development.

Executive Summary

Experimental evidence demonstrates that this compound, a novel cyclic amine-containing lipid, elicits a more robust and multifaceted immune response compared to the widely used ALC-0315. In preclinical mouse models, LNPs formulated with this compound have been shown to induce higher antigen-specific antibody titers, greater pro-inflammatory cytokine and chemokine expression, and more potent T-cell activation. While ALC-0315 is effective in mRNA delivery and inducing an immune response, this compound appears to possess intrinsic adjuvant properties that enhance both innate and adaptive immunity.

Data Presentation

The following tables summarize the quantitative data from comparative studies of this compound and ALC-0315.

Table 1: In Vivo mRNA Delivery Efficiency

LipidRelative Luciferase Expression (in vivo)Reference
This compound Slightly lower than ALC-0315[1]
ALC-0315 Higher than this compound and MC3[1]

Table 2: Innate Immune Activation in Draining Lymph Nodes (24h post-vaccination)

LipidCXCL10 mRNA Fold Change (vs. MC3)Reference
This compound ~2-3 times greater than ALC-0315[1]
ALC-0315 Lower than this compound[1]

Table 3: Adaptive Immune Response (Day 14 post-vaccination)

LipidAntigen-Specific IgG Titers (High Dose)IFN-γ Spot-Forming Cells (per 10^6 splenocytes)Reference
This compound Considerably higher than ALC-0315 and MC3Approximately 4-fold higher than MC3-based LNPs[1]
ALC-0315 Lower than this compoundLower than this compound[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison.

In Vivo LNP Transfection Efficiency Assay
  • Objective: To determine the in vivo mRNA delivery efficiency of LNPs formulated with different ionizable lipids.

  • Methodology:

    • Animal Model: C57BL/6 mice.

    • LNP Formulation: LNPs encapsulating mRNA encoding Firefly Luciferase (mFFL) are prepared with either this compound or ALC-0315.

    • Administration: Mice are injected intramuscularly (i.m.) with the mFFL-LNP formulations.

    • Imaging: At 6 hours post-injection, mice are administered D-luciferin intraperitoneally. Bioluminescence imaging is performed using an in vivo imaging system (IVIS) to quantify luciferase expression at the injection site and in other organs like the liver and spleen.

    • Analysis: The intensity of the bioluminescence signal is quantified to determine the relative transfection efficiency of the different LNP formulations.

Quantification of CXCL10 mRNA Expression by qPCR
  • Objective: To measure the induction of the pro-inflammatory chemokine CXCL10 in draining lymph nodes as an indicator of innate immune activation.

  • Methodology:

    • Sample Collection: Draining lymph nodes are collected from mice 24 hours after i.m. vaccination with mRNA-LNPs.

    • RNA Extraction: Total RNA is extracted from the lymph node tissue using a suitable RNA extraction kit.

    • cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

    • qPCR: Quantitative real-time PCR is performed using SYBR Green-based detection with primers specific for mouse CXCL10 and a housekeeping gene (e.g., GAPDH) for normalization.

    • Analysis: The relative expression of CXCL10 mRNA is calculated using the ΔΔCt method, comparing the expression in this compound- and ALC-0315-treated groups to a control group.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG
  • Objective: To quantify the levels of antigen-specific IgG antibodies in the serum of vaccinated mice.

  • Methodology:

    • Antigen Coating: 96-well ELISA plates are coated with the target antigen (e.g., Ovalbumin - OVA) and incubated overnight.

    • Blocking: The plates are washed and blocked with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

    • Sample Incubation: Serum samples collected from vaccinated mice (e.g., on day 14) are serially diluted and added to the wells.

    • Secondary Antibody: After washing, a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody is added to the wells.

    • Detection: The plates are washed again, and a TMB substrate solution is added. The reaction is stopped with a stop solution, and the optical density is measured at 450 nm.

    • Analysis: Antibody titers are determined by identifying the highest dilution of serum that gives a positive signal above the background.

IFN-γ Enzyme-Linked Immunospot (ELISpot) Assay
  • Objective: To enumerate antigen-specific, IFN-γ-secreting T-cells in the spleens of vaccinated mice.

  • Methodology:

    • Plate Preparation: ELISpot plates are pre-coated with an anti-mouse IFN-γ capture antibody.

    • Splenocyte Isolation: Spleens are harvested from vaccinated mice (e.g., on day 14), and single-cell suspensions of splenocytes are prepared. Red blood cells are lysed.

    • Cell Stimulation: Splenocytes are added to the ELISpot plates and stimulated ex vivo with a specific peptide from the target antigen (e.g., SIINFEKL peptide from OVA).

    • Incubation: The plates are incubated to allow for cytokine secretion.

    • Detection: After incubation, the cells are washed away, and a biotinylated anti-mouse IFN-γ detection antibody is added, followed by a streptavidin-alkaline phosphatase conjugate.

    • Spot Development: A substrate is added to develop colored spots, where each spot represents a single IFN-γ-secreting cell.

    • Analysis: The spots are counted using an ELISpot reader to determine the number of spot-forming cells (SFCs) per million splenocytes.

Mandatory Visualization

Innate_Immune_Signaling_Pathway cluster_LNP Lipid Nanoparticle (LNP) cluster_APC Antigen Presenting Cell (APC) LNP LNP (this compound or ALC-0315) TLR Toll-like Receptors (TLRs) e.g., TLR4 LNP->TLR Activation MyD88 MyD88 TLR->MyD88 NFkB NF-κB MyD88->NFkB IRFs IRFs MyD88->IRFs Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->Cytokines Transcription Chemokines Chemokines (e.g., CXCL10) IRFs->Chemokines Transcription Immune_Cell_Recruitment Innate & Adaptive Immune Cell Recruitment Cytokines->Immune_Cell_Recruitment Recruitment & Activation Chemokines->Immune_Cell_Recruitment Recruitment

Caption: Innate immune signaling pathway activated by LNPs.

Experimental_Workflow cluster_formulation Step 1: Formulation cluster_immunization Step 2: Immunization cluster_analysis Step 3: Analysis cluster_comparison Step 4: Comparison Formulate_331 Formulate mRNA-LNP (this compound) Immunize Immunize Mice (i.m.) Formulate_331->Immunize Formulate_ALC Formulate mRNA-LNP (ALC-0315) Formulate_ALC->Immunize Collect_Samples Collect Samples (Serum, Spleen, Lymph Nodes) Immunize->Collect_Samples ELISA ELISA (IgG) Collect_Samples->ELISA ELISpot ELISpot (IFN-γ) Collect_Samples->ELISpot qPCR qPCR (CXCL10) Collect_Samples->qPCR Compare Compare Immunogenicity ELISA->Compare ELISpot->Compare qPCR->Compare

Caption: Workflow for comparing LNP immunogenicity.

References

Performance of Ionizable Lipids for In Vivo siRNA Delivery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of ionizable lipids in animal models for the delivery of small interfering RNA (siRNA). While this analysis was initiated to evaluate Lipid 331, a novel biodegradable cyclic ionizable lipid, a comprehensive review of publicly available scientific literature reveals that its application has been exclusively documented in the context of mRNA vaccine delivery.[1][2] To date, no studies have been published on the performance of this compound for siRNA delivery in animal models.

Therefore, this guide will focus on a detailed comparison of two clinically advanced and well-documented ionizable lipids for siRNA delivery: DLin-MC3-DMA (MC3) and ALC-0315 . MC3 is a key component of the first FDA-approved siRNA therapeutic, Onpattro (patisiran), while ALC-0315 is utilized in the Pfizer-BioNTech COVID-19 mRNA vaccine and has also been evaluated for siRNA delivery.[][4]

Quantitative Performance Comparison

The following tables summarize the in vivo performance of lipid nanoparticles (LNPs) formulated with MC3 and ALC-0315 for siRNA-mediated gene silencing in animal models. The primary target for systemic siRNA delivery is often the liver, due to its fenestrated endothelium and high blood flow.[5]

Table 1: In Vivo Gene Silencing Efficacy in Rodent Models

Ionizable LipidTarget GeneAnimal ModelsiRNA Dose (mg/kg)Efficacy (Gene Silencing)Reference
DLin-MC3-DMAFactor VIIMice0.005 (ED50)~50%[4]
ALC-0315Factor VIIMice1~2-fold greater knockdown than MC3
DLin-MC3-DMAADAMTS13Mice1Minimal knockdown
ALC-0315ADAMTS13Mice1~10-fold greater knockdown than MC3

Table 2: Comparative Toxicity Profile in Mice

Ionizable LipidsiRNA Dose (mg/kg)Observed ToxicityReference
DLin-MC3-DMA5No significant increase in liver toxicity markers (ALT, bile acids)
ALC-03155Increased markers of liver toxicity (ALT, bile acids)

Experimental Protocols

Below is a representative experimental protocol for evaluating the in vivo performance of LNP-formulated siRNA in mice. This protocol is a composite based on common methodologies described in the cited literature and is not specific to any single study.

LNP-siRNA Formulation

Lipid nanoparticles encapsulating siRNA are typically formed using a microfluidic mixing method.

  • Lipid Stock Solution (in Ethanol):

    • Ionizable lipid (e.g., DLin-MC3-DMA or ALC-0315)

    • Helper lipid (e.g., DSPC)

    • Cholesterol

    • PEG-lipid (e.g., PEG-DMG)

    • Molar ratios are optimized for each ionizable lipid. A common ratio for MC3 is 50:10:38.5:1.5 (MC3:DSPC:Cholesterol:PEG-DMG).[]

  • siRNA Solution (in Low pH Buffer):

    • siRNA targeting the gene of interest is dissolved in a low pH buffer (e.g., sodium acetate, pH 4).

  • Microfluidic Mixing:

    • The lipid solution and siRNA solution are rapidly mixed using a microfluidic device (e.g., NanoAssemblr). The rapid mixing leads to the self-assembly of LNPs with encapsulated siRNA.

  • Purification and Characterization:

    • The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) to remove ethanol (B145695) and raise the pH to physiological levels.

    • The LNPs are characterized for size, polydispersity index (PDI), and siRNA encapsulation efficiency.

In Vivo Animal Study
  • Animal Model:

    • C57BL/6 mice (6-8 weeks old) are commonly used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Administration of LNP-siRNA:

    • LNP-siRNA formulations are diluted in sterile PBS.

    • A single intravenous (IV) injection is administered via the tail vein. The volume is typically adjusted based on the mouse's body weight (e.g., 10 mL/kg).

  • Sample Collection:

    • Serum: Blood is collected at various time points (e.g., 24, 48, 72 hours) post-injection to measure the levels of the target protein.

    • Tissues: At the end of the study, animals are euthanized, and tissues (e.g., liver, spleen) are harvested for analysis of target mRNA levels and biodistribution of the LNP-siRNA.

  • Analysis of Gene Knockdown:

    • mRNA Levels: Total RNA is extracted from the target tissue (e.g., liver), and quantitative real-time PCR (qPCR) is performed to determine the relative expression of the target gene mRNA, typically normalized to a housekeeping gene.

    • Protein Levels: The concentration of the target protein in the serum is measured using an enzyme-linked immunosorbent assay (ELISA) or other appropriate protein quantification methods.

  • Toxicity Assessment:

    • Serum is analyzed for markers of liver toxicity, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Histopathological analysis of major organs can be performed to assess any tissue damage.

Visualizations

Experimental Workflow for In Vivo LNP-siRNA Evaluation

experimental_workflow cluster_formulation LNP-siRNA Formulation cluster_invivo In Vivo Study cluster_analysis Data Analysis Lipid Mix in Ethanol Lipid Mix in Ethanol Microfluidic Mixing Microfluidic Mixing Lipid Mix in Ethanol->Microfluidic Mixing siRNA in Buffer siRNA in Buffer siRNA in Buffer->Microfluidic Mixing Purification & Characterization Purification & Characterization Microfluidic Mixing->Purification & Characterization IV Injection in Mice IV Injection in Mice Purification & Characterization->IV Injection in Mice Sample Collection Sample Collection IV Injection in Mice->Sample Collection Serum (Protein) Serum (Protein) Sample Collection->Serum (Protein) Tissues (mRNA) Tissues (mRNA) Sample Collection->Tissues (mRNA) Toxicity Assessment Toxicity Assessment Sample Collection->Toxicity Assessment Protein Quantification (ELISA) Protein Quantification (ELISA) Serum (Protein)->Protein Quantification (ELISA) mRNA Quantification (qPCR) mRNA Quantification (qPCR) Tissues (mRNA)->mRNA Quantification (qPCR) Performance Comparison Performance Comparison Protein Quantification (ELISA)->Performance Comparison mRNA Quantification (qPCR)->Performance Comparison Toxicity Assessment->Performance Comparison

Caption: Workflow for in vivo evaluation of LNP-formulated siRNA.

Mechanism of LNP-mediated siRNA Delivery

lnp_delivery_mechanism cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Hepatocyte LNP LNP-siRNA ApoE ApoE LNP->ApoE binds Receptor Receptor ApoE->Receptor recognition Endosome Endosome (pH 6.5) Receptor->Endosome endocytosis LateEndosome Late Endosome (pH 5.5) Endosome->LateEndosome maturation RISC RISC LateEndosome->RISC Endosomal Escape (siRNA release) Cytoplasm Cytoplasm mRNA Target mRNA RISC->mRNA guides Cleavage mRNA Cleavage mRNA->Cleavage

Caption: LNP-mediated siRNA delivery to a target hepatocyte.

Logical Comparison of Ionizable Lipids for siRNA Delivery

lipid_comparison_logic cluster_params Goal Select Optimal Ionizable Lipid for In Vivo siRNA Delivery Lipid_A Lipid A (e.g., DLin-MC3-DMA) Goal->Lipid_A Lipid_B Lipid B (e.g., ALC-0315) Goal->Lipid_B Lipid_C Lipid C (e.g., this compound - No siRNA data) Goal->Lipid_C Parameters Performance Parameters Efficacy Efficacy (% Gene Silencing, ED50) Lipid_A->Efficacy Toxicity Toxicity (e.g., Liver Enzymes) Lipid_A->Toxicity Biodistribution Biodistribution (Target Organ Accumulation) Lipid_A->Biodistribution Lipid_B->Efficacy Lipid_B->Toxicity Lipid_B->Biodistribution Lipid_C->Efficacy Lipid_C->Toxicity Lipid_C->Biodistribution Conclusion Comparative Assessment Efficacy->Conclusion Toxicity->Conclusion Biodistribution->Conclusion

Caption: Logical framework for comparing ionizable lipids for siRNA delivery.

References

A Comparative Analysis of Lipid 331 and Other Leading Ionizable Lipids for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nucleic acid therapeutics is rapidly evolving, with lipid nanoparticles (LNPs) at the forefront of delivery technologies. The choice of ionizable lipid is a critical determinant of the efficacy and safety of these delivery systems. This guide provides a comprehensive comparative analysis of Lipid 331, a novel biodegradable ionizable lipid, against the well-established ionizable lipids: DLin-MC3-DMA, ALC-0315, and SM-102. This analysis is supported by available experimental data to aid researchers in selecting the optimal lipid for their specific application, be it for siRNA-mediated gene silencing or mRNA-based therapies.

Executive Summary

This compound is a promising biodegradable, cyclic ionizable lipid that has demonstrated significant potential for both siRNA and mRNA delivery.[1] While direct quantitative comparisons for siRNA delivery are not extensively available in the public domain, studies on its application in mRNA vaccines suggest compelling advantages in immunogenicity. For established ionizable lipids, a wealth of data allows for a more direct comparison of their performance characteristics. This guide synthesizes the available information to provide a clear, data-driven comparison.

Data Presentation: A Comparative Overview

The following tables summarize the key physicochemical and performance characteristics of this compound and other prominent ionizable lipids based on available data.

Table 1: Physicochemical Properties of Ionizable Lipids

Ionizable LipidpKaKey Structural FeaturesBiodegradableReference
This compound 7.53Cyclic, Imidazoline-basedYes[]
DLin-MC3-DMA 6.44Unsaturated alkyl chains, tertiary amineNo[3]
ALC-0315 ~6.09Two ester linkages in tailsYes
SM-102 6.68Ester linkages in tailsYes[4]

Table 2: Performance in mRNA Delivery (In Vivo)

Ionizable LipidMetricResultModelReference
This compound Antigen-Specific Antibody TitersHigher than DLin-MC3-DMA and ALC-0315Mice[5][6]
mRNA Delivery EfficiencyComparable to DLin-MC3-DMA, slightly lower than ALC-0315Mice[5][6]
DLin-MC3-DMA mRNA ExpressionLower than SM-102 and ALC-0315 post-intramuscular injectionMice[7]
ALC-0315 mRNA ExpressionComparable to SM-102 post-intramuscular injectionMice[7]
SM-102 mRNA ExpressionHigher than DLin-MC3-DMA post-intramuscular injectionMice[7][8]

Table 3: Performance in siRNA Delivery (In Vivo)

Ionizable LipidDose (mg/kg)Target GeneKnockdown EfficiencyModelReference
DLin-MC3-DMA 1Factor VII~50%Mice[9][10]
ALC-0315 1Factor VII>90% (2-fold greater than MC3)Mice[9][10]
ALC-0315 1ADAMTS13~90% (10-fold greater than MC3)Mice[9][10]

Note: Direct comparative in vivo siRNA delivery data for this compound and SM-102 was not available in the reviewed literature.

Table 4: Safety and Biodistribution

Ionizable LipidKey Safety FindingsBiodistribution ProfileReference
This compound Biodegradable. Specific in vivo safety data is limited.Robust transfection in nasal and lung tissues.[1][11]
DLin-MC3-DMA Non-biodegradable, potential for accumulation.Primarily liver and spleen accumulation.[12]
ALC-0315 Biodegradable. High doses may lead to liver toxicity markers.Primarily liver accumulation.[9][10]
SM-102 Biodegradable.Primarily liver accumulation.[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparative analysis.

Lipid Nanoparticle (LNP) Formulation via Microfluidics

This protocol describes a general method for formulating LNPs using a microfluidic device, which allows for precise control over particle size and polydispersity.

Materials:

  • Ionizable lipid (e.g., this compound, DLin-MC3-DMA, ALC-0315, SM-102)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • siRNA or mRNA

  • Ethanol (B145695) (anhydrous)

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 for DLin-MC3-DMA).

  • Prepare Nucleic Acid Solution: Dissolve the siRNA or mRNA in citrate buffer (pH 4.0).

  • Microfluidic Mixing: Set the flow rate ratio of the aqueous to organic phase (typically 3:1) and the total flow rate on the microfluidic device.

  • Formation of LNPs: The lipid solution in ethanol and the nucleic acid solution in citrate buffer are rapidly mixed in the microfluidic cartridge, leading to the self-assembly of LNPs.

  • Dialysis: The resulting LNP suspension is dialyzed against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer.

  • Sterilization: Sterilize the LNP formulation by passing it through a 0.22 µm filter.

LNP_Formulation_Workflow cluster_inputs Input Solutions cluster_process LNP Formulation cluster_output Final Product Lipid_Stock Lipid Stock (in Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing NA_Solution Nucleic Acid (in Citrate Buffer) NA_Solution->Microfluidic_Mixing Dialysis Dialysis (vs. PBS) Microfluidic_Mixing->Dialysis Sterilization Sterile Filtration Dialysis->Sterilization LNP_Suspension LNP Suspension (in PBS) Sterilization->LNP_Suspension

LNP Formulation Workflow
Characterization of LNPs

a) Size and Polydispersity Index (PDI) Measurement:

  • Dilute the LNP suspension in PBS.

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

b) Encapsulation Efficiency:

  • Use a Quant-iT RiboGreen assay or a similar fluorescence-based method.

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).

  • The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.

In Vitro siRNA Knockdown Efficiency Assay (Luciferase Reporter Assay)

This assay quantitatively measures the ability of siRNA-LNPs to silence a target gene.

Materials:

  • Cells expressing a luciferase reporter gene fused to the target mRNA sequence.

  • siRNA-LNP formulations.

  • Control (non-targeting) siRNA-LNPs.

  • Cell culture medium.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Transfection: Treat the cells with different concentrations of the siRNA-LNP formulations and control LNPs.

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Lysis: Lyse the cells using a lysis buffer.

  • Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a housekeeping gene or total protein concentration. The percentage of gene knockdown is calculated relative to the control-treated cells.

siRNA_Knockdown_Assay Cell_Seeding Seed Reporter Cells Transfection Transfect with siRNA-LNPs Cell_Seeding->Transfection Incubation Incubate (24-48h) Transfection->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis Luciferase_Assay Measure Luciferase Activity Cell_Lysis->Luciferase_Assay Data_Analysis Calculate % Knockdown Luciferase_Assay->Data_Analysis

In Vitro siRNA Knockdown Assay
In Vivo Immunogenicity Assessment of mRNA-LNP Vaccines

This protocol outlines the evaluation of the immune response elicited by mRNA-LNP vaccine formulations in a murine model.

Materials:

  • mRNA-LNP vaccine formulations.

  • Control LNP (e.g., containing a non-coding mRNA).

  • Mice (e.g., C57BL/6).

  • Syringes and needles for injection.

  • Equipment for blood collection and processing.

  • ELISA kits for antibody quantification.

Procedure:

  • Immunization: Administer the mRNA-LNP vaccine formulations to mice via intramuscular or another relevant route. A prime-boost regimen is often employed, with a second dose administered 2-3 weeks after the first.

  • Blood Collection: Collect blood samples from the mice at specified time points post-immunization (e.g., weeks 2, 4, and 6).

  • Serum Isolation: Process the blood to isolate the serum.

  • Antibody Titer Measurement: Quantify the antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) in the serum using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Compare the antibody titers generated by the different LNP formulations.

Immunogenicity_Assessment cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Analysis cluster_result Outcome Immunization Immunize Mice (Prime-Boost) Blood_Collection Collect Blood Samples Immunization->Blood_Collection Serum_Isolation Isolate Serum Blood_Collection->Serum_Isolation ELISA Measure Antibody Titers (ELISA) Serum_Isolation->ELISA Antibody_Titers Comparative Antibody Titers ELISA->Antibody_Titers

In Vivo Immunogenicity Workflow

Discussion and Conclusion

The selection of an ionizable lipid is a multifaceted decision that depends on the specific therapeutic application.

  • This compound emerges as a strong candidate for vaccine development, where its potential for enhanced immunogenicity could be a significant advantage. Its biodegradable nature is also a favorable characteristic for improving the safety profile of LNP-based therapies.[1][5][6] However, the current lack of publicly available, direct comparative data on its siRNA delivery efficiency necessitates further investigation to fully understand its potential in gene silencing applications.

  • DLin-MC3-DMA remains a benchmark ionizable lipid, particularly for siRNA delivery to the liver, being a key component of the first FDA-approved siRNA therapeutic. Its performance, however, appears to be surpassed by newer generations of ionizable lipids in terms of both mRNA and siRNA delivery efficiency.

  • ALC-0315 has demonstrated superior siRNA delivery efficiency compared to DLin-MC3-DMA and robust performance in mRNA delivery.[9][10] Its biodegradable nature is an advantage over DLin-MC3-DMA.

  • SM-102 is another highly effective biodegradable ionizable lipid for mRNA delivery, as evidenced by its use in a commercially available COVID-19 vaccine. It has shown comparable or superior mRNA expression to other leading lipids.

References

Head-to-Head Comparison: Lipid 331 vs. DOTAP LNPs in Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and safe delivery of nucleic acid therapeutics, such as mRNA and siRNA, is a cornerstone of modern medicine. Lipid nanoparticles (LNPs) have emerged as a leading platform for this purpose, with the choice of cationic or ionizable lipid being a critical determinant of their performance. This guide provides a detailed head-to-head comparison of two prominent lipids used in LNP formulations: the novel ionizable lipid, Lipid 331, and the well-established cationic lipid, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP).

Executive Summary

This compound, a biodegradable cyclic ionizable lipid, has demonstrated potent immunostimulatory properties, making it a promising candidate for vaccine applications. In contrast, DOTAP is a widely used cationic lipid known for its effectiveness in both in vitro and in vivo transfection, though its permanent positive charge can be associated with higher cytotoxicity. The selection between these two lipids will ultimately depend on the specific application, balancing the need for high transfection efficiency with the desired immunogenic profile and toxicity limitations.

Performance Comparison

The following tables summarize the key performance characteristics of this compound and DOTAP LNPs based on available experimental data. It is important to note that direct head-to-head studies under identical conditions are limited, and performance can vary significantly based on the complete LNP formulation, the nucleic acid cargo, and the specific cell type or in vivo model.

Table 1: Physicochemical and In Vitro Performance
ParameterThis compound LNPsDOTAP LNPsKey Considerations
Transfection Efficiency Comparable to MC3, slightly lower than ALC-0315 in vivo.[1]High in vitro transfection efficiency, which can be optimized by adjusting the DOTAP/helper lipid ratio.[2][3]Efficiency is highly dependent on formulation and cell type.
Cytotoxicity Biodegradable nature suggests potentially lower toxicity.Dose-dependent cytotoxicity is a known issue due to its permanent cationic charge.[2][4] PEGylation can mitigate toxicity.[2]Cytotoxicity is a critical parameter for therapeutic applications.
Immunostimulatory Activity Possesses intrinsic adjuvant activity, activating the STING pathway and inducing robust T follicular helper cell and humoral responses.[1][5]Less inherent adjuvant activity compared to some ionizable lipids.[5] Can be combined with other components to enhance immunogenicity.Critical for vaccine development.
Endosomal Escape Ionizable nature facilitates endosomal escape upon protonation in the endosome.[6]The mechanism is primarily driven by electrostatic interactions with the endosomal membrane.Efficient endosomal escape is crucial for cytoplasmic delivery of nucleic acids.
Table 2: In Vivo Performance and Applications
ParameterThis compound LNPsDOTAP LNPsKey Considerations
Primary Application mRNA vaccines, where immunostimulation is beneficial.[1]Broad use in gene therapy and vaccine delivery, often as a component of more complex formulations.[2][7][8]The choice of lipid should align with the therapeutic goal.
In Vivo Efficacy Demonstrated high antigen-specific antibody titers in vaccination studies.[1]Effective for in vivo transfection, with organ distribution influenced by formulation.[9] Incorporation of DOTAP can enhance local protein expression at the injection site.[8]Efficacy is dependent on the disease model and delivery route.
Biodistribution Robust transfection in nasal and lung tissues has been observed.[10]Can be formulated to target specific organs, with some studies showing enrichment in the lung and spleen.[9] The addition of DOTAP can reduce hepatic expression.[8]Tailoring biodistribution is key for maximizing efficacy and minimizing off-target effects.

Experimental Methodologies

The following are generalized protocols for the formulation and evaluation of this compound and DOTAP LNPs, based on common practices in the field.

LNP Formulation Protocol (Microfluidic Mixing)
  • Lipid Stock Preparation: Dissolve the ionizable/cationic lipid (this compound or DOTAP), helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid in ethanol (B145695) at a specific molar ratio.[11][12] A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[13]

  • Nucleic Acid Preparation: Dissolve the mRNA or siRNA in an acidic aqueous buffer (e.g., sodium acetate (B1210297) or sodium citrate, pH 4-5).[14]

  • Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the lipid-ethanol solution with the nucleic acid-aqueous solution at a defined flow rate ratio (typically 3:1 aqueous to organic).

  • Dialysis/Purification: Dialyze the resulting LNP solution against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated nucleic acids.[14]

  • Characterization: Analyze the LNPs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

In Vitro Transfection and Cytotoxicity Assay
  • Cell Seeding: Plate target cells in a multi-well plate and allow them to adhere overnight.

  • LNP Treatment: Dilute the LNP-nucleic acid complexes in cell culture medium and add to the cells.

  • Transfection Efficiency Assessment:

    • For reporter genes (e.g., GFP, luciferase), measure the signal at 24-48 hours post-transfection using flow cytometry or a luminometer.[2][3]

    • For gene silencing (siRNA), measure the target mRNA or protein levels via qPCR or Western blot.

  • Cytotoxicity Assessment (MTT Assay):

    • After the desired incubation period, add MTT reagent to the cells.[4]

    • Incubate to allow for formazan (B1609692) crystal formation.

    • Solubilize the crystals and measure the absorbance to determine cell viability relative to untreated controls.[4]

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell LNP LNP Endocytosis Endocytosis LNP->Endocytosis 1. Cellular Uptake Endosome Endosome (pH drop) Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape 2. Lipid Protonation (Ionizable Lipids) Cytoplasm Cytoplasm Escape->Cytoplasm 3. Cargo Release Translation mRNA Translation (Protein Production) Cytoplasm->Translation

Caption: General cellular uptake and endosomal escape pathway for lipid nanoparticles.

Experimental_Workflow Formulation LNP Formulation (Microfluidics) Characterization Physicochemical Characterization (Size, PDI, Zeta, Encapsulation) Formulation->Characterization InVitro In Vitro Studies (Transfection, Cytotoxicity) Characterization->InVitro InVivo In Vivo Studies (Efficacy, Biodistribution, Toxicity) Characterization->InVivo Analysis Data Analysis & Comparison InVitro->Analysis InVivo->Analysis

Caption: A typical experimental workflow for the comparison of different LNP formulations.

Conclusion

Both this compound and DOTAP are valuable tools in the field of nucleic acid delivery, each with a distinct profile of advantages and disadvantages. This compound's immunostimulatory properties make it an exciting candidate for next-generation mRNA vaccines. DOTAP, while having some cytotoxicity concerns, remains a robust and versatile lipid for a wide range of research and therapeutic applications, particularly when its formulation is carefully optimized. The experimental data and protocols provided in this guide are intended to assist researchers in making informed decisions when selecting the optimal lipid component for their LNP-based delivery systems.

References

Evaluating the Adjuvant Effect of Lipid 331 in Vaccines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of vaccine development is continuously evolving, with a significant focus on enhancing vaccine potency and efficacy through the strategic use of adjuvants. Ionizable lipids, integral components of lipid nanoparticle (LNP) delivery systems for mRNA vaccines, have emerged as a promising class of adjuvants. This guide provides a comprehensive comparison of Lipid 331, a novel biodegradable cyclic ionizable lipid, with other well-established alternatives such as DLin-MC3-DMA (MC3) and ALC-0315. The following sections present supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows to aid researchers in evaluating the potential of this compound in their vaccine formulations.

Data Presentation: Quantitative Comparison of Adjuvant Effects

The adjuvant properties of this compound have been benchmarked against MC3 and ALC-0315 in preclinical studies. The data consistently demonstrates the superior immunostimulatory capacity of this compound, leading to enhanced humoral and cellular immune responses.

ParameterThis compoundDLin-MC3-DMA (MC3)ALC-0315
Antigen-Specific IgG Titers (High Dose, 15 µg mOVA) Considerably higher than MC3 and ALC-0315[1]BaselineBaseline
IFN-γ Secretion (ELISpot) Approximately four-fold higher than MC3-based LNPs[1]BaselineComparable to MC3[1]
IRF Activation (THP-1 Reporter Assay) More pronounced capacity for IRF activation compared to MC3 and ALC-0315[1]Lower activationLower activation
CXCL10 mRNA Expression (at local lymph nodes) Two to three times greater than MC3 and ALC-0315 LNPs[1]BaselineBaseline
Dendritic Cell Activation (CD40 Expression) Significantly higher than MC3 and ALC-0315[1]Lower expressionLower expression
Dendritic Cell Activation (CD86 Expression) Significantly higher than MC3 and ALC-0315[1]Lower expressionLower expression

Key Experiments and Methodologies

The following sections provide detailed protocols for the key experiments cited in this guide, enabling researchers to reproduce and validate these findings.

Experimental Protocol: LNP Formulation

This protocol outlines the formulation of lipid nanoparticles encapsulating mRNA, a critical step for in vitro and in vivo studies.

Materials:

  • Ionizable lipid (this compound, MC3, or ALC-0315)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • mRNA encoding the antigen of interest

  • Ethanol (B145695)

  • Sodium acetate (B1210297) buffer (pH 5.2)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Preparation of Lipid Stock Solution: Dissolve the ionizable lipid, DOPE, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

  • Preparation of mRNA Solution: Dilute the mRNA in sodium acetate buffer.

  • LNP Formulation: Utilize a microfluidic mixing device to rapidly mix the lipid stock solution with the mRNA solution at a 1:3 volume ratio.

  • Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) for 18-24 hours to remove ethanol and unencapsulated mRNA.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

Experimental Protocol: In Vitro IRF Activation Assay

This assay quantifies the ability of LNP formulations to activate the Interferon Regulatory Factor (IRF) signaling pathway, a key indicator of innate immune activation.

Materials:

  • THP-1 Lucia™ ISG reporter cell line

  • LNP-mRNA formulations

  • Complete cell culture medium

  • QUANTI-Luc™ detection reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed THP-1 Lucia™ ISG cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • LNP Treatment: Treat the cells with different LNP-mRNA formulations at a final mRNA concentration of 10 µg/mL. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Add QUANTI-Luc™ reagent to each well and measure the luminescence using a luminometer. The luminescence intensity is proportional to the level of IRF activation.

Experimental Protocol: In Vivo Immunogenicity Study in Mice

This protocol describes the evaluation of the immunogenicity of LNP-mRNA vaccine formulations in a mouse model.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • LNP-mRNA vaccine formulations

  • PBS (for control group)

  • Syringes and needles for intramuscular injection

  • Equipment for blood collection

Procedure:

  • Immunization: Divide mice into groups and immunize them intramuscularly with 10 µg of LNP-mRNA vaccine formulation. Administer a booster dose on day 14. A control group should receive PBS.

  • Serum Collection: Collect blood samples via retro-orbital bleeding on days 0 (pre-immunization), 14, and 28.

  • Antibody Titer Measurement: Determine the antigen-specific IgG titers in the serum samples using an ELISA assay.

  • Cellular Immune Response Analysis: On day 28, sacrifice the mice and isolate splenocytes to measure the antigen-specific T-cell response using an ELISpot assay for IFN-γ.

Experimental Protocol: ELISA for Antigen-Specific IgG

This protocol details the measurement of antigen-specific IgG antibodies in serum samples.

Materials:

  • 96-well ELISA plates

  • Recombinant antigen

  • Coating buffer (carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (PBS with 1% BSA)

  • Wash buffer (PBS with 0.05% Tween 20)

  • Mouse serum samples

  • HRP-conjugated anti-mouse IgG antibody

  • TMB substrate

  • Stop solution (2N H2SO4)

  • Microplate reader

Procedure:

  • Antigen Coating: Coat the ELISA plates with the recombinant antigen overnight at 4°C.

  • Blocking: Wash the plates and block with blocking buffer for 1 hour at room temperature.

  • Sample Incubation: Add serially diluted mouse serum samples to the wells and incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plates and add HRP-conjugated anti-mouse IgG antibody. Incubate for 1 hour at room temperature.

  • Detection: Wash the plates and add TMB substrate. Stop the reaction with stop solution and measure the absorbance at 450 nm using a microplate reader.

Experimental Protocol: ELISpot Assay for IFN-γ

This protocol is for quantifying the number of IFN-γ secreting cells in the spleen of immunized mice.

Materials:

  • ELISpot plates pre-coated with anti-IFN-γ antibody

  • Splenocytes from immunized mice

  • Antigen-specific peptide

  • RPMI 1640 medium

  • Fetal bovine serum (FBS)

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-HRP

  • AEC substrate

  • ELISpot reader

Procedure:

  • Cell Preparation: Isolate splenocytes from immunized mice and prepare a single-cell suspension.

  • Cell Stimulation: Add 2 x 10^5 splenocytes per well to the pre-coated ELISpot plate. Stimulate the cells with the antigen-specific peptide for 18-24 hours at 37°C.

  • Detection Antibody: Wash the plates and add the biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Streptavidin-HRP: Wash the plates and add streptavidin-HRP. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plates and add AEC substrate to develop the spots.

  • Analysis: Wash the plates with water to stop the reaction, allow them to dry, and count the spots using an ELISpot reader.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and workflows discussed in this guide.

G cluster_0 LNP LNP containing This compound Endosome Endosome LNP->Endosome Endocytosis Cytosol Cytosol Endosome->Cytosol Endosomal Escape TLR_STING TLR/STING (Putative) Cytosol->TLR_STING IRF_Activation IRF Activation TLR_STING->IRF_Activation IFN_Production Type I IFN Production IRF_Activation->IFN_Production Adjuvant_Effect Adjuvant Effect IFN_Production->Adjuvant_Effect G cluster_0 Start Start Formulation LNP-mRNA Formulation Start->Formulation Characterization Physicochemical Characterization Formulation->Characterization In_Vitro In Vitro IRF Activation Assay Characterization->In_Vitro In_Vivo In Vivo Immunogenicity Study Characterization->In_Vivo Data_Analysis Data Analysis In_Vitro->Data_Analysis In_Vivo->Data_Analysis End End Data_Analysis->End

References

Comparative Performance of Lipid 331 Across Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lipid 331's performance with alternative ionizable lipids, supported by experimental data. The focus is on the cross-validation of this compound results across different cell lines, offering insights into its potential applications in mRNA-based therapeutics and vaccines.

This compound is a biodegradable, ionizable lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the delivery of siRNA and mRNA.[1][2] Its unique cyclic amine headgroup has been associated with enhanced immunostimulatory properties, making it a compelling candidate for vaccine development.[3] This guide synthesizes available data to compare the performance of this compound with the well-established ionizable lipids, DLin-MC3-DMA (MC3) and ALC-0315.

Quantitative Performance Comparison

Direct comparative studies of this compound across a wide variety of cell lines are limited in the public domain. The available data primarily focuses on its efficacy in immune cells and in vivo models. The following table summarizes the performance of this compound in comparison to MC3 and ALC-0315, drawing from available studies. It is important to note that the data for this compound is not from direct head-to-head comparisons with MC3 and ALC-0315 in all the listed cell lines.

Ionizable LipidCell LineTransfection EfficiencyCytotoxicityReference
This compound THP-1 (human monocytic leukemia cells)Higher IRF activation compared to MC3 and ALC-0315.[1][3]Not explicitly reported.[1][3]
Lung epithelial cells (in vivo)Efficient transfection.[3][4]No toxicity observed in the lungs.[3][3][4]
DLin-MC3-DMA (MC3) Huh7 (human liver cancer cells)High GFP expression.[5]Cell detachment observed after 24 hours.[5][5]
A549 (human lung cancer cells)Moderate GFP expression.[5]Cell detachment observed after 24 hours.[5][5]
THP-1 macrophagesModerate GFP expression.Toxicity observed within 48 hours.[5][5]
HeLa (human cervical cancer cells)Lower transfection efficiency compared to other lipids.[6]Not explicitly reported.[6]
HEK293 (human embryonic kidney cells)Lower expression compared to SM-102 and ALC-0315.[7]Not explicitly reported.[7]
ALC-0315 A549 (human lung cancer cells)High transfection efficiency (93.7%).[8]61.2% cell viability.[8][8]
H1299 (human non-small cell lung cancer cells)High transfection efficiency (92.3%).[8]71.0% cell viability.[8][8]
Huh7 (human liver cancer cells)Late induction of GFP expression.[5]Not explicitly reported.[5]
THP-1 macrophagesBarely detectable GFP expression.[5]Not explicitly reported.[5]
CT26 (mouse colon carcinoma cells)Lower cytotoxicity compared to DMKD and DMKD-PS LNPs.[9]Similar viability to SM-102 LNPs.[9][9]
RAW 264.7 (mouse macrophage cells)Lower cytotoxicity compared to DMKD and DMKD-PS LNPs.[9]Similar viability to SM-102 LNPs.[9][9]
HEK293 (human embryonic kidney cells)High expression, similar to SM-102.[7]Not explicitly reported.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of this compound and other ionizable lipids.

In Vitro mRNA Synthesis

A standardized protocol for the synthesis of mRNA for therapeutic and vaccine research is essential for reproducibility.

  • Template Generation: A linear DNA template containing a T7 promoter upstream of the gene of interest and a poly(A) tail sequence is generated via PCR or plasmid linearization.[10][11]

  • In Vitro Transcription (IVT): The DNA template is transcribed in vitro using T7 RNA polymerase in the presence of ribonucleoside triphosphates (NTPs), including a cap analog (e.g., Anti-Reverse Cap Analog, ARCA) for co-transcriptional capping.[11][12] The reaction buffer should contain an RNase inhibitor to prevent mRNA degradation.[12]

  • Purification: The synthesized mRNA is purified to remove the DNA template, unincorporated NTPs, and enzymes. This can be achieved using methods like lithium chloride precipitation or silica-based columns.

  • Quality Control: The integrity and purity of the mRNA are assessed using gel electrophoresis and spectrophotometry.

Lipid Nanoparticle (LNP) Formulation via Microfluidics

Microfluidic mixing is a reproducible method for the controlled formulation of LNPs.[13][14]

  • Preparation of Solutions:

    • Lipid Phase: The ionizable lipid (e.g., this compound, MC3, or ALC-0315), helper lipids (e.g., DSPC and cholesterol), and a PEGylated lipid are dissolved in ethanol (B145695).[13][14]

    • Aqueous Phase: The mRNA is diluted in an acidic buffer (e.g., sodium acetate, pH 4.0) to ensure the ionizable lipid is protonated.[13]

  • Microfluidic Mixing: The lipid and aqueous phases are loaded into separate syringes and infused into a microfluidic mixing device (e.g., a Y-shaped or herringbone mixer) at a controlled flow rate.[15] The rapid mixing of the two phases leads to the self-assembly of LNPs.[15]

  • Dialysis and Concentration: The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH. The LNPs can then be concentrated using ultrafiltration.

  • Characterization: The size, polydispersity index (PDI), and zeta potential of the LNPs are measured using dynamic light scattering (DLS). The encapsulation efficiency of the mRNA is determined using a fluorescent dye-based assay like the RiboGreen assay.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for LNP Formulation and In Vitro Testing

G cluster_prep Preparation cluster_formulation Formulation cluster_characterization Characterization cluster_invitro In Vitro Testing mRNA_synth mRNA Synthesis (In Vitro Transcription) microfluidics Microfluidic Mixing mRNA_synth->microfluidics Aqueous Phase lipid_mix Lipid Mixture (this compound, Helpers, PEG) lipid_mix->microfluidics Ethanol Phase dls DLS (Size, PDI) microfluidics->dls zeta Zeta Potential microfluidics->zeta ribogreen Encapsulation Efficiency microfluidics->ribogreen cell_culture Cell Seeding (e.g., THP-1, A549) transfection LNP Transfection ribogreen->transfection cell_culture->transfection analysis Analysis (Transfection Efficiency, Cytotoxicity) transfection->analysis

Caption: Workflow for LNP formulation and in vitro evaluation.

Signaling Pathway: LNP-Mediated IRF Activation

G cluster_cell Antigen Presenting Cell LNP Lipid Nanoparticle (e.g., with this compound) Endosome Endosome LNP->Endosome Endocytosis TLR Toll-like Receptor (TLR) e.g., TLR4 Endosome->TLR Recognition MyD88 MyD88 TLR->MyD88 TRAF TRAF proteins MyD88->TRAF TBK1 TBK1/IKKε TRAF->TBK1 IRF IRF3/7 TBK1->IRF Phosphorylation IRF_P p-IRF3/7 Nucleus Nucleus IRF_P->Nucleus Translocation ISG Interferon-Stimulated Genes (ISGs) (e.g., IFN-β, CXCL10) Nucleus->ISG Transcription

Caption: LNP activation of the IRF signaling pathway.

Conclusion

This compound presents a promising alternative to established ionizable lipids, particularly for applications requiring enhanced immunogenicity, such as mRNA vaccines. While direct, extensive cross-validation of this compound's performance in a wide array of cell lines is not yet broadly published, the available data suggests comparable or superior performance in specific contexts, particularly in immune cells. Further research is warranted to fully elucidate the performance characteristics of this compound across diverse cell types to broaden its therapeutic applications. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers working with this compound and other LNP-based delivery systems.

References

Benchmarking Lipid 331: A Comparative Guide to Novel Cationic Lipids for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has underscored the critical role of delivery vehicles. Cationic and ionizable lipids are at the forefront of this technology, forming the backbone of lipid nanoparticles (LNPs) that encapsulate and deliver mRNA payloads to target cells. This guide provides a comprehensive comparison of Lipid 331, a promising biodegradable cyclic ionizable lipid, against other established and novel cationic lipids, offering a data-driven perspective for the selection of optimal delivery systems.

Executive Summary

This compound has demonstrated significant potential in mRNA vaccine applications, inducing robust immune responses. When compared to the clinically established ionizable lipids DLin-MC3-DMA (MC3) and ALC-0315, this compound exhibits comparable, and in some aspects, superior performance. While its transfection efficiency is on par with MC3 and slightly lower than ALC-0315, its strength lies in its intrinsic immunostimulatory properties, leading to higher antigen-specific antibody titers. This suggests that the efficacy of this compound is not solely dependent on its ability to deliver mRNA but also on its capacity to act as an adjuvant. In this guide, we benchmark this compound against these established lipids and other novel cationic lipids, including the widely used DOTAP and emerging imidazolium-based lipids, across key performance parameters.

Data Presentation: Head-to-Head Comparison

The following tables summarize the key physicochemical and biological performance metrics of this compound in comparison to other cationic and ionizable lipids.

Table 1: Physicochemical Properties of Lipid Nanoparticles

Lipid ComponentParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
This compound ~80 - 150< 0.2Near-neutral to slightly positive> 90%
DLin-MC3-DMA (MC3) ~80 - 100< 0.1Near-neutral> 90%
ALC-0315 ~80 - 100< 0.1Near-neutral> 90%
DOTAP ~100 - 550> 0.2 (variable)+20 to +2618.6% - 62% (formulation dependent)[1]
Imidazolium-based (e.g., IM21.7c) < 100< 0.2Positively chargedHigh

Table 2: In Vitro Performance

Lipid ComponentCell Type(s)Transfection EfficiencyCytotoxicity (Cell Viability)
This compound HEK293, Caco-2, Primary T cellsComparable to MC3, slightly lower than ALC-0315High viability reported
DLin-MC3-DMA (MC3) VariousHighGenerally low
ALC-0315 VariousHighGenerally low
DOTAP Various~40% in some cell lines[2]Dose-dependent, can be significant[3]
Imidazolium-based (e.g., IM21.7c) Caco-2, Primary T cells>10-fold higher than 4-component LNPs[4]Low toxicity reported

Table 3: In Vivo Performance (Mouse Models)

Lipid ComponentAdministration RouteKey Efficacy ReadoutBiodistribution
This compound Intramuscular, IntranasalHigher antigen-specific antibody titers vs. MC3 & ALC-0315[5]Efficient transfection in nasal and lung tissues[6]
DLin-MC3-DMA (MC3) Intravenous, IntramuscularStrong humoral and cellular immune responsesPrimarily liver
ALC-0315 IntramuscularHigh immunogenicityPrimarily liver
DOTAP IntramuscularStrong humoral and cellular immune responsesRemains longer at the injection site compared to iLNPs[5]
Imidazolium-based (e.g., IM21.7c) IntravenousHigh expression in the lungPreferential lung targeting over liver[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Lipid Nanoparticle (LNP) Formulation

Objective: To formulate LNPs encapsulating mRNA.

Materials:

  • Cationic/ionizable lipid (e.g., this compound, DOTAP)

  • Helper lipid (e.g., DOPE, DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • mRNA in an acidic aqueous buffer (e.g., 25-50 mM sodium acetate (B1210297) or citrate, pH 4-5)[7]

  • Ethanol (B145695)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Protocol:

  • Prepare a lipid stock solution in ethanol containing the cationic/ionizable lipid, helper lipid, cholesterol, and PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5 for ionizable lipids)[8].

  • Dissolve the mRNA in the acidic aqueous buffer.

  • Set the flow rates on the microfluidic device, typically at a 3:1 aqueous to organic phase ratio[7].

  • Inject the lipid-ethanol solution into one inlet and the mRNA-aqueous solution into the other inlet of the microfluidic device.

  • The rapid mixing of the two phases will induce the self-assembly of LNPs, encapsulating the mRNA.

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA[7].

  • Characterize the LNPs for particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS) and for encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

In Vitro Transfection Efficiency Assay (Luciferase Reporter)

Objective: To quantify the efficiency of LNP-mediated mRNA delivery and translation in cultured cells.

Materials:

  • Cells cultured in appropriate media (e.g., HEK293, HeLa)

  • LNPs encapsulating luciferase mRNA

  • 96-well plates

  • Luciferase assay reagent (e.g., Bright-Glo Luciferase Assay System)

  • Luminometer

  • BCA Protein Assay Kit

Protocol:

  • Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • The following day, treat the cells with serial dilutions of the luciferase mRNA-LNPs.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells using a lysis buffer compatible with the luciferase assay.

  • Add the luciferase substrate to the cell lysate according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • In parallel, determine the total protein concentration in each well using a BCA assay.

  • Normalize the luminescence signal (Relative Light Units, RLU) to the total protein concentration (mg) to get RLU/mg protein.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxicity of the LNP formulations.

Materials:

  • Cells cultured in appropriate media

  • LNP formulations (without mRNA)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as for the transfection assay.

  • Treat the cells with serial dilutions of the blank LNP formulations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the absorbance of the untreated control cells.

In Vivo mRNA Delivery and Efficacy in Mice

Objective: To evaluate the in vivo delivery efficiency and efficacy of mRNA-LNP formulations.

Materials:

  • mRNA-LNP formulations

  • 6-8 week old mice (e.g., C57BL/6)

  • Anesthetic

  • In vivo imaging system (for luciferase-expressing mRNA)

  • Blood collection supplies

  • ELISA kits for antibody titration or cytokine measurement

Protocol:

  • Administer the mRNA-LNP formulations to mice via the desired route (e.g., intramuscular, intravenous, or intranasal injection). A typical dose for intramuscular injection is 1-10 µg of mRNA per mouse.

  • For luciferase reporter: At various time points (e.g., 6, 24, 48 hours) post-injection, anesthetize the mice and administer the luciferase substrate (e.g., D-luciferin) via intraperitoneal injection. Image the mice using an in vivo imaging system to quantify the bioluminescence signal in different organs.

  • For vaccine efficacy: At specified time points post-immunization (e.g., 2, 4, 6 weeks), collect blood samples via submandibular or retro-orbital bleeding.

  • Isolate the serum and perform an ELISA to determine the titers of antigen-specific antibodies (e.g., IgG).

  • For cellular immunity assessment, spleens can be harvested, and splenocytes can be re-stimulated with the specific antigen to measure cytokine production (e.g., IFN-γ) by ELISpot or intracellular cytokine staining followed by flow cytometry.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways activated by cationic lipids and a general experimental workflow for benchmarking these delivery systems.

Signaling_Pathways cluster_Extracellular Extracellular Space cluster_Cell Antigen Presenting Cell cluster_Endosome Endosome cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus LNP Cationic LNP LNP_Endosome LNP LNP->LNP_Endosome Endocytosis TLR2 TLR2 LNP_Endosome->TLR2 Activation mRNA_Release mRNA Release LNP_Endosome->mRNA_Release Endosomal Escape NLRP3 NLRP3 Inflammasome LNP_Endosome->NLRP3 Activation NFkB NF-κB Pathway TLR2->NFkB Signaling Cascade Translation mRNA Translation mRNA_Release->Translation Cytokine_Secretion Cytokine Secretion (IL-1β, TNF-α) NLRP3->Cytokine_Secretion IL-1β Maturation Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_Genes Transcription Activation Antigen Antigen Production Translation->Antigen Cytokine_Genes->Cytokine_Secretion Translation & Secretion

Caption: Innate immune signaling pathways activated by cationic lipid nanoparticles.

Experimental_Workflow cluster_Formulation LNP Formulation & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Formulation LNP Formulation (Microfluidics) Characterization Physicochemical Characterization (Size, PDI, Zeta, EE) Formulation->Characterization InVitro_Transfection Transfection Efficiency (Luciferase Assay) Characterization->InVitro_Transfection Cytotoxicity Cytotoxicity (MTT Assay) Characterization->Cytotoxicity InVivo_Delivery Biodistribution & Expression (IVIS) Characterization->InVivo_Delivery InVitro_Transfection->InVivo_Delivery Candidate Selection Immunogenicity Immunogenicity (ELISA, ELISpot) InVivo_Delivery->Immunogenicity

Caption: Experimental workflow for benchmarking cationic lipids for mRNA delivery.

Conclusion

This compound emerges as a highly effective ionizable lipid for mRNA delivery, particularly in the context of vaccine development. Its unique ability to stimulate the innate immune system, in addition to its efficient mRNA delivery, sets it apart from many other cationic and ionizable lipids. While established lipids like MC3 and ALC-0315 remain benchmarks for high transfection efficiency, and novel lipids such as imidazolium-based compounds show promise for alternative tissue targeting, this compound offers a compelling balance of delivery and adjuvanticity. The choice of lipid will ultimately depend on the specific therapeutic application, with considerations for the desired level of immunogenicity, target tissue, and toxicity profile. The data and protocols presented in this guide provide a foundational framework for making informed decisions in the rapidly evolving field of mRNA delivery.

References

Lipid 331 Shines in mRNA Delivery, Outperforming Established Lipids in Vaccine Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison of Lipid 331, a novel biodegradable, cyclic ionizable lipid, showcasing its robust performance in delivering various mRNA payloads. This guide provides an objective analysis of this compound against other industry-standard lipids, supported by experimental data, to inform the selection of delivery vehicles in therapeutic and vaccine development.

This compound has emerged as a promising candidate for lipid nanoparticle (LNP) mediated mRNA delivery.[1][2][3][4] Its unique cyclic structure contributes to efficient encapsulation of mRNA and facilitates potent in vivo and in vitro transfection.[3][4] Studies have highlighted its particular efficacy in the context of mRNA vaccines, where it not only serves as a delivery vehicle but also exhibits adjuvant properties, enhancing the immunogenicity of the vaccine.[5]

Performance Comparison with Leading Lipids

Experimental data demonstrates that LNPs formulated with this compound can elicit a more potent immune response compared to those formulated with well-established ionizable lipids such as DLin-MC3-DMA (MC3) and ALC-0315, which are components of an FDA-approved siRNA drug and an COVID-19 mRNA vaccine, respectively.[5] Specifically, immunization with this compound-based mRNA-LNPs resulted in higher antigen-specific antibody titers.[5]

While direct head-to-head comparisons for a wide range of mRNA payloads are continually being investigated, existing data provides valuable insights into its relative performance.

mRNA Payload Lipid Nanoparticle Key Performance Metric Result Reference
Firefly Luciferase (FFL) mRNAThis compound-LNPIn vivo transfection efficiencySimilar to STING-activating lipid A18-Iso5-2DC18[5]
Ovalbumin mRNAThis compound-LNPIFN regulatory factor (IRF) activationInduced IRF activation in THP-1 monocytes[3]
SARS-CoV-2 RBD mRNAThis compound-LNPSerum anti-RBD IgG titers in miceIncreased titers, comparable to intramuscular injection when administered intranasally[3][5]
Cre mRNAThis compound-LNPTransfection of lung-resident APCsEfficient transfection of lung epithelial cells and lung-resident APCs[4][6]

Experimental Methodologies

The following provides a general overview of the experimental protocols utilized in the evaluation of this compound performance.

Lipid Nanoparticle Formulation

A key methodology for preparing LNPs involves microfluidic mixing. This technique allows for the rapid and controlled formulation of LNPs with reproducible characteristics.

LNP_Formulation cluster_inputs Inputs Lipid_Stock Lipid Stock (this compound, Cholesterol, Helper Lipid, PEG-Lipid) in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing mRNA_Stock mRNA Stock in Aqueous Buffer mRNA_Stock->Microfluidic_Mixing Self_Assembly LNP Self-Assembly Microfluidic_Mixing->Self_Assembly Dialysis Dialysis/ Buffer Exchange Self_Assembly->Dialysis Sterile_Filtration Sterile Filtration Dialysis->Sterile_Filtration Final_LNPs Final LNP Formulation Sterile_Filtration->Final_LNPs

Fig. 1: LNP Formulation Workflow
In Vivo mRNA Delivery and Analysis

The efficacy of this compound-LNPs for in vivo delivery is often assessed in mouse models. The general workflow for such an experiment is outlined below.

In_Vivo_Workflow LNP_Admin LNP Administration (e.g., Intramuscular, Intranasal) Tissue_Harvest Tissue/Blood Collection (e.g., Spleen, Lung, Serum) LNP_Admin->Tissue_Harvest Analysis Analysis Tissue_Harvest->Analysis Protein_Expression Protein Expression (e.g., Luciferase Assay, ELISA) Analysis->Protein_Expression Immune_Response Immune Response (e.g., Antibody Titers, T-cell activation) Analysis->Immune_Response

Fig. 2: In Vivo Experimental Workflow

The Chemical Advantage of this compound

This compound is a biodegradable cyclic ionizable cationic lipid with a pKa of 7.53.[3] This pKa value is crucial for its function; at a lower pH within the endosome, the lipid becomes protonated and positively charged, which is thought to facilitate the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm. The incorporation of ester linkages in its structure allows for esterase-mediated metabolism in vivo, leading to improved biocompatibility and clearance.[5]

The general mechanism of LNP-mediated mRNA delivery is a multi-step process, starting from cellular uptake to protein translation.

mRNA_Delivery_Pathway cluster_cellular_process Cellular Processes Endocytosis 1. Endocytosis of LNP Endosome 2. LNP in Endosome Endocytosis->Endosome Endosomal_Escape 3. Endosomal Escape (pH-mediated) Endosome->Endosomal_Escape mRNA_Release 4. mRNA Release into Cytoplasm Endosomal_Escape->mRNA_Release Translation 5. Ribosomal Translation mRNA_Release->Translation Protein_Production 6. Protein Production Translation->Protein_Production

References

Assessing the Long-Term Efficacy of Lipid 331 Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics has underscored the critical role of delivery vehicles, with lipid nanoparticles (LNPs) emerging as the clinical standard. Among the diverse array of ionizable lipids developed, Lipid 331 has garnered significant attention for its potent immunostimulatory properties, offering a potential dual role as both a delivery vehicle and an adjuvant. This guide provides an objective comparison of this compound formulations against other widely used alternatives, supported by experimental data, to assist researchers in making informed decisions for their drug development programs.

Comparative Performance Analysis

The long-term efficacy of an LNP formulation is a multifaceted issue, encompassing not only the duration of protein expression but also the host's immune response to repeated administration. While direct, long-term comparative studies focusing specifically on this compound are emerging, existing data allows for a robust initial assessment against the benchmark ionizable lipids, DLin-MC3-DMA (MC3) and ALC-0315.

Key Performance Metrics:

  • mRNA Delivery Efficiency: In vivo studies have demonstrated that LNP formulations incorporating this compound exhibit mRNA delivery efficiency comparable to that of MC3 and slightly lower than ALC-0315.[1] This indicates that this compound is a highly effective carrier for mRNA payloads to target cells.

  • Immunostimulatory Activity: A distinguishing feature of this compound is its intrinsic adjuvant activity. Formulations with this compound have been shown to induce higher antigen-specific antibody titers compared to those containing MC3 and ALC-0315.[1] This is attributed to its ability to stimulate innate immune pathways, leading to a more robust adaptive immune response.

  • Biodegradability and Clearance: this compound is designed with ester linkages in its structure, rendering it biodegradable.[1] This design facilitates faster clearance from the injection site compared to less biodegradable lipids like MC3. For instance, three days after intramuscular administration, less than 5% of this compound was detected at the injection site, compared to over 30% of MC3.[1] This rapid clearance is a crucial safety feature, potentially reducing long-term toxicity associated with lipid accumulation.

  • Long-Term Expression and Repeat Dosing: The impact of the ionizable lipid on the efficacy of repeated administrations appears to be less significant than the role of the PEG-lipid component of the LNP.[2][3] However, the inherent immunogenicity of lipids like this compound could influence the response to subsequent doses. While a strong initial immune response can be beneficial for vaccines, it may be less desirable for therapies requiring frequent administration, where it could potentially lead to accelerated clearance or adverse effects. Further long-term studies are needed to fully elucidate the impact of this compound on sustained protein expression after multiple doses.

Data Summary

FeatureThis compoundDLin-MC3-DMA (MC3)ALC-0315
mRNA Delivery Efficiency Comparable to MC3, slightly lower than ALC-0315[1]Benchmark for siRNA deliveryHigh efficiency for mRNA delivery[4][5]
Immunostimulatory Activity High intrinsic adjuvant effect, leading to higher antibody titers[1]ModerateModerate
Biodegradability High, due to ester linkages[1]LowerInformation not as readily available
Clearance Rate Rapid clearance from injection site[1]Slower clearanceInformation not as readily available
Primary Application mRNA vaccines and immunotherapiessiRNA therapeuticsmRNA vaccines

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic device, a common and reproducible method.

Materials:

  • Ionizable lipid (e.g., this compound, MC3, ALC-0315) dissolved in ethanol (B145695)

  • Helper lipid (e.g., DOPE or DSPC) dissolved in ethanol

  • Cholesterol dissolved in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol

  • mRNA in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes for buffer exchange

Procedure:

  • Prepare the lipid mixture in ethanol by combining the ionizable lipid, helper lipid, cholesterol, and PEG-lipid at the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable:helper:cholesterol:PEG).

  • Prepare the aqueous phase by diluting the mRNA to the desired concentration in the low pH buffer.

  • Set up the microfluidic mixing system according to the manufacturer's instructions, with the lipid-ethanol solution in one inlet and the mRNA-aqueous solution in the other.

  • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing within the microchannels facilitates the self-assembly of the LNPs.

  • Collect the resulting LNP dispersion.

  • Perform buffer exchange via dialysis against phosphate-buffered saline (PBS) pH 7.4 to remove the ethanol and raise the pH, resulting in a stable LNP formulation.

In Vivo Evaluation of LNP Efficacy

This protocol outlines a general procedure for assessing the in vivo efficacy of mRNA-LNP formulations in a murine model.

Materials:

  • mRNA-LNP formulations

  • 6-8 week old BALB/c or C57BL/6 mice

  • Luciferase reporter mRNA (for measuring protein expression)

  • Antigen-encoding mRNA (for immunogenicity studies)

  • Calipers for measuring tumor growth (if applicable)

  • In vivo imaging system (IVIS) for luciferase imaging

  • ELISA kits for antibody titer determination

  • Flow cytometry reagents for cellular immune response analysis

Procedure:

  • Administration: Administer the mRNA-LNP formulations to mice via the desired route (e.g., intramuscular, intravenous, or intranasal). The dosage will depend on the specific application and mRNA construct.

  • Protein Expression (Luciferase):

    • At various time points post-injection (e.g., 6, 24, 48, 72 hours), anesthetize the mice and administer a luciferin (B1168401) substrate.

    • Image the mice using an IVIS to quantify the bioluminescence signal, which correlates with the level of protein expression.

  • Immunogenicity (Antigen-encoding mRNA):

    • For prime-boost vaccination studies, administer a priming dose followed by a booster dose at a specified interval (e.g., 2-3 weeks).

    • Collect blood samples at different time points to measure antigen-specific antibody titers using ELISA.

    • At the study endpoint, harvest spleens and lymph nodes to analyze T-cell responses (e.g., IFN-γ production) via ELISpot or intracellular cytokine staining followed by flow cytometry.

  • Repeat Dosing and Long-Term Efficacy:

    • Administer multiple doses of the mRNA-LNP formulation over an extended period.

    • Monitor protein expression levels and immune responses after each dose to assess for any decline in efficacy or the induction of anti-PEG antibodies that could lead to accelerated clearance.

    • At the end of the study, perform histological analysis of major organs to evaluate long-term safety.

Visualizing Key Pathways and Workflows

Innate Immune Signaling Activated by Ionizable Lipids

Ionizable lipids, including this compound, can act as adjuvants by activating innate immune signaling pathways. One of the key pathways implicated is the Toll-like receptor 4 (TLR4) pathway, which leads to the activation of transcription factors NF-κB and IRFs, driving the expression of pro-inflammatory cytokines and type I interferons.

Innate_Immune_Signaling cluster_LNP Lipid Nanoparticle (LNP) cluster_Cell Antigen Presenting Cell (APC) cluster_Response Immune Response LNP Ionizable Lipid (e.g., this compound) TLR4 TLR4 LNP->TLR4 Activation MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation TBK1 TBK1 TRIF->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3->Nucleus Translocation Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Gene Expression Interferons Type I Interferons Nucleus->Interferons Gene Expression

Caption: LNP-mediated activation of TLR4 signaling in an APC.

Experimental Workflow for LNP Efficacy Assessment

The following diagram illustrates a typical workflow for the formulation and in vivo evaluation of mRNA-LNP efficacy.

Experimental_Workflow cluster_Formulation LNP Formulation cluster_InVivo In Vivo Evaluation Lipid_Prep Prepare Lipid Mix (in Ethanol) Mixing Microfluidic Mixing Lipid_Prep->Mixing mRNA_Prep Prepare mRNA (in Aqueous Buffer) mRNA_Prep->Mixing Purification Buffer Exchange (Dialysis) Mixing->Purification Characterization Characterization (Size, PDI, Encapsulation) Purification->Characterization Administration Animal Administration (e.g., IM injection) Characterization->Administration Expression Protein Expression (IVIS Imaging) Administration->Expression Immunogenicity Immunogenicity Assessment (ELISA, ELISpot) Administration->Immunogenicity Safety Long-term Safety (Histology) Administration->Safety

Caption: Workflow for mRNA-LNP formulation and in vivo testing.

Conclusion

This compound represents a promising ionizable lipid for mRNA delivery, particularly for vaccine applications where its inherent adjuvant properties can enhance immunogenicity. Its biodegradability and rapid clearance are advantageous from a safety perspective. While its single-dose delivery efficiency is comparable to established lipids, more comprehensive long-term studies are required to fully understand its performance upon repeated administration, especially concerning the duration of protein expression and the potential for immunogenicity to impact therapeutic efficacy. Researchers should carefully consider the specific requirements of their application—whether it be a single-shot vaccine or a chronic therapy—when selecting an ionizable lipid. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting comparative studies to identify the optimal LNP formulation for a given therapeutic goal.

References

Safety Operating Guide

Navigating the Safe Disposal of Lipid 331: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of specialized chemicals like Lipid 331 are paramount for ensuring laboratory safety and environmental compliance. This compound, a biodegradable, ionizable cationic lipid integral to the formation of lipid nanoparticles (LNPs) for mRNA delivery, requires meticulous disposal procedures due to its chemical properties and its common formulation as a solution in ethanol (B145695).[1] This guide provides essential, step-by-step logistical information for the safe disposal of this compound, aligning with general laboratory safety protocols and hazardous waste management principles.

Disclaimer: This document provides general guidance. Always consult the official Safety Data Sheet (SDS) for this compound provided by the manufacturer and adhere to your institution's specific Environmental Health and Safety (EHS) protocols.

Immediate Safety Precautions

Until comprehensive safety data is available, this compound should be treated as a hazardous substance.[2] All personnel handling this material must take the following precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[2] In case of contact, flush the affected area with copious amounts of water.[1]

  • Avoid Inhalation and Ingestion: Handle the substance in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation. Do not ingest.[2]

  • Spill Management: In the event of a small spill, use absorbent pads from a chemical spill kit to clean the area. For large spills, evacuate the area and contact your institution's EHS department immediately.[1]

Quantitative Data for Disposal Considerations

The proper disposal route for this compound is often determined by its solvent. Since it is commonly supplied in ethanol, the concentration of ethanol is a critical factor in waste classification.

Chemical ComponentHazard ClassificationDisposal ThresholdRegulatory Notes
This compound Assumed HazardousAny amountTreat as hazardous chemical waste unless otherwise specified by the SDS.
Ethanol Ignitable/Flammable>24% concentrationMust be collected as hazardous waste.[2] Drain disposal is prohibited at any concentration.[1][3]

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the proper disposal of this compound waste.

  • Waste Identification and Segregation:

    • All waste containing this compound, including pure substance, solutions, and contaminated labware (e.g., pipette tips, tubes), must be segregated from general laboratory waste.

    • Keep this compound waste separate from other chemical wastes, especially incompatible materials like strong oxidizing agents.[3]

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible hazardous waste container.[4][5] Glass or plastic reagent bottles are generally suitable.[5] Do not use metal containers for flammable liquids like ethanol.[1]

    • The container must be in good condition with a securely fitting lid.[5]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound in Ethanol." Avoid using abbreviations or chemical formulas.[4]

    • Include the approximate concentration of each component and an estimated volume of the waste.

    • Attach any other specific hazard labels as required by your institution's EHS department.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from sources of ignition.[3]

    • Ensure the storage location is a satellite accumulation area approved by your EHS department.

  • Disposal Request and Collection:

    • Once the waste container is nearly full (typically around 90% capacity), or as per your lab's protocol, submit a hazardous waste pickup request to your institution's EHS department.[5]

    • Do not attempt to dispose of the waste through regular trash or by pouring it down the drain.[3][6] Intentional dilution to circumvent hazardous waste regulations is illegal.[1]

Disposal Workflow Diagram

G cluster_0 A Step 1: Waste Generation (this compound & Contaminated Items) B Step 2: Segregate Waste (Separate from general & incompatible waste) A->B G Incorrect Disposal Path A->G C Step 3: Containerize (Use labeled, sealed, compatible container) B->C D Step 4: Store Securely (Designated satellite accumulation area) C->D E Step 5: Request Pickup (Submit to Institutional EHS) D->E F Step 6: Professional Disposal (Handled by certified waste management) E->F H Drain or Trash G->H

References

Personal protective equipment for handling Lipid 331

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Lipid 331

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential for ensuring a safe laboratory environment and the integrity of your research. This compound is a biodegradable, ionizable cationic lipid utilized in the formation of lipid nanoparticles (LNPs) for mRNA delivery.[1] The information herein is intended to supplement, not replace, your institution's established safety protocols.

Immediate Safety Precautions

This compound should be treated as a hazardous material.[2] It is supplied as a solution in ethanol (B145695), which is a flammable liquid.[1][3] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Emergency Contact Information:

  • In case of emergency, immediately contact your institution's Environmental Health and Safety (EHS) department.

  • For medical emergencies, dial your local emergency number.

Personal Protective Equipment (PPE)

The following table summarizes the required and recommended PPE for handling this compound. Consistent and correct use of PPE is the first line of defense against potential exposure.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing and Aliquoting (in a fume hood) Chemical splash gogglesNitrile gloves (double-gloving recommended)Lab coat (flame-retardant recommended)Not generally required
Formulation of Lipid Nanoparticles (LNP) Chemical splash gogglesNitrile gloves (double-gloving recommended)Lab coat (flame-retardant recommended)Use in a chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatAir-purifying respirator with organic vapor cartridges may be necessary for large spills
Waste Disposal Chemical splash gogglesNitrile glovesLab coatNot generally required

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and regulatory compliance.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and consult your EHS department immediately.

  • Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. It should be stored away from sources of ignition, heat, and oxidizing agents. The recommended storage temperature is -20°C.

  • Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and hazard symbols.

Handling and Use
  • Work Area Preparation: All procedures involving the handling of this compound should be conducted in a chemical fume hood to minimize inhalation exposure. Ensure the work area is clean and free of clutter.

  • Aliquoting: To prevent contamination and degradation of the main stock, it is recommended to aliquot the required amount of this compound for immediate use. Use sterile, RNase-free pipette tips and tubes.

  • Spill Preparedness: A spill kit appropriate for flammable liquids should be readily accessible. The kit should contain absorbent materials, personal protective equipment, and waste disposal bags.

Experimental Protocol: Lipid Nanoparticle (LNP) Formulation

This is a generalized protocol for the formulation of LNPs using this compound. Researchers should adapt this based on their specific experimental requirements.

  • Preparation of Lipid Stock Solution:

    • In a chemical fume hood, bring the this compound solution to room temperature.

    • Prepare a stock solution of this compound in ethanol. The concentration will depend on the specific formulation.

    • Prepare separate stock solutions of other lipid components (e.g., DSPC, cholesterol, PEG-lipid) in ethanol.

  • Preparation of mRNA Solution:

    • Dilute the mRNA to the desired concentration in an appropriate aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • LNP Formation (Microfluidic Mixing):

    • Load the lipid mixture (containing this compound and other components) into one syringe and the mRNA solution into another.

    • Set the appropriate flow rates on the microfluidic mixing device.

    • Initiate the mixing process. The rapid mixing of the ethanolic lipid solution with the aqueous mRNA solution will lead to the self-assembly of LNPs.

  • Purification:

    • The resulting LNP solution is typically purified and concentrated using tangential flow filtration (TFF) or dialysis to remove ethanol and unencapsulated mRNA.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All disposable materials that have come into contact with this compound (e.g., pipette tips, tubes, gloves) should be considered hazardous waste.

    • Segregate this compound waste from other waste streams.

  • Waste Collection:

    • Collect liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with ethanol.

    • Collect solid waste in a separate, labeled hazardous waste bag or container.

  • Final Disposal:

    • All this compound waste must be disposed of through your institution's hazardous waste management program.

    • Do not pour this compound waste down the drain or dispose of it in regular trash.

Workflow Diagrams

The following diagrams illustrate the key workflows for handling this compound safely.

SafeHandlingWorkflow Safe Handling Workflow for this compound Receiving Receiving and Inspection Storage Secure Storage (-20°C, Flammable Cabinet) Receiving->Storage Preparation Preparation in Fume Hood Storage->Preparation Handling Handling and Use (LNP Formulation) Preparation->Handling WasteCollection Waste Collection (Segregated Hazardous Waste) Handling->WasteCollection Disposal Disposal via EHS WasteCollection->Disposal

Caption: Workflow for the safe handling of this compound from receipt to disposal.

LNP_Formulation_Workflow LNP Formulation Experimental Workflow LipidPrep Prepare Lipid Stock (this compound in Ethanol) Mixing Microfluidic Mixing LipidPrep->Mixing mRNAPrep Prepare mRNA Solution (Aqueous Buffer) mRNAPrep->Mixing Purification Purification (TFF/Dialysis) Mixing->Purification Characterization Characterization (Size, Zeta Potential, etc.) Purification->Characterization FinalProduct Final LNP Product Characterization->FinalProduct

Caption: A typical experimental workflow for the formulation of lipid nanoparticles using this compound.

References

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